Gabapentin

Catalog No.
S528627
CAS No.
60142-96-3
M.F
C9H17NO2
M. Wt
171.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gabapentin

CAS Number

60142-96-3

Product Name

Gabapentin

IUPAC Name

2-[1-(aminomethyl)cyclohexyl]acetic acid

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

InChI

InChI=1S/C9H17NO2/c10-7-9(6-8(11)12)4-2-1-3-5-9/h1-7,10H2,(H,11,12)

InChI Key

UGJMXCAKCUNAIE-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(CC(=O)O)CN

solubility

25.7 [ug/mL] (The mean of the results at pH 7.4)
>100mg/mL
In water, 4.49X10+3 mg/L at 25 °C
Freely soluble in water
Freely soluble in alkaline and acidic solutions

Synonyms

1-(aminomethyl)cyclohexaneacetic acid, Apo Gabapentin, Apo-Gabapentin, ApoGabapentin, Convalis, gabapentin, Gabapentin Hexal, Gabapentin Ratiopharm, Gabapentin Stada, Gabapentin-ratiopharm, Neurontin, Novo Gabapentin, Novo-Gabapentin, NovoGabapentin, PMS-Gabapentin

Canonical SMILES

C1CCC(CC1)(CC(=O)O)CN

gabapentin mechanism of action voltage gated calcium channels

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism: α2δ Subunit Binding and Channel Trafficking

Gabapentin does not directly block calcium channels but acts as a "molecular disruptor" of channel trafficking.

  • Target Specificity: this compound binds with high affinity to the α2δ-1 and α2δ-2 auxiliary subunits of VGCCs, with little to no effect on the α2δ-3 subunit [1]. This binding is central to its therapeutic effects.
  • Trafficking Disruption: The primary effect of this compound binding is not an acute blockade of the channel pore. Instead, chronic exposure to this compound disrupts the forward trafficking of the α2δ subunit and its associated pore-forming α1 subunit from the endoplasmic reticulum to the plasma membrane. This reduces the number of functional channels on the neuronal cell surface [2].
  • Functional Impact: By reducing the density of VGCCs at presynaptic terminals, this compound dampens calcium influx during neuronal depolarization. This, in turn, reduces the release of excitatory neurotransmitters like glutamate and substance P, thereby calming hyperexcited neural circuits involved in pain and seizure propagation [1] [2].

Experimental Evidence & Protocols

Key experimental findings that elucidate this compound's mechanism are summarized below, with methodologies detailed for technical reference.

Experimental Finding Key Experimental Model Critical Outcome / Measurement
Inhibition of calcium currents requires chronic exposure [2] Heterologous expression systems (e.g., HEK cells) and cultured Dorsal Root Ganglion (DRG) neurons. Current inhibition observed with 17-20 hour pre-incubation, but not with 3-6 hours. Confirmed via patch-clamp electrophysiology.
Disruption of VGCC trafficking [2] Heterologous expression systems. Reduced cell-surface expression of α2δ-2 and calcium channel subunits measured by biotinylation assays and immunocytochemistry.
Reversal of neuropathic pain [1] Rat Spinal Nerve Ligation (SNL) model of neuropathic pain. Intrathecal administration of α2δ-1 antisense oligonucleotides reversed established mechanical hypersensitivity (behavioral testing, e.g., von Frey filaments).
Disruption of α2δ-1/NMDA receptor complex [2] Rodent neuropathic pain models; overexpression and knockdown of Cacna2d1. Co-immunoprecipitation confirmed complex formation; this compound normalized increased post-synaptic NMDA receptor activity (electrophysiology in spinal dorsal horn neurons).

Detailed Protocol: Electrophysiology to Assess Chronic VGCC Inhibition This methodology is critical for demonstrating this compound's unique time-dependent action [2].

  • Cell Culture: Use heterologous cells (e.g., HEK293) stably expressing VGCC subunits (α1, β, α2δ) or primary cultures of Dorsal Root Ganglion (DRG) neurons.
  • Drug Application: Divide cultures into two groups:
    • Acute: Include this compound (e.g., 10-100 µM) in the extracellular bath solution for 3-6 hours before recording.
    • Chronic: Pre-incubate cells with the same concentration of this compound in the culture medium for 17-20 hours before recording.
  • Recording: Perform whole-cell patch-clamp recordings. To isolate VGCC currents, use a bath solution containing tetrodotoxin (TTX) to block sodium channels and potassium channel blockers (e.g., TEA, 4-AP). Hold cells at a negative potential (e.g., -80 mV) and apply depolarizing voltage steps.
  • Data Analysis: Compare the peak barium or calcium current density (current/cell capacitance) between this compound-treated and vehicle-treated control cells. A significant reduction is typically observed only in the chronic pre-incubation group.

Signaling Pathway Diagram

The following diagram illustrates the key molecular pathways and interactions involved in this compound's mechanism of action.

This compound binds α2δ to disrupt VGCC trafficking and NMDA receptor complex formation, reducing excitatory signaling.

Implications for Research & Drug Development

Understanding these mechanisms opens up new avenues for therapeutic intervention.

  • Novel Therapeutic Applications: Recent research indicates that the α2δ-1 subunit is involved in synapse formation between neurons and glioma cells via the protein thrombospondin-1 (TSP-1). A 2025 multi-institutional retrospective study found that this compound use was associated with a significant survival benefit in glioblastoma patients, potentially by disrupting these tumor-promoting neural connections [3].
  • Informed Compound Screening: The fact that this compound requires cellular uptake and chronic exposure to exert its main effects suggests that screening for novel α2δ ligands should focus on intracellular binding sites and long-term impacts on protein trafficking, rather than just acute channel blockade [2].
  • Stratified Medicine: The efficacy of gabapentinoids is state-dependent, linked to the upregulation of α2δ-1 subunits after nerve injury [1]. This underscores the potential for patient stratification by measuring α2δ-1 or TSP-1 levels to predict treatment response [3].

References

gabapentin α2δ subunit binding site pharmacology

Author: Smolecule Technical Support Team. Date: February 2026

Gabapentin Binding Specificity and Affinity

This compound exhibits distinct binding affinity for different α2δ subunit isoforms, which is quantified by the dissociation constant (Kd). A lower Kd value indicates a higher binding affinity.

α2δ Isoform This compound Binding Affinity Key Experimental Findings
α2δ-1 High-affinity binding (Kd in nanomolar range) [1] Considered the primary high-affinity binding site; binding is saturable and specific [1].
α2δ-2 High-affinity binding (Kd in nanomolar range) [2] A key pharmacological target; binding is abolished by point mutation (R282A) [2].
α2δ-3 No significant binding detected [1] Does not compete for the binding site on α2δ-1 and α2δ-2 [1].

Experimental Protocols for Studying Binding

Key methodologies used to characterize this compound binding to α2δ subunits include radioligand binding and techniques to study cellular trafficking.

  • Radioligand Binding Assay on Transfected Cells: This classic method determines binding affinity and specificity [1]. COS-7 cells are transiently transfected with plasmids encoding specific α2δ subunits. Membrane preparations are incubated with tritiated this compound ([3H]-GBP) with or without an excess of unlabeled this compound to determine nonspecific binding. Bound radioactivity is separated by vacuum filtration and quantified using a scintillation counter. Data analysis involves Scatchard plot analysis to determine the Kd and Bmax (total number of binding sites).

  • Investigating α2δ Trafficking with a Bungarotoxin-Tagged Subunit: This approach visualizes how this compound affects the movement of α2δ subunits [2]. An α-bungarotoxin binding site (bbs) epitope is inserted into an extracellular region of the α2δ-2 subunit. The tagged subunit is expressed in tsA-201 cells or neurons. Live cells are incubated with fluorescently-labeled α-bungarotoxin to label subunits at the plasma membrane. This compound is applied chronically (e.g., 100 µM for 17-24 hours). Surface and internal pools of α2δ-2 can be tracked over time using fluorescence imaging. The use of fluorescent α-bungarotoxin allows for precise measurement of this compound's effect on the Rab11-dependent recycling of the subunit back to the plasma membrane.

Mechanisms of Action and Functional Consequences

This compound's binding to α2δ subunits leads to several downstream effects, with the inhibition of subunit trafficking being a primary mechanism.

G GBP This compound A2D α2δ Subunit GBP->A2D Binds to Rab11 Rab11- Dependent Recycling GBP->Rab11 Inhibits TSP Thrombospondin (TSP) GBP->TSP Disrupts Interaction A2D->Rab11 Trafficking via SurfaceA2D α2δ at Plasma Membrane Rab11->SurfaceA2D Inserts CaV Functional CaV Channel Complex SurfaceA2D->CaV Stabilizes SurfaceA2D->TSP Interacts with Synapse Excitatory Synapse Formation TSP->Synapse Promotes

Summary of this compound's primary mechanisms of action on α2δ subunits.

  • Inhibition of Rab11-Dependent Recycling: this compound specifically disrupts the trafficking of α2δ subunits from post-Golgi, Rab11-positive recycling endosomes to the plasma membrane. This reduces the cell surface density of α2δ subunits and the entire CaV channel complex, leading to a chronic reduction in calcium currents [2].

  • Disruption of Protein-Protein Interactions: The α2δ-1 subunit is a receptor for extracellular matrix proteins like Thrombospondin (TSP). The TSP/α2δ-1 interaction promotes excitatory synaptogenesis, which can be pathological after brain injury. This compound binding to α2δ-1 disrupts its interaction with TSP, thereby inhibiting excessive synapse formation [3].

  • Modulation of NMDA Receptor Activity: Beyond calcium channels, α2δ-1 can physically associate with NMDA receptors, promoting their trafficking to synaptic sites and contributing to pain hypersensitivity. This compound can inhibit the forward trafficking of these α2δ-1-NMDA receptor complexes, normalizing NMDA receptor activity [4].

Broader Pharmacological Implications

Understanding these precise molecular mechanisms helps explain this compound's therapeutic effects and guides future drug development.

  • Therapeutic Action: The inhibition of α2δ trafficking and its interactions provides a mechanistic basis for this compound's efficacy in neuropathic pain and epilepsy, conditions involving neuronal hyperexcitability and pathological synaptic remodeling [3] [4].
  • Ligand Specificity: The high-resolution structure of the α2δ subunit is a key focus. The von Willebrand factor A (VWA) domain and the related Cache domains are critical for this compound binding and its functional effects [5].
  • Endogenous Ligands: this compound may act by displacing endogenous ligands that positively modulate α2δ function. Evidence suggests L-leucine can bind to the Cache domains of α2δ-1 and α2δ-2, and this compound may antagonize this effect [5].

References

gabapentin GABA biosynthesis and neurotransmission effects

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms of Action on GABA and Glutamate

The table below summarizes the key molecular mechanisms by which gabapentin affects GABA biosynthesis and neurotransmission.

Mechanism Functional Outcome Supporting Evidence
Enhances GABA Synthesis [1] [2] Increases available GABA in the brain, contributing to inhibitory neurotransmission. Human studies show an average 55.7% increase in visual cortex GABA concentrations [2]. In vitro studies show it stimulates glutamic acid decarboxylase (GAD) [2].
Upregulates δGABAA Receptors [1] [3] Increases cell-surface expression of extrasynaptic δGABAA receptors, enhancing tonic inhibition. This is linked to its anxiolytic and ataxic effects [3]. Demonstrated in mouse models; effects absent in δ subunit null-mutant mice [3].
Inhibits Voltage-Gated Ca2+ Channels [1] Binds to the α2-δ subunit of presynaptic voltage-gated calcium channels, reducing Ca2+ influx and the release of excitatory neurotransmitters like glutamate [1]. Chronic exposure disrupts channel trafficking to the cell surface, reducing calcium currents [1].
Modulates NMDA Receptors [1] Inhibits NMDA receptor activity, reducing excitatory signaling and neuronal hyperexcitability. This occurs both directly and via disruption of α2-δ1 and NMDA receptor complexes [1]. In vitro studies show concentration-dependent inhibition of NMDA-gated currents [1].
Reduces CaMKII Activity [1] Decreases the expression and phosphorylation of CaMKII in the spinal cord, a kinase involved in pain signaling pathways [1]. Observed in a rat model of neuropathic pain, correlating with reduced pain sensitivity [1].

The following diagram illustrates the primary signaling pathways and neuronal effects of this compound based on these mechanisms:

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_cytoplasm Intracellular Effects GBP This compound CaChannel Voltage-Gated Ca²⁺ Channel (α2-δ subunit) GBP->CaChannel Binds α2-δ (Chronic effect) deltaGABA δGABA_A Receptor (Extrasynaptic) GBP->deltaGABA Increases surface expression GAD GAD Enzyme GBP->GAD Stimulates activity CaMKII CaMKII GBP->CaMKII Reduces expression & phosphorylation GluRelease Glutamate Release CaChannel->GluRelease Reduced Ca²⁺ influx NMDA NMDA Receptor GluRelease->NMDA Less activation subcluster_postsynaptic Postsynaptic Neuron TonicInhib Enhanced Tonic Inhibition deltaGABA->TonicInhib   GABA_Level Increased GABA Levels GAD->GABA_Level Enhanced synthesis

Summary of this compound's Key Mechanisms and Effects on Neurotransmission.

Quantitative Data on GABAergic Effects

The following table consolidates key quantitative findings from experimental studies on this compound's effects on the GABA system.

Study Model This compound Dose / Concentration Key Quantitative Outcome
Human 1H-MRS Study [2] 900 mg single dose Average increase in visual cortex GABA concentration by 55.7% (range: 6.9-91.0%) 2.5 hours post-administration [2].
Human 1H-MRS Study [2] 900 mg single dose Inverse correlation (R²=0.72) between baseline GABA levels and drug-induced GABA increase [2].
Human MRS Studies (Summary) [2] Not specified Occipital cortex GABA increased by 48% (at 4.1T) and 55% (at 2.1T) [2].
Mouse Model [3] 75 mg/kg (i.p.) Enhanced expression of δGABAA receptors, leading to ataxia and anxiolysis in wild-type but not in δ subunit knockout mice [3].
In Vitro Enzymatic Study [2] 1.0 - 2.5 mM Stimulates glutamic acid decarboxylase (GAD) activity [2].
In Vitro Enzymatic Study [2] ~23-25 mM Inhibits GABA-transaminase (GABA-T) [2].

Core Experimental Protocol for Human GABA Measurement

The most relevant methodology for researchers investigating this compound's effect on brain GABA in humans involves a pharmaco-MRS challenge [2].

  • 1. Subjects: Healthy, medication-free adults (e.g., n=11 males, mean age 27.5 ± 7.2 years). Exclusion criteria typically include past or present psychiatric, neurological, or substance abuse disorders [2].
  • 2. Drug Challenge: Administration of a single oral dose of this compound (e.g., 900 mg). Spectroscopy measurements are taken pre-dose and post-dose (e.g., 2.5 hours after administration, coinciding with peak drug concentration) [2].
  • 3. Magnetic Resonance Spectroscopy (MRS):
    • Equipment: Ultra-high-field scanner (e.g., 7 Tesla), which provides superior spectral resolution and signal-to-noise ratio for detecting GABA [2].
    • Voxel Placement: A single voxel (e.g., 12 cc) is precisely placed in the visual cortex, positioned to avoid skull lipid contamination [2].
    • Sequence: A MEGA-PRESS GABA-editing sequence is used. This technique uses frequency-selective pulses to suppress the overlapping creatine signal, allowing for the isolated measurement of the GABA peak [2].
    • Reproducibility: To ensure reliability, reproducibility studies are conducted within the same day and weeks apart in a control group without drug administration [2].
  • 4. Data Analysis: The amplitude of the isolated GABA peak is quantified relative to an internal reference (like creatine or water) to calculate concentration changes.

References

gabapentin spinal cord injury spasticity mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Proposed Mechanisms of Action

The therapeutic effects of gabapentin in SCI spasticity are primarily linked to its action on specific neural pathways and structures. The diagram below illustrates the core mechanistic pathway.

G cluster_Mechanisms This compound-Mediated Mechanisms Start Spinal Cord Injury M1 Disrupted descending inhibition Start->M1 M2 Hyperexcitable spinal motor neurons M1->M2 Outcome1 Muscle Spasticity M2->Outcome1 GBP This compound Target Binds to α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels GBP->Target Mech1 1. Inhibits presynaptic glutamate release Target->Mech1 Mech2 2. Reduces aberrant sprouting of nociceptive C-fibers Target->Mech2 Mech3 3. Promotes corticospinal axon regeneration and plasticity Target->Mech3 Outcome2 Reduced Spasticity & Neuropathic Pain Mech1->Outcome2 Reduces hyperexcitability Outcome3 Attenuated Autonomic Dysreflexia Mech2->Outcome3 Attenuates autonomic dysreflexia and spasticity triggers Outcome4 Enhanced Neurorecovery Mech3->Outcome4 Improves functional recovery

This compound's multipronged mechanism for alleviating SCI spasticity.

This compound primarily targets the α2δ subunits of voltage-gated calcium channels [1] [2]. This interaction underlies several downstream effects that contribute to reduced spasticity:

  • Inhibition of Presynaptic Glutamate Release: By binding to the α2δ subunits, this compound reduces the excessive release of glutamate, the primary excitatory neurotransmitter, in the spinal cord [3] [4]. This dampens the hyperexcitability of motor neurons that causes spasticity.
  • Modulation of Aberrant Synaptic Growth: Emerging evidence indicates that this compound can block injury-induced excitatory synaptogenesis and the aberrant sprouting of sensory fibers, which are key triggers for spasticity and autonomic dysreflexia [1] [2].
  • Promotion of Corticospinal Plasticity: By regulating α2δ2, this compound appears to remove a developmental brake on axon growth, thereby promoting the regeneration and plasticity of the corticospinal tract, which is crucial for motor function recovery [1].

Quantitative Evidence from Preclinical and Clinical Studies

The efficacy of this compound is supported by data from both animal models and human trials, summarized in the tables below.

Table 1: Key Findings from Preclinical Animal Studies

| Model (Species) | Dose & Duration | Key Quantitative Outcomes | Primary Mechanisms Investigated | Source | | :--- | :--- | :--- | :--- | :--- | | Complete T4 transection (Rat) | Acute: 100 mg/kg (i.p.) | Significant attenuation of CRD-induced AD and pinch-evoked tail spasticity [5]. | Suppression of somatosensory and autonomic reflexes below the injury level [5]. | | Complete T4 transection (Rat) | Acute: 100 mg/kg (i.p.) | Significant decrease in both behavioral and EMG manifestations of spasticity in tail musculature [3]. | Suppression of presynaptic glutamate release [3]. | | Cervical (C5) hemisection (Mouse) | Daily: Human equivalent of ~1,300 mg/day for 5 weeks | Regeneration of corticospinal axons, improved forelimb function, reduced AD [1]. | Blockade of α2δ2 subunit, promoting corticospinal plasticity [1]. | | Clip compression (Rat) | Single high dose: 200 mg/kg (i.p.) | Better lipid peroxidation levels and ultrastructural findings post-SCI [6]. | Neuroprotective effects in the early phase of injury [6]. |

Table 2: Evidence from Human Clinical Studies

Study Type (Participants) Dose & Duration Key Quantitative Outcomes Assessment Scales Source

| Randomized Controlled Trial (25 SCI patients) | 2400 mg over 48 hours | ⦿ 11% reduction in spasticity ⦿ 20% reduction in patient-reported spasticity | ⦿ Ashworth Scale ⦿ Likert Scale | [7] | | Retrospective Analysis (EMSCI database) | Various, initiated within 1st month | Gain of ~6-7 additional Total Motor Score points at 1 year compared to no anticonvulsants [2]. | ISNCSCI Motor Scores [2] | | | Prospective Feasibility Trial Protocol (Planned) | 600 mg/day vs. 1800 mg/day for 90 days | Aims to assess feasibility for a future efficacy trial on neurorecovery [2]. | ISNCSCI, SCIM, and others [2] | |

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the methodologies from key cited studies.

Table 3: Overview of Key Experimental Protocols

Study Focus Animal Model & Injury Intervention Primary Assessment Methods

| Spasticity & Autonomic Dysreflexia [5] | ⦿ Species: Female Wistar rats ⦿ Injury: Complete T4 transection | ⦿ Drug: this compound (GBP) vs. Saline control ⦿ Dose: 100 mg/kg, intraperitoneal (i.p.) ⦿ Timing: Acute (1hr prior to testing) and Daily regimens | ⦿ Spasticity: Behavioral assessment of tail muscle spasms evoked by a pinch. ⦿ Autonomic Dysreflexia (AD): Continuous blood pressure telemetry to measure hypertension induced by Noxious Colorectal Distension (CRD). ⦿ Spontaneous AD: Algorithm-based detection from 24/7 blood pressure data. | | Corticospinal Plasticity & Regeneration [1] | ⦿ Species: Mice ⦿ Injury: Cervical (C5) dorsal hemisection or crush | ⦿ Drug: this compound (GBP) in drinking water. ⦿ Dose: Low-medium (human equivalent ~1,300 mg/day). ⦿ Duration: 5-7 weeks post-injury. | ⦿ Axon Regeneration: Anterograde tracing of the corticospinal tract. ⦿ Circuit Integration: Optogenetics combined with in vivo electrophysiology. ⦿ Functional Recovery: Skilled forelimb task (pasta handling). ⦿ Autonomic Dysreflexia: Cystometry to assess bladder reflexes. | | Neuroprotective Effects [6] | ⦿ Species: Male Wistar rats ⦿ Injury: Clip compression model | ⦿ Drug: Single dose of GBP post-injury. ⦿ Dose: High (200 mg/kg) and Low (30 mg/kg), i.p. ⦿ Control: Methylprednisolone (30 mg/kg). | ⦿ Tissue Damage: Measurement of lipid peroxidation (MDA levels) in spinal cord tissue. ⦿ Structural Integrity: Ultrastructural analysis of spinal cord tissue using electron microscopy. |

Research Implications and Future Directions

Current evidence positions this compound as a multifaceted agent in SCI management. Its potential to simultaneously address spasticity, autonomic dysreflexia, and promote neurorecovery through plasticity is particularly compelling [1] [5] [2]. The ongoing prospective clinical trial (NCT05302999) signifies a critical step in translating these mechanistic findings into validated human therapies [2].

Key considerations for future research include:

  • Dose and Timing Optimization: The neurorestorative effects appear to be dose-dependent, with low-to-medium doses showing promise in preclinical models, while very high doses may be less effective for certain outcomes like autonomic dysreflexia [2].
  • Broader Therapeutic Potential: Beyond spasticity, this compound's impact on autonomic dysreflexia and neuropathic pain suggests it could address multiple secondary complications of SCI with a single intervention [5] [2].

References

gabapentin neuropathic pain pathways inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Targets and Mechanisms of Action

The table below summarizes the key molecular mechanisms through which gabapentin is known to exert its effects.

Mechanism of Action Biological Target & Effect Functional Outcome in Neuropathic Pain
Calcium Channel Inhibition [1] [2] Binds to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels. Chronic exposure reduces channel trafficking and calcium influx. Reduces excitatory neurotransmitter release (e.g., glutamate) from presynaptic terminals, leading to analgesic and anticonvulsant effects.
NMDA Receptor Modulation [1] [2] Disrupts the interaction between α2δ-1 and NMDA receptors, inhibiting their synaptic targeting and activity. Also directly inhibits NMDA receptor currents. Attenuates central sensitization and glutamate-induced neuronal excitotoxicity, reducing pain hypersensitivity.
GABAergic System Effects [1] [3] Does not bind directly to GABA receptors. Instead, it increases GABA synthesis and the surface expression of δGABA_A receptors. Enhances inhibitory neurotransmission in the brain, contributing to antinociceptive and anxiolytic-like effects.
Intracellular Signaling [1] Reduces the expression and phosphorylation of CaMKII in the spinal cord via modulation of ERK1/2. Modulates downstream signaling involved in neuronal plasticity and pain persistence.
Anti-inflammatory Actions [1] Inhibits NF-kB activation and stimulates adenosine A1 receptors. Reduces production of inflammatory cytokines and promotes anti-inflammatory and wound-healing processes.

Key Experimental Models and Protocols

Research into this compound's efficacy relies on well-established preclinical models of neuropathic pain. The table below outlines common models and the protocols used to assess pain behavior.

Model Name Induction Method & Key Feature Common Outcome Measures & Protocols

| Chronic Constriction Injury (CCI) [4] [1] [5] | Four loose ligatures are tied around the sciatic nerve, creating a combined injury of compression and ischemia. | Mechanical Allodynia: Tested using von Frey filaments. A positive response is a sharp withdrawal of the paw upon filament application. Thermal Hyperalgesia: Assessed using the Hargreaves test, where a radiant heat source is directed to the paw, and the latency to withdrawal is measured. | | Spinal Nerve Ligation (SNL) [4] [5] | The L5 and/or L6 spinal nerves are tightly ligated, leading to a specific and reproducible injury. | Same as CCI. The model's specificity allows for injection of test compounds directly into the affected dorsal root ganglion (DRG). | | Spared Nerve Injury (SNI) [4] [6] [5] | The tibial and common peroneal branches of the sciatic nerve are ligated and sectioned, while the sural nerve is spared. | Same as CCI. This model is known for its robust and long-lasting pain responses. | | Chemotherapy-Induced Neuropathy [4] [5] | Systemic administration of chemotherapeutic agents (e.g., paclitaxel, oxaliplatin). Different drugs target different nerve fiber types (large vs. small). | Same as CCI. This model directly translates to a major clinical condition. | | Resiniferatoxin (RTX) Model [4] | Intraperitoneal injection of RTX, a potent capsaicin analog that selectively ablates small-diameter nerve fibers. | Mechanical Allodynia: von Frey test. Thermal *Hypoalgesia*: Loss of response to heat due to specific destruction of small fibers. IENF density is a key pathological readout. |

Research Gaps and Comparative Efficacy

Despite its widespread use, this compound's complete therapeutic picture is still evolving. Recent research and analyses highlight several important considerations:

  • Synaptogenesis and Pain Chronification: A significant emerging mechanism suggests that in chronic pain states, upregulation of α2δ-1 and thrombospondins promotes aberrant excitatory synaptogenesis. This compound is thought to exert its effect by disrupting this α2δ-1-thrombospondin interaction and the subsequent forward trafficking of α2δ-1-NMDA receptor complexes [2]. This provides a more nuanced mechanism beyond acute neurotransmitter modulation.
  • Potential Impact on Nerve Regeneration: Some studies indicate that this compound may inhibit the pain-relieving and nerve-regenerating effects of Hepatocyte Growth Factor (HGF) in animal models. This suggests that while this compound manages pain symptoms, it might inadvertently suppress endogenous repair mechanisms, a finding with potential clinical implications [7].
  • Comparison with Pregabalin: A 2024 meta-analysis directly comparing pregabalin and this compound found pregabalin to have superior and faster efficacy in alleviating neuropathic pain, improving patient-reported outcomes, and resulting in lower opioid consumption. The analysis attributed this difference to pregabalin's higher affinity for the α2δ subunit and more predictable pharmacokinetics [8].

Visualizing this compound's Core Mechanism of Action

The following diagram illustrates the primary molecular pathway through which this compound inhibits neuropathic pain signaling.

G cluster_peripheral Peripheral Nerve Injury cluster_central Central Sensitization (Spinal Cord) Injury Nerve Injury Upregulation ↑ α2δ-1 & Thrombospondin Expression Injury->Upregulation VGCC Voltage-Gated Calcium Channel Upregulation->VGCC  Promotes Aberrant  Synaptogenesis GlutamateRelease Presynaptic Glutamate Release VGCC->GlutamateRelease  Ca²⁺ Influx NMDAR Postsynaptic NMDA Receptor Activation GlutamateRelease->NMDAR Sensitization Pain Signal Amplification (Central Sensitization) NMDAR->Sensitization This compound This compound This compound->VGCC  Binds α2δ Subunit This compound->NMDAR  Inhibits Trafficking  & Activity

This detailed overview of this compound's mechanisms and the associated experimental models should provide a solid foundation for your research and development efforts.

References

gabapentin PBPK modeling pediatric populations

Author: Smolecule Technical Support Team. Date: February 2026

Gabapentin PBPIN Properties and Model Inputs

A PBPK model for this compound requires accurate parameterization of its physicochemical and Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The following table consolidates the critical parameters used in a recently published and validated model [1] [2].

Table 1: Key Parameters for a this compound PBPK Model [2]

Parameter Value Source / Note
MW (g/mol) 171.24 DrugBank
logP -1.9 to 1.25 DrugBank; final estimate was -1.9 [2]
pKa (acid) 4.63 ChemAxon
pKa (basic) 9.91 ChemAxon
Solubility at pH 7 (mg/mL) 4.34 - 100 DrugBank
Fraction Unbound (fup) 0.91 - 0.67 DrugBank
Blood-to-Plasma Ratio 0.97 DrugBank
Renal Clearance (CLrenal) 3.2 mL/min/kg Identified via parameter estimation
GFR Filtration 1 Parameter Identification
Tubular Secretion (TSspec) 0.74 /min Parameter Identification; critical for accurate RI modeling
Key Transporters System L-amino acid transporter (LAT) [3] Responsible for saturable absorption and brain uptake.

PBPK Model Development Workflow

The development of a pediatric PBPK model for this compound typically follows a "top-down" strategy, where a model validated in adults is extrapolated to pediatric populations by accounting for developmental physiology [2] [4]. The workflow for this approach is outlined below.

G Start Start: Literature Review & Data Collection A1 Develop & Validate Adult PBPK Model Start->A1 A2 Define this compound Parameters: - Physicochemical Properties - ADME Processes A1->A2 A3 Incorporate Renal Elimination: - Glomerular Filtration - Tubular Secretion A2->A3 A4 Verify Model with Adult Clinical PK Data A3->A4 B1 Extrapolate to Pediatric Population A4->B1 B2 Apply Age-Dependent Physiological Changes: - Organ Size & Blood Flow - GFR Maturation B1->B2 B3 Simulate Virtual Pediatric Populations (1 mo - 17 yrs) B2->B3 C1 Extend to Pediatric Renal Impairment (RI) B3->C1 C2 Adjust Kidney Parameters: - Reduced GFR - Reduced Tubular Secretion C1->C2 C3 Simulate PK for: - Mild RI (GFR 30-59) - Moderate RI (GFR 15-29) - Severe RI (GFR <15) C2->C3 D Output: Model-Informed Dosing Recommendations C3->D

Model development and extrapolation workflow.

Phase 1: Adult Model Development & Validation

The initial step involves building a robust model for healthy adults, which serves as the foundation for all further extrapolations [2].

  • Software & Tools: The model can be developed using whole-body PBPK platforms like PK-Sim (version 9.0 or newer). Clinical PK data from literature can be digitized using tools like GetData Graph Digitizer [2].
  • Parameter Identification: Key renal elimination parameters (CLrenal, TSspec) are estimated by fitting the model to observed clinical plasma concentration-time data using parameter identification algorithms within the software [2].
  • Model Verification: The adult model must be verified by simulating single and multiple-dose regimens (e.g., 300 mg - 1800 mg) across different dosing frequencies (qd, bid, tid) and comparing the predictions to observed data. A common acceptance criterion is a geometric mean fold error (GMFE) of less than 2 [1] [2].
Phase 2: Pediatric Extrapolation

Once the adult model is validated, it is scaled to children.

  • Physiology Replacement: The adult physiology within the model is replaced with age-specific pediatric physiology. This utilizes built-in algorithms in software like PK-Sim that account for ontogeny in organ size, body composition, blood flow, and most critically, the maturation of glomerular filtration rate (GFR) [2] [4] [5].
  • Compound Parameters: this compound-specific parameters (e.g., fup, partition coefficients) are typically kept unchanged, assuming no age-dependent differences in these properties [2].
  • Model Evaluation: The pediatric model's accuracy is evaluated by predicting PK parameters (AUC, C~max~) and plasma concentrations in virtual pediatric cohorts and comparing them to clinical data from studies in children [2].
Phase 3: Incorporating Renal Impairment (RI)

The pediatric model is further extended to simulate children with renal impairment.

  • Adjusting Kidney Function: For virtual pediatric patients with RI, kidney parameters are modified based on the degree of impairment (mild, moderate, severe). This involves reducing both the glomerular filtration rate and the specific tubular secretion rate (TSspec) [2].
  • Virtual Populations: Simulations are run for virtual children under 12 years old with GFRs set to 30, 15, and 5 mL/min/1.73 m² to represent mild, moderate, and severe RI, respectively [2].

Key Quantitative Findings from Pediatric PBPK Simulations

The application of the PBPK model revealed significant pharmacokinetic changes and informed the following dosing recommendations.

Table 2: Model-Informed Dosing for Children <12 years with Renal Impairment [1] [2]

Degree of Renal Impairment GFR (mL/min/1.73²) Increase in AUC₀–∞ (vs. healthy) Recommended Dosing Regimen
Mild 30 - 59 2.09-fold Reduce frequency to twice daily (bid)
Moderate 15 - 29 3.30-fold Reduce frequency to once daily (qd)
Severe < 15 31.67-fold Reduce frequency to every other day (qod) with an additional 50% dose reduction

A critical finding from the PBPK simulations was that plasma concentrations and PK parameters were similar in children under 3 years old and those aged 3-12 years with normal renal function [1]. This suggests that dosing can be primarily based on body weight and renal function, rather than age-based adjustments within this range, for children with normal kidneys.

Technical Considerations for Model Credibility

  • Credibility and Limitations: While PBPK modeling is a powerful tool, its predictions must be interpreted with an understanding of its limitations. The credibility of a pragmatic model depends heavily on the quality of the underlying adult compound file and the pediatric physiology model [4]. Key gaps, such as a lack of age-specific mass balance studies to confirm the relative contribution of eliminating pathways, can introduce uncertainty [4].
  • Platform Selection: The Simcyp Simulator is an industry-standard platform that includes extensive libraries for developmental physiology and is recognized by multiple regulatory agencies, making it a strong choice for such modeling efforts [6].

References

Validated HPLC Method for Gabapentin Dissolution Analysis

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key parameters of a USP-compliant, stability-indicating HPLC method developed specifically for analyzing gabapentin in dissolution samples [1].

Parameter Specification
Analytical Column Phenomenex Luna Cyano
Mobile Phase Methanol-Acetonitrile-20 mM KH₂PO₄, pH 2.2 (5:5:90, v/v/v)
Flow Rate 1.25 mL/min
Detection UV at 210 nm
Injection Volume Not specified in source
Key Analyte Separation This compound from its major degradation impurity, 3,3-pentamethylene-4-butyrolactam

Protocol: HPLC Analysis of this compound Dissolution Samples

This detailed protocol is adapted from the method developed and validated for the analysis of dissolution samples of this compound tablets and capsules [1].

1. Scope This procedure applies to the quantitative determination of this compound in dissolution samples obtained from immediate-release solid oral dosage forms (tablets and capsules) to support quality control and stability studies.

2. Apparatus and Reagents

  • HPLC System: Equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
  • Analytical Balance
  • pH Meter
  • HPLC Column: Phenomenex Luna Cyano (or equivalent), 250 mm x 4.6 mm, 5 µm particle size.
  • Reagents: HPLC-grade methanol, HPLC-grade acetonitrile, potassium dihydrogen orthophosphate (KH₂PO₄), high-purity water, phosphoric acid or sodium hydroxide for pH adjustment.

3. Mobile Phase Preparation

  • Prepare 20 mM potassium dihydrogen phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of water.
  • Adjust the pH of the buffer to 2.2 using phosphoric acid.
  • Mix the buffer, methanol, and acetonitrile in the ratio of 90:5:5 (v/v/v).
  • Filter the mobile phase through a 0.45 µm or 0.22 µm membrane filter and degas by sonication before use.

4. System Suitability Test

  • Prepare a standard solution of this compound at a concentration within the linear range.
  • Inject this solution in replicate (e.g., n=5) into the HPLC system.
  • The system is suitable if the relative standard deviation (RSD) of the peak area for this compound is ≤ 2.0% and the theoretical plate count meets predefined criteria [2] [3].

5. Sample Preparation

  • Withdraw a specified volume (e.g., 1-10 mL) of the dissolution medium at designated time points.
  • Filter the sample immediately using a compatible syringe filter (e.g., 0.45 µm PVDF or nylon).
  • Depending on the concentration, the filtrate may be injected directly or diluted with the dissolution medium or mobile phase to fall within the calibrated range.

6. Chromatographic Procedure

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
  • Set the flow rate to 1.25 mL/min and the detector wavelength to 210 nm.
  • Inject the prepared standards and samples.
  • The typical run time should be sufficient to elute this compound and its known degradation impurity, 3,3-pentamethylene-4-butyrolactam.

7. Calculation

  • Plot a calibration curve of peak area versus concentration of this compound standard solutions.
  • Determine the concentration of this compound in the unknown dissolution samples by interpolating their peak areas from the calibration curve.
  • Calculate the cumulative amount of drug released at each time point.

Method Validation Protocol

The HPLC method must be validated to prove it is fit for its intended purpose. The following table outlines the core validation parameters and typical acceptance criteria for a this compound assay, based on ICH Q2(R2) and other guidelines [4] [2] [3].

| Validation Parameter | Protocol & Acceptance Criteria | | :--- | :--- | | Specificity | Demonstrate that the this compound peak is baseline-resolved from any interference from the placebo, known impurities (especially the lactam degradant), and forced degradation products. Peak purity should be confirmed by PDA or MS [1] [2]. | | Linearity & Range | Prepare and analyze at least 5 concentrations of this compound standard, typically from 50-150% of the target test concentration. The correlation coefficient (r) should be > 0.999 [2] [3]. | | Accuracy | Spike a placebo with known amounts of this compound at three levels (e.g., 50%, 100%, 150%) across the range. Average recovery should be 98.0 - 102.0% [2]. | | Precision | • Repeatability (Intra-assay): Analyze six independent preparations at 100% concentration. RSD should be ≤ 1.0% [2] [3]. • Intermediate Precision: Repeat the study on a different day, with a different analyst and/or instrument. The combined RSD should be ≤ 2.0% [2]. | | Robustness | Deliberately vary method parameters (e.g., flow rate ±0.1 mL/min, pH of buffer ±0.1 units, column temperature ±2°C). The system suitability criteria must still be met in all variations [1] [4]. |

The workflow for developing and validating the entire dissolution procedure, from sample collection to final reporting, can be visualized as follows:

G Start Start Dissolution Test Sample Withdraw and Filter Dissolution Sample Start->Sample Prep Prepare HPLC Standard Solutions Start->Prep Inject Inject Standards and Samples Sample->Inject SST Perform System Suitability Test (SST) Prep->SST Pass SST Passed? SST->Pass Pass->SST No Pass->Inject Yes Process Process Data & Calculate % Drug Released Inject->Process Report Report Results Process->Report

Developing the Supporting Dissolution Procedure

The HPLC method is only one part of a complete dissolution test. The following aspects must be developed and defined concurrently [5]:

  • Dissolution Medium: Select based on drug solubility and sink conditions. Common media include dilute HCl (e.g., 0.01 N HCl) or buffers in the physiological pH range (1.2 - 7.5). The volume is typically 500-1000 mL (often 900 mL). Deaeration is usually required [5].
  • Apparatus & Agitation: For solid oral dosage forms, USP Apparatus 1 (Basket) at 100 rpm or Apparatus 2 (Paddle) at 50 or 75 rpm are most common. The choice depends on formulation performance (e.g., floating capsules may require sinkers) [5].
  • Study Design & Sampling: For immediate-release products, a single time point (e.g., 30 minutes) is often used for specification. During development, collect multiple time points to build a full profile. Ensure sampling probes do not disturb hydrodynamics [5].

Critical Considerations for Analysis

  • Stability-Indicating Property: The primary goal is to ensure the method can accurately quantify this compound in the presence of its degradation products. This is demonstrated through forced degradation studies (stressing the drug with acid, base, oxidation, heat, and light) and confirming the separation of the main peak from all degradants [4] [2].
  • Quality by Design (QbD): During method development, a risk-based approach should be used. Understanding the effect of various chromatographic parameters (pH, organic modifier, column chemistry) on separation helps establish a robust method and a controlled lifecycle [4] [2].
  • Method Transfer: When moving the validated method between laboratories, a formal transfer protocol should be executed to verify that the receiving lab can reproduce the method's performance [3].

This document provides a detailed protocol based on a peer-reviewed HPLC method and aligns it with current regulatory expectations for analytical procedures and dissolution testing. By following this guide, researchers can ensure the generation of reliable, high-quality data for the assessment of this compound drug products.

References

Spectrophotometric Determination of Gabapentin via Ninhydrin Reaction: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principle of the Method

The ninhydrin reaction provides a foundation for a simple, sensitive, and cost-effective spectrophotometric method for quantifying gabapentin in pure form and pharmaceutical formulations. This approach is particularly valuable for quality control laboratories that may not have access to sophisticated instrumentation like HPLC, as it offers comparable sensitivity using basic laboratory equipment [1] [2].

The method is based on the reaction between the primary amino group of this compound and ninhydrin. This interaction proceeds via oxidative deamination and condensation, leading to the formation of a purple-colored complex known as Ruhemann's purple [2]. This complex is a product of charge-transfer interactions, where this compound acts as an n-electron donor and ninhydrin acts as a π-acceptor [1]. The resulting colored product absorbs light strongly in the visible region, allowing for precise spectrophotometric measurement. The reaction requires heat to proceed efficiently, and the intensity of the color developed is directly proportional to the concentration of this compound in the sample, adhering to the Beer-Lambert law [2] [3].

Detailed Experimental Protocols

Reagents and Equipment
  • Reagents: All reagents should be of analytical grade.
    • This compound Standard: Pure drug substance for preparation of standard stock solutions.
    • Ninhydrin Reagent: 2 mg/mL solution in methanol. This solution should be prepared fresh daily [2]. Alternative solvents like N,N-Dimethylformamide (DMF) have also been used [4].
    • Solvents: Methanol (HPLC grade) or purified water.
  • Equipment:
    • Double-beam UV-Visible Spectrophotometer with quartz cells (10 mm path length).
    • Heating water bath.
    • Volumetric flasks, pipettes, and test tubes.
Standard Stock Solution Preparation

Accurately weigh and transfer approximately 10 mg of pure this compound into a 100 mL volumetric flask. Dissolve and make up to volume with purified water to obtain a primary stock solution with a concentration of 0.1 mg/mL (100 µg/mL). This solution should be stored in a cool (<25°C) and dark place [2].

Sample Preparation from Pharmaceutical Formulations

For capsule formulations, weigh and powder the contents of twenty capsules. Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add about 70 mL of purified water, shake or sonicate to dissolve the active ingredient, and then dilute to volume with water. Filter if necessary to obtain a clear solution with a nominal concentration of 0.1 mg/mL [2].

Recommended Analytical Procedure

The following workflow and detailed steps outline the core analytical method:

G Start Start S1 Prepare this compound Sample Solution Start->S1 S2 Add Ninhydrin Reagent (2 mL) S1->S2 S3 Heat on Water Bath (70±5°C, 80 min) S2->S3 S4 Cool to Room Temperature S3->S4 S5 Dilute to Mark in 25 mL Flask S4->S5 S6 Measure Absorbance at 575 nm S5->S6 End End S6->End

  • Reaction: Pipette a suitable aliquot (e.g., 1.0 mL) of the standard or sample solution (containing 10-30 µg of this compound) into a heating tube. Add 2.0 mL of the freshly prepared ninhydrin reagent (2 mg/mL) [2].
  • Heating: Heat the mixture on a boiling water bath or in a controlled water bath at 70±5°C for 80 minutes [2]. Note that prolonged heating beyond this time can decrease chromogenic intensity.
  • Cooling and Dilution: After heating, remove the tubes and allow them to cool to room temperature. Transfer the contents quantitatively into a 25 mL volumetric flask and dilute to the mark with distilled water [2].
  • Spectrophotometric Measurement: Measure the absorbance of the resulting purple-colored solution at a wavelength of 575 nm against a reagent blank prepared similarly but without this compound [2]. Other studies have reported measuring at 568 nm or 569 nm, indicating that the exact λmax might vary slightly depending on the solvent system and reaction conditions [1] [4].
Construction of Calibration Curve

Prepare a series of standard solutions from the stock solution to cover the concentration range of 10-30 µg/mL (or 40-280 µg/mL for the DMF-based method). Subject each solution to the procedure described in section 2.4. Plot the measured absorbance against the final concentration of this compound to obtain the calibration curve [2] [4].

Data Analysis, Validation, and Thermodynamic Studies

Key Analytical Performance Data

The following table summarizes the quantitative performance characteristics of the ninhydrin method for this compound determination as reported in the literature.

Table 1: Analytical Performance Parameters of the Ninhydrin Method for this compound

Parameter Reported Values Experimental Conditions
λmax 568 nm [3], 569 nm [4], 575 nm [2] Varies with solvent (Methanol/Water vs. DMF)
Linear Range 10-30 µg/mL [2], 40-280 µg/mL [4] Method dependent (kinetic vs. direct measurement)
Correlation Coefficient (R²) >0.9990 [2] For fixed-time (80 min) procedure
Recovery (%) 98.3 - 101.4% [2], 99.3 - 100.7% [3] In pharmaceutical formulations
Stoichiometry (Gaba:NIN) 1:1 [2] Determined by Job's method
Kinetic and Thermodynamic Analysis

For a more advanced analysis, the reaction can be monitored kinetically. The increase in absorbance at 575 nm is recorded as a function of time. The initial rate of the reaction at different this compound concentrations can be calculated from the slope of the absorbance-time curve.

  • Initial Rate Method: A calibration curve is constructed by plotting the logarithm of the initial rate of reaction versus the logarithm of the molar concentration of this compound [2].
  • Fixed-Time Method: The absorbance is measured at a fixed time (e.g., 80 minutes), and this absorbance is plotted versus the final concentration of this compound [2].

Furthermore, the reaction can be characterized thermodynamically. The association constant (K) and standard free energy change (ΔG°) of the complex formation can be determined using the Benesi-Hildebrand equation [1] [2]. The negative value of ΔG° typically reported indicates the spontaneity and stability of the charge-transfer complex formed between this compound and ninhydrin.

Application in Pharmaceutical Analysis and Interference Study

The validated method has been successfully applied to the determination of this compound in various commercial capsule formulations (e.g., Gabix, Gabaplus, Neupentin) with excellent recovery rates, demonstrating high accuracy and precision [1] [2].

A critical study was conducted to assess potential interference from common pharmaceutical excipients. Samples containing 50 mg of this compound were mixed with various amounts of excipients such as glucose, lactose, talc powder, magnesium stearate, pyrrolidone, HPMC, and starch. The results confirmed that no interference was observed from these substances at levels typically found in pharmaceutical formulations, establishing the high selectivity of the method for quality control applications [2].

Troubleshooting and Methodological Notes

  • Low Absorbance: Ensure the ninhydrin reagent is prepared fresh and that the heating conditions (temperature and time) are strictly adhered to.
  • Precipitation: If using a water-based system, ensure the reaction mixture is fully dissolved before heating. Using methanol as the solvent for ninhydrin can improve solubility [2].
  • Wavelength Shift: Always record the absorption spectrum of the final colored product to confirm the λmax under your specific laboratory conditions, as it can differ slightly from literature values based on the instrument and solvent [4].

References

Comprehensive Application Notes and Protocols for Gabapentin PBPK Model Development in Renal Impairment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Gabapentin Pharmacology and Clinical Need

This compound is a gamma-aminobutyric acid (GABA) analog that has been widely used in clinical practice since its initial approval in 1993. As an adjunctive antiepileptic medication, it is approved for the treatment of partial-onset seizures with and without secondary generalization in patients aged 3 years and older, and for postherpetic neuralgia in adults. Its analgesic properties have also led to extensive off-label use for various neuropathic pain conditions, including diabetic neuropathy. The drug was specifically designed with enhanced lipophilicity compared to GABA to facilitate crossing the blood-brain barrier, though its precise mechanism of action remains incompletely understood. Current evidence suggests it binds to the α2δ subunit of voltage-gated calcium channels, reducing the release of excitatory neurotransmitters involved in pain signaling and seizure propagation.

The pharmacokinetic profile of this compound presents several challenges for clinical dosing and therapeutic optimization. This compound exhibits non-linear, dose-dependent absorption mediated by the L-amino acid transporter system in the small intestine, resulting in decreasing bioavailability with increasing doses (from approximately 60% at 900 mg/day to 33% at 3600 mg/day). The drug demonstrates minimal plasma protein binding, does not undergo hepatic metabolism, and is primarily eliminated unchanged through renal excretion with a typical half-life of 5-7 hours in patients with normal renal function. The renal clearance of this compound closely approximates the creatinine clearance, suggesting filtration as the primary elimination mechanism with possible involvement of tubular secretion via organic cation transporters.

The development of Physiologically Based Pharmacokinetic (PBPK) models for this compound is particularly valuable for addressing clinical challenges in special populations. Patients with renal impairment experience significantly reduced this compound clearance, leading to drug accumulation and increased risk of dose-related adverse effects such as dizziness, somnolence, and peripheral edema. Similarly, pediatric patients, especially those under 3 years of age, have historically had limited dosing guidance due to ethical challenges in conducting clinical trials. PBPK modeling provides a robust framework for integrating physiological changes associated with these conditions to optimize dosing strategies and support precision medicine initiatives.

This compound PBPK Model Development Protocol

Model Development Workflow and Software Specifications

The development of a this compound PBPK model follows a systematic workflow that progresses from initial model construction in healthy adults to extension for special populations. This "top-down" approach begins with developing and validating a base model using data from healthy adult populations with normal renal function, then extends this model to renal impairment populations and pediatric patients through careful incorporation of population-specific physiological parameters. The final stage involves comprehensive model verification using clinical data not used in model development, ensuring predictive performance across diverse patient scenarios.

  • Software Recommendations: The PBPK model should be developed using established software platforms with demonstrated capability for this compound modeling. PK-Sim (version 9.0 or higher) provides a robust whole-body PBPK framework with built-in population generators for both renal impairment and pediatric populations. Alternatively, GastroPlus (version 5.3 or higher) with the PBPKPlus Module offers specialized capability for modeling drugs with nonlinear absorption, particularly valuable for this compound's saturable transporter-mediated uptake. For parameter estimation and model evaluation, MONOLIX (2020R1 or higher) provides sophisticated population pharmacokinetic algorithms suitable for handling sparse therapeutic drug monitoring data.

  • Data Collection and Preprocessing: Comprehensive literature reviews should be conducted to collect this compound-specific parameters using databases including PubMed, Web of Science, and DrugBank. Key search terms should include "this compound pharmacokinetics," "this compound absorption," and "this compound renal impairment." Clinical pharmacokinetic studies reporting plasma concentration-time profiles following single and multiple oral doses (ranging from 300-1600 mg) in both fasted and fed states should be identified. Plasma concentration data from published literature should be extracted using digitization tools such as GetData Graph Digitizer (version 2.25.0.32), with appropriate calibration to ensure data accuracy.

Critical Compound Parameters for this compound PBPK Modeling

Table 1: Essential Physicochemical and ADME Parameters for this compound PBPK Model Implementation

Parameter Category Parameter Value Description Source
Physicochemical Properties MW: 171.24 g/mol Molecular weight [1]
pKa: 3.68 (acid), 10.70 (base) Ionization constants [1]
Log P: -1.1 Partition coefficient [1]
B/P: 1.0 Blood-to-plasma ratio [2]
fup: >0.95 Fraction unbound in plasma [3]
Absorption Parameters Transporter-mediated (LAT1) Absorption mechanism [2]
Km: 1120 mg/day Dose when absorption is 50% saturated [4]
Dmax: 823 mg/day Maximal absorption rate [4]
ka: 0.778 h⁻¹ First-order absorption rate constant [4]
Distribution Parameters Vd: 44.61 L Volume of distribution [4]
Prediction method: Rodgers & Rowland Tissue composition-based prediction [2]
Elimination Parameters CLrenal: 5.73 L/h (normal function) Renal clearance [4]
Fraction excreted unchanged: >0.95 Renal elimination pathway [3]
OCT1 involvement: Potential Organic cation transporter 1 [3]

The absorption model for this compound requires particular attention due to its saturable transporter-mediated uptake. The intestinal absorption occurs primarily via the L-amino acid transporter (LAT1), which demonstrates capacity-limited kinetics. This should be implemented using a Michaelis-Menten-type equation with appropriate Km and Vmax values derived from clinical data. The dose-dependent bioavailability should be described using a specialized function where bioavailability (F) equals Dmax/(D50 + Dose), where Dmax represents the maximal absorption rate (823 mg/day) and D50 is the dose at which the absorption process is 50% saturated (1120 mg/day). This nonlinear absorption model is essential for accurate prediction of exposure across this compound's wide dosing range.

For distribution characteristics, this compound's minimal plasma protein binding (>95% unbound) and moderate volume of distribution (approximately 44.61 L in adults) should be implemented using tissue composition-based prediction approaches such as the Rodgers and Rowland method. The partition coefficients for various tissues should be calculated using in silico physicochemical properties and established algorithms that account for tissue composition, ionization status, and membrane affinity. The elimination model should incorporate glomerular filtration as the primary clearance mechanism, with potential contribution of active tubular secretion via organic cation transporters. The renal clearance should be implemented as the product of fraction unbound and glomerular filtration rate (fup × GFR), with additional parameters for tubular secretion in cases where filtration alone underestimates observed clearance.

Renal Impairment Extension Protocol
  • Implementation of Renal Function Alterations: The extension of the this compound PBPK model to renal impairment populations requires careful modification of key physiological parameters. The glomerular filtration rate (GFR) should be adjusted according to the severity of renal impairment, with representative values of 30 mL/min/1.73 m² for moderate impairment, 15 mL/min/1.73 m² for severe impairment, and 5 mL/min/1.73 m² for end-stage renal disease. Additionally, kidney size and tubular secretion capacity (TSspec) should be reduced proportionally to the degree of renal dysfunction, as these parameters significantly impact this compound elimination. These adjustments should be implemented using the built-in renal impairment population modules in PBPK software, with verification against clinical data from specific renal impairment studies.

  • Hemodialysis Considerations: For patients with end-stage renal disease requiring hemodialysis, the model must incorporate intermittent drug removal during dialysis sessions. The hemodialysis clearance should be implemented as an additional elimination pathway operating for a defined duration (typically 4 hours) with a clearance value of approximately 35% of the administered dose. A supplemental dosing strategy should be implemented where an additional dose (100-300 mg) is administered following each hemodialysis session to maintain therapeutic concentrations. The model should account for the absence of this compound elimination on non-dialysis days, which significantly impacts drug accumulation patterns.

Table 2: this compound Exposure Changes and Recommended Dosing Adjustments in Renal Impairment

Renal Function Category GFR Range (mL/min/1.73m²) AUC Change vs. Normal Recommended Dosing Regimen Supported References
Normal function ≥60 Reference (1.0-fold) 300-600 mg TID [5] [6]
Mild impairment 30-59 2.09-fold increase 200-300 mg BID [1] [5]
Moderate impairment 15-29 3.30-fold increase 200-300 mg QD [1] [5]
Severe impairment <15 31.67-fold increase 100-300 mg QOD (50% dose reduction) [1] [5] [3]
Hemodialysis <15 Variable (dependent on timing) 100-300 mg post-hemodialysis supplement [5] [6] [3]

The PBPK model for renal impairment should be verified against clinical data from dedicated renal impairment studies. This includes single-dose and multiple-dose simulations across the spectrum of renal function, with comparison to observed plasma concentration-time profiles and key pharmacokinetic parameters (AUC, Cmax, half-life). The model should accurately capture the prolonged elimination half-life observed in renal impairment, which increases from 5-7 hours in normal renal function to up to 52 hours in severe impairment (CrCl <30 mL/min) and up to 132 hours in anephric patients. This verification ensures the model can reliably predict exposure changes and support dosing recommendations across the continuum of renal function.

Pediatric PBPK Model Extension for Renal Impairment

Protocol for Pediatric Model Development

The extension of the this compound PBPK model to pediatric populations, particularly those with renal impairment, requires careful consideration of ontogenic changes in key physiological parameters. The model should be developed by scaling the validated adult PBPK model using age-dependent physiological parameters, including body weight, organ sizes, blood flows, and renal function maturation. The glomerular filtration rate in pediatric patients should be implemented using established maturation functions that account for postmenstrual age, with particular attention to the rapid renal development occurring during the first few months of life. These age-related physiological changes should be applied using the software's built-in calculation methods, which incorporate known ontogeny profiles for relevant systems.

For pediatric patients with renal impairment, the model must integrate both age-related physiological changes and pathology-specific alterations. This involves creating virtual pediatric populations with varying degrees of renal function, where GFR is reduced according to renal impairment category while maintaining appropriate age-dependent baselines. The model should simulate exposure following standard pediatric dosing (5-15 mg/kg TID for children 3-12 years; 40 mg/kg/day for children 3-4 years; 25-35 mg/kg/day for children 5-11 years) across different renal function categories. The dose adjustment strategy should consider both reduced dosing frequency (BID for mild, QD for moderate, QOD for severe impairment) and potential dose reduction (50% for severe impairment) to achieve exposure targets similar to children with normal renal function.

Model Verification and Dosing Recommendations

The pediatric PBPK model should be verified against available clinical data in pediatric populations, including plasma concentration-time profiles and pharmacokinetic parameters from clinical studies. For children under 3 years of age, where clinical data are limited, the model should be qualified using allometric scaling principles and comparison to opportunistic pharmacokinetic data. The model performance should be evaluated using goodness-of-fit criteria including geometric mean fold error (GMFE) for AUC and Cmax predictions, with values <2.0 generally considered acceptable. Visual predictive checks should be performed to assess how well the model captures the central tendency and variability of observed data across different age groups and renal function categories.

The following workflow diagram illustrates the comprehensive process for developing and applying the this compound PBPK model across populations:

G cluster_adult Adult Model Development cluster_extension Model Extensions cluster_application Model Applications Start Start: this compound PBPK Model A1 Healthy Adult Model (Physicochemical & ADME) Start->A1 A2 Parameter Optimization (Nonlinear Absorption) A1->A2 A3 Adult Model Verification (Clinical PK Data) A2->A3 E1 Renal Impairment Extension (Reduced GFR & TS) A3->E1 E2 Pediatric Extension (Age-dependent Physiology) A3->E2 E3 Renal Impaired Pediatric (Combined Ontogeny + Pathology) E1->E3 AP1 Exposure Prediction (AUC, Cmax Changes) E1->AP1 E2->E3 E2->AP1 E3->AP1 AP2 Dosing Regimen Optimization (Frequency & Amount) AP1->AP2 AP3 Special Population Guidance (Clinical Dosing Recommendations) AP2->AP3 End Model-Based Dosing Decisions AP3->End

Model Verification and Validation Protocols

Comprehensive Model Evaluation Strategy

The verification of the this compound PBPK model requires a multi-level approach that assesses model performance across different patient populations and dosing scenarios. The primary verification should include graphical comparisons of predicted versus observed plasma concentration-time profiles following single and multiple doses across the clinical dosing range (300-1600 mg). The model should be challenged to simulate various dosing regimens, including once-daily (QD), twice-daily (BID), and three-times-daily (TID) administrations, with comparison to observed data from clinical studies not used in model development. Additionally, key pharmacokinetic parameters (AUC, Cmax, Tmax, half-life) should be compared between predictions and observations using statistical measures including geometric mean fold error (GMFE), with values <2.0 generally considered acceptable for PBPK models.

For special populations, specific verification protocols should be implemented. The renal impairment model should be verified using data from dedicated renal impairment studies, assessing the model's ability to capture the progressive reduction in clearance and corresponding increase in exposure across mild, moderate, and severe renal impairment categories. The pediatric model should be verified using all available pediatric pharmacokinetic data, with particular attention to the accurate prediction of clearance maturation in neonates and infants. For both populations, the model should demonstrate accurate prediction of the prolonged elimination half-life characteristic of reduced renal function, which can extend to 52 hours in severe renal impairment compared to 5-7 hours in normal renal function.

Quality Control and Acceptance Criteria
  • Performance Metrics Establishment: Define quantitative acceptance criteria for model verification, including geometric mean fold error (GMFE) for AUC and Cmax predictions should be <2.0, and visual predictive checks should show the majority of observed data points (≥80%) falling within the 5th-95th prediction interval ranges. The R² values for observed versus predicted concentrations should exceed 0.8, indicating satisfactory explanatory power. For renal impairment populations, the model should accurately predict the quantitative relationship between creatinine clearance and this compound exposure, with systematic evaluation of prediction accuracy across the continuum of renal function.

  • Sensitivity Analysis Implementation: Conduct comprehensive sensitivity analyses to identify parameters with the greatest influence on model outputs. Key parameters requiring evaluation include GFR, tubular secretion capacity, intestinal transporter affinity (Km), and maximal transport rate (Vmax). These analyses should quantify the impact of parameter variability on exposure metrics (AUC, Cmax), providing insight into potential sources of prediction uncertainty. Parameters identified as highly influential should be prioritized for refinement using high-quality in vitro or clinical data to improve model robustness.

Clinical Applications and Dosing Recommendations

Integration of PBPK Predictions into Clinical Practice

The this compound PBPK model provides a valuable tool for supporting dosing decisions in challenging clinical scenarios, particularly for patients excluded from traditional clinical trials. For adults with renal impairment, the model supports the recommended dosing adjustments that include both reduced dose amounts and extended dosing intervals, with more pronounced adjustments required as renal function declines. The model predictions demonstrate that patients with severe renal impairment (CrCl <15 mL/min) may require dosing intervals extended to every other day (QOD) with potential 50% dose reductions to maintain exposure similar to patients with normal renal function. For patients undergoing hemodialysis, the model supports the administration of supplemental doses following each dialysis session to compensate for drug removal during the procedure.

For pediatric patients with renal impairment, the PBPK model provides much-needed dosing guidance where clinical data are limited. The model predicts that children under 12 years with renal impairment require similar proportional dose adjustments as adults when normalized to body size and renal function. The simulations indicate that dosing frequency should be adjusted to BID for mild RI, QD for moderate RI, and QOD for severe RI, with an additional 50% dose reduction for severe RI. These model-based recommendations help address the significant gap in evidence-based dosing for this vulnerable population, reducing the risk of toxicity while maintaining therapeutic efficacy.

Special Population Considerations

The PBPK model can also inform dosing considerations for other special populations, including elderly patients and those with obesity. While aging is associated with declining renal function that necessitates dose adjustments based on calculated creatinine clearance, obesity itself appears to have minimal impact on this compound pharmacokinetics according to recent population PK analyses. The model can simulate exposure in bariatric surgery patients, with predictions suggesting only modest changes in exposure (20% increase in AUC, 10% increase in Cmax) following Roux-en-Y gastric bypass surgery, indicating that dose adjustments are likely unnecessary in this population. Similarly, patients with type 2 diabetes show no significant alterations in this compound pharmacokinetics independent of their renal function status, suggesting that standard dosing adjustments based on renal function are appropriate.

Conclusion

The development and application of PBPK models for this compound in renal impairment represents a significant advancement in precision dosing for this widely used medication. By integrating the complex interplay between this compound's nonlinear absorption characteristics and the profound impact of renal function on its elimination, these models provide a robust framework for optimizing dosing strategies across diverse patient populations. The protocols outlined in this document provide researchers with comprehensive guidance for model development, verification, and application, with particular emphasis on addressing challenging clinical scenarios where traditional trial data are limited.

The successful implementation of these models requires careful attention to parameter identification, particularly for the saturable absorption process and renal elimination pathways, as well as rigorous verification using clinical data across the spectrum of renal function and age. When properly developed and validated, this compound PBPK models serve as valuable tools for supporting regulatory decisions, guiding clinical therapy, and designing efficient clinical trials for special populations. Future model enhancements should focus on incorporating genetic polymorphisms in transporter activity, drug-drug interactions at renal transporters, and further refinement of pediatric physiological parameters to expand the utility of these models in clinical practice.

References

gabapentin clinical trial design neuropathic pain endpoints

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Gabapentin for Neuropathic Pain

1. Mechanism of Action and Rationale this compound is a cornerstone treatment for neuropathic pain. Its primary mechanism involves binding to the auxiliary α2δ-1 subunit of voltage-gated calcium channels on presynaptic neurons [1]. This binding reduces the influx of calcium, which in turn diminishes the release of excitatory neurotransmitters (e.g., glutamate, substance P) involved in pain signaling, thereby suppressing central sensitization [2] [1]. While it is a structural analogue of GABA, it does not act directly at GABA receptors [2].

2. Emerging Biomarkers and Precision Medicine Recent studies highlight a shift towards precision medicine for pain, moving beyond subjective measures to include objective biomarkers. This is crucial for patient stratification, monitoring disease progression, and assessing treatment response.

  • Genetic Biomarkers: Top identified biomarkers include ANXA1 (an algogene, increased in high pain states) and CD55 (a pain-suppressor gene, decreased in high pain states) [3]. These are involved in glucocorticoid-mediated responses and regulation of inflammatory processes.
  • Time-Course Biomarkers: Studies of temporal transcriptomic changes in neuropathic pain have identified genes like Ngfr and Ankrd1 as having time-dependent upward trends in expression, correlating with pain progression [4].
  • Pathways and Upstream Regulators: The top upregulated biological pathways are related to cellular response to TNF and neuroinflammation, with TNF itself being a key upstream regulator [3].

3. Endpoint Selection and Trial Design Strategy Modern trial design should combine traditional clinical endpoints with emerging biomarker technologies.

  • Patient Stratification: Use blood-based gene expression biomarkers (e.g., ANXA1, CD55) to enroll a homogenous patient population likely to respond to this compound's mechanism [3].
  • Objective Monitoring: Incorporate serial measurements of identified biomarkers (e.g., via RNA sequencing from whole blood) alongside pain scales to objectively track treatment response and disease modification [4] [3].
  • Drug Repurposing Insights: Bioinformatic analyses have identified potential synergies or alternative therapeutic matches, such as ketamine and lithium, which can inform comparative trial designs or combination therapies [3].

Experimental Protocols

Here are detailed methodologies for key experiments cited in the application notes.

Protocol 1: Validating Target Engagement in Preclinical Models

This protocol assesses this compound's direct action on the α2δ-1 subunit and its downstream effects.

1.1 Objective To confirm this compound binding to the α2δ-1 subunit and quantify the subsequent reduction in excitatory neurotransmitter release in vitro.

1.2 Materials

  • Cell line: Neuroblastoma cell line (e.g., SH-SY5Y) or primary dorsal root ganglion (DRG) neurons.
  • Test article: this compound (dissolved in DMSO or saline).
  • Key reagents: Radiolabeled (e.g., [³H]-gabapentin) or fluorescently-labeled this compound, calcium-sensitive fluorescent dye (e.g., Fura-2AM), Glutamate Assay Kit, ELISA for Substance P.
  • Equipment: Radioligand binding assay setup, fluorescent plate reader, confocal microscope.

1.3 Detailed Procedure Step 1: Binding Affinity Assay

  • Prepare cell membranes expressing voltage-gated calcium channels.
  • Incubate membranes with increasing concentrations of labeled this compound in binding buffer for 60 minutes at 25°C.
  • Separate bound from free ligand by rapid filtration through GF/B filters.
  • Measure radioactivity/fluorescence on the filters.
  • Analyze data using a non-linear regression model to calculate the dissociation constant (Kd).

Step 2: Functional Calcium Influx Assay

  • Culture cells on black-walled, clear-bottom 96-well plates.
  • Load cells with Fura-2AM dye for 60 minutes.
  • Pre-treat cells with this compound (1-100 µM) or vehicle for 30 minutes.
  • Stimulate cells with a depolarizing agent (e.g., high K+ solution).
  • Immediately measure fluorescence ratio (340nm/380nm excitation, 510nm emission). Calculate the percentage inhibition of calcium influx by this compound.

Step 3: Neurotransmitter Release Assay

  • Culture and pre-treat cells as in Step 2.
  • After depolarization, collect the cell supernatant.
  • Use a commercial Glutamate Assay Kit or Substance P ELISA to quantify neurotransmitter concentration in the supernatant, normalized to total cellular protein.

The workflow for this protocol is illustrated below:

G Start Culture Neuronal Cells (DRG or SH-SY5Y) A Membrane Prep & Radioligand Binding Assay Start->A  Path A: Binding B Fura-2AM Loading & Calcium Imaging Start->B  Path B: Function End Quantify this compound Target Engagement A->End C Stimulate Neurotransmitter Release (High K+) B->C D ELISA/Kit for Glutamate/Substance P C->D D->End

Protocol 2: Blood Biomarker Analysis in Clinical Trials

This protocol outlines the process for identifying and validating transcriptomic biomarkers from patient blood samples.

2.1 Objective To discover and validate blood-based gene expression biomarkers (e.g., ANXA1, CD55) for patient stratification and monitoring of treatment response in a this compound clinical trial.

2.2 Materials

  • Sample Type: Whole blood collected in PAXgene RNA-stabilizing tubes [3].
  • Subjects: Patients with neuropathic pain (e.g., painful diabetic neuropathy, postherpetic neuralgia). Include cohorts for discovery, validation, and testing [3].
  • Key Instruments: Next-generation RNA sequencing platform (e.g., Illumina) or Microarray system; qRT-PCR machine.
  • Software: Bioinformatics pipelines for differential expression (e.g., DESeq2, limma), WGCNA, machine learning models (LASSO, SVM-RFE) [4] [3].

2.3 Detailed Procedure Step 1: Sample Collection and Processing

  • Collect blood at baseline and at predefined intervals post-gabapentin treatment.
  • Extract total RNA from whole blood using a standardized PAXgene RNA kit.
  • Assess RNA integrity (RIN > 7.0).

Step 2: Transcriptomic Profiling

  • Prepare RNA-Seq libraries (or label for microarray) from the discovery cohort.
  • Sequence on an NGS platform to a minimum depth of 30 million reads per sample. Alternatively, hybridize to microarrays.
  • Data Normalization: Use RMA for technical variability and z-scoring for biological variability (e.g., by gender) [3].

Step 3: Bioinformatics & Biomarker Identification

  • Differential Expression: Identify Differentially Expressed Genes (DEGs) between high-pain (VAS ≥ 6) and low-pain (VAS ≤ 2) states [3].
  • Validation: Confirm top candidate biomarkers (e.g., ANXA1, CD55) in an independent validation cohort using qRT-PCR.
  • Pathway Analysis: Perform GO and KEGG enrichment analysis on DEGs to identify affected pathways (e.g., TNF signaling, neuroinflammation) [4] [3].
  • Machine Learning: Apply models like LASSO and SVM-RFE to narrow down the most predictive biomarker signatures [4].

The following table summarizes key biomarkers and their characteristics for clinical trial planning:

Biomarker Expression in NP Biological Function Potential Utility in Trial
ANXA1 [3] Increased Effector of glucocorticoid-mediated responses; regulator of inflammation. Stratification of high-pain patients; monitoring of anti-inflammatory effect.
CD55 [3] Decreased Suppresses the complement cascade and cell damage. Identifying patients with dysregulated innate immunity; tracking disease modification.
Ngfr/Ankrd1 [4] Time-dependent increase Involved in immune response, cell migration, and signal transduction. Tracking temporal progression of NP and response over time.
TNF Pathway [3] Upregulated Master regulator of neuroinflammation and central sensitization. Pharmacodynamic readout; identifying a patient sub-phenotype.

Clinical Trial Endpoint Schema

The following diagram outlines the integration of these protocols and biomarkers into a comprehensive clinical trial workflow.

G P1 Patient Pre-Screening (VAS Pain, Medical Hx) P2 Baseline Blood Draw & Biomarker Analysis (RNAseq) P1->P2 P3 Stratify & Randomize based on ANXA1/CD55 profile P2->P3 P4 Administer this compound or Comparator P3->P4 P5 Longitudinal Monitoring P4->P5 S1 Primary Endpoints: - VAS Pain Reduction - NPSI Score P5->S1 S2 Secondary Endpoints: - Biomarker Shift (e.g., ANXA1 ↓) - SF-36 Q21/Q22 P5->S2 S3 Exploratory Endpoints: - Pathway Analysis (TNF, Neuroinflammation) - Prediction of ER Visits P5->S3

Conclusion

Designing next-generation clinical trials for this compound requires moving beyond traditional subjective endpoints. By integrating a deep understanding of its mechanism of action with objective blood-based biomarker signatures (like ANXA1 and CD55) and advanced bioinformatics, researchers can achieve greater precision in patient stratification, demonstrate objective proof of pharmacology, and ultimately develop more effective and personalized treatment strategies for neuropathic pain.

References

Comprehensive Application Notes & Protocols: Gabapentin Tapering and Withdrawal Management

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Background & Significance

Introduction

Gabapentin, initially developed as an antiepileptic medication, has expanded its clinical applications to include neuropathic pain, restless legs syndrome, and various off-label uses including anxiety disorders. Despite its widespread prescription patterns—with prescriptions more than doubling between 2009 and 2016—the physical dependence and withdrawal syndrome associated with this compound discontinuation remain underrecognized in clinical practice. [#4] The drug's pharmacological profile differs from traditional GABAergic medications, yet it produces a clinically significant withdrawal syndrome upon abrupt discontinuation that requires systematic management approaches. [#1]

The following table summarizes essential background information on this compound:

Table 1: this compound Clinical Profile and Key Characteristics

Characteristic Description
Primary Indications Partial seizures, postherpetic neuralgia, neuropathic pain [#1]
Off-Label Uses Anxiety, insomnia, fibromyalgia, restless legs syndrome [#4]
Mechanism of Action Binds voltage-gated calcium channels (α2δ subunit), modulates neurotransmitter release [#3]
Dependence Risk Factors Doses >400mg daily, duration >3 weeks, concomitant CNS depressants [#1]
Withdrawal Onset 12 hours to 7 days after last dose [#1]
Clinical Significance of Withdrawal Management

The management of this compound withdrawal represents a critical intersection between clinical medicine and neuropharmacology. Discontinuation symptoms occur along a spectrum of severity, with potentially serious complications including status epilepticus in patients with pre-existing seizure disorders. [#1] Evidence indicates that withdrawal symptoms manifest even in patients taking therapeutic doses as prescribed, highlighting that physiological dependence develops independently of addiction pathology. [#8] This distinction is crucial for appropriate clinical management and destigmatization of affected patients.

The public health significance of this compound withdrawal management has grown in parallel with increased prescribing rates. Current clinical guidelines remain inconsistent in their recommendations for this compound tapering, creating a knowledge gap that necessitates standardized protocols based on the available evidence and clinical experience. Furthermore, the neurobiological mechanisms underlying this compound withdrawal provide insights into neuronal adaptation processes that have broader implications for understanding iatrogenic dependence.

Neuroscience of this compound Withdrawal

Molecular Mechanisms

The withdrawal syndrome associated with this compound discontinuation emerges from complex neuroadaptive processes that occur during prolonged administration. Unlike benzodiazepines, this compound does not directly modulate GABA_A receptors but exerts its effects primarily through binding to the α2δ subunit of voltage-gated calcium channels. [#3] This interaction reduces calcium influx into presynaptic neurons, thereby decreasing the release of various neurotransmitters including glutamate, substance P, and norepinephrine. [#9]

Chronic this compound administration triggers compensatory adaptations in the nervous system, including upregulation of calcium channel expression and altered neurotransmitter synthesis. During abrupt discontinuation, these adaptations become unopposed, leading to a state of neuronal hyperexcitability characterized by excessive glutamate release and inadequate GABAergic inhibition. [#9] This neurochemical imbalance manifests clinically as the this compound withdrawal syndrome, which shares features with both alcohol and benzodiazepine withdrawal, though typically with less severe manifestations. [#1]

Mechanistic Pathways to Withdrawal

The following diagram illustrates the key neuroadaptive processes involved in this compound withdrawal:

G Chronicthis compound Chronic this compound Administration CalciumChannel Binding to α2δ Subunit of Voltage-Gated Calcium Channels Chronicthis compound->CalciumChannel NeurotransmitterRelease Reduced Neurotransmitter Release (Glutamate, Substance P, Norepinephrine) CalciumChannel->NeurotransmitterRelease CompensatoryAdaptation Compensatory Adaptation: • Calcium Channel Upregulation • Altered Neurotransmitter Synthesis NeurotransmitterRelease->CompensatoryAdaptation AbruptDiscontinuation Abrupt Discontinuation CompensatoryAdaptation->AbruptDiscontinuation Latent Adaptation UnopposedAdaptation Unopposed Compensatory Processes AbruptDiscontinuation->UnopposedAdaptation NeuronalHyperexcitability Neuronal Hyperexcitability UnopposedAdaptation->NeuronalHyperexcitability ClinicalWithdrawal Clinical Withdrawal Syndrome NeuronalHyperexcitability->ClinicalWithdrawal

Figure 1: Neuroadaptive Mechanisms in this compound Withdrawal

Additional neurochemical alterations contribute to the withdrawal phenotype. This compound influences the synthetic enzyme for GABA, glutamate decarboxylase, and may affect GABA transaminase, thereby indirectly modulating GABAergic function. [#9] The drug's impact on monoamine neurotransmission contributes to the affective symptoms observed during withdrawal, including anxiety and depression. Furthermore, this compound's subtle effects on opioid and dopamine systems may underlie the drug's limited abuse potential and the craving occasionally reported during withdrawal. [#1]

This compound Tapering Protocols

Principles of Gradual Dose Reduction

The cornerstone of this compound withdrawal management is a systematic tapering protocol that gradually reduces dosage to allow neuroadaptive recalibration. Abrupt discontinuation is contraindicated due to the risk of severe withdrawal symptoms, including seizures, even in patients without pre-existing seizure disorders. [#6] The fundamental principle involves balancing symptom minimization with practical treatment duration, requiring individualization based on patient-specific factors.

Several patient factors influence tapering approach selection: initial dose and treatment duration, indication for treatment, withdrawal history, comorbid conditions, concomitant medications, and individual pharmacokinetics. [#9] Patients with a history of severe withdrawal symptoms, comorbid seizure disorders, or psychiatric conditions typically require more gradual tapering protocols. The following table compares tapering approaches:

Table 2: Comparative this compound Tapering Protocols

Protocol Type Reduction Schedule Target Population Advantages Limitations
Conservative 10-25% every 1-2 weeks [#9] Most patients, especially long-term users Minimal withdrawal symptoms, safe for outpatient setting Prolonged duration (months)
Moderate 25% reduction weekly [#9] Motivated patients with strong support Reasonable timeline with acceptable symptom burden Requires close monitoring
Rapid 25% reduction every 3-5 days [#3] Short-term users, medically supervised settings Faster completion Higher withdrawal risk, not for chronic users
Micro-tapering 2-5% every few days [#9] Highly sensitive patients, previous failed tapers Minimal symptom severity Complex scheduling, requires liquid formulation
Protocol Implementation & Decision Pathways

Successful protocol implementation requires careful initial assessment including comprehensive medication history, identification of underlying conditions being treated, documentation of baseline symptoms, and evaluation of support systems. [#9] Dose reductions should generally not exceed 300mg every four days according to some experts, though slower tapers may be necessary for sensitive patients. [#1] The following diagram outlines the clinical decision pathway for this compound tapering:

G Start Initiate this compound Taper PatientAssessment Comprehensive Patient Assessment: • Current dose/duration • Withdrawal history • Comorbidities • Support system Start->PatientAssessment SelectProtocol Select Initial Tapering Protocol PatientAssessment->SelectProtocol Conservative Conservative Protocol (10-25% every 2 weeks) SelectProtocol->Conservative Moderate Moderate Protocol (25% weekly) SelectProtocol->Moderate Monitor Implement Protocol with Scheduled Monitoring Conservative->Monitor Moderate->Monitor Evaluate Evaluate Response After 1-2 Reductions Monitor->Evaluate Tolerable Symptoms Tolerable? Evaluate->Tolerable Adjust Adjust Protocol Speed Based on Response Tolerable->Adjust No Continue Continue Taper to Completion Tolerable->Continue Yes Adjust->Monitor

Figure 2: Clinical Decision Pathway for this compound Tapering

Practical implementation considerations include the use of liquid formulations for precise dosing, especially during final tapering phases when tablet splitting becomes impractical. [#9] For patients requiring more precise titration than available formulations allow, compounding pharmacies can prepare customized dosage forms. Dose timing adjustments may help manage breakthrough symptoms—some patients benefit from non-equivalent dosing throughout the day to address circadian symptom patterns.

Rescue protocols should be established for managing significant withdrawal symptoms, which may include temporary dose stabilization or slight increase (not exceeding the previous dose level) until symptoms stabilize before resuming a slower taper. [#3] Patients should maintain a withdrawal symptom journal to track progress and identify patterns that necessitate protocol adjustments.

Withdrawal Symptom Management

Clinical Manifestations & Timeline

This compound withdrawal symptoms typically manifest within 12 hours to 7 days after dose reduction or discontinuation, with peak intensity occurring between days 2-7. [#7] Symptom duration varies from several days to several weeks, with some patients experiencing protracted symptoms lasting months, particularly after long-term high-dose therapy. The symptom constellation resembles a hyperexcitable state affecting multiple organ systems, reflecting underlying CNS hyperarousal.

The following table outlines the temporal pattern and management approaches for common withdrawal symptoms:

Table 3: this compound Withdrawal Symptom Timeline and Management

Symptom Category Common Manifestations Typical Onset/Duration Management Strategies
Psychological Anxiety, irritability, depression, mood swings, restlessness [#4] Early onset (24-48h), may persist for weeks Psychological support, CBT, mindfulness, MBSR [#4]
Sleep Disturbances Insomnia, vivid dreams, night sweats, frequent awakening [#7] Early onset, may persist as protracted symptom Sleep hygiene, temporary sleep aids if severe [#9]
Gastrointestinal Nausea, vomiting, diarrhea, abdominal pain [#7] Early onset, typically resolves within 1-2 weeks Hydration, small frequent meals, antiemetics [#3]
Neurological Headaches, dizziness, tremors, paresthesia, photophobia [#8] Variable onset, usually peaks first week Quiet environment, sunglasses, OTC analgesics [#4]
Pain Syndromes Muscle aches, joint pain, rebound neuropathic pain [#9] May emerge during first week, can persist Physical therapy, gentle exercise, non-gabapentin analgesics [#9]
Cardiovascular Tachycardia, hypertension, palpitations [#7] Early onset, typically resolves within days Monitoring, avoidance of stimulants, relaxation techniques [#7]
Special Management Considerations
4.2.1 Seizure Risk Mitigation

The most serious risk during this compound withdrawal is seizure emergence, particularly in patients with pre-existing seizure disorders. [#1] Risk mitigation strategies include especially gradual tapering for high-risk patients, maintenance of regular sleep-wake cycles (sleep deprivation lowers seizure threshold), and avoidance of other pro-convulsant substances including alcohol. [#9] Patients and caregivers should be educated about seizure first aid and indications for emergency medical attention, including seizures lasting more than five minutes or recurrent seizures without return to baseline.

4.2.2 Psychiatric Symptom Management

Mood disturbances during withdrawal may be severe, including suicidal ideation in vulnerable individuals. [#8] Regular mental status assessment is essential, with particular attention to emerging hopelessness or suicidal thoughts. For patients with pre-existing psychiatric conditions, coordination with mental health providers is crucial, as withdrawal may necessitate temporary adjustment of psychotropic medications. [#4] Cognitive symptoms such as brain fog, concentration difficulties, and memory problems often respond to cognitive rehabilitation strategies and typically improve gradually over weeks to months. [#9]

4.2.3 Non-Pharmacological Support Strategies

Multimodal supportive care significantly improves withdrawal outcomes. Physical measures include regular gentle exercise, hydration, balanced nutrition, and stress reduction techniques. [#3] Psychological support encompasses counseling, mindfulness-based stress reduction (MBSR), deep breathing exercises, and relaxation training. [#4] Evidence supports the efficacy of complementary approaches including meditation, yoga, and acupuncture for managing withdrawal symptoms, particularly anxiety and pain components. [#4]

Research Applications & Future Directions

Computational Modeling Approaches

Computational methods offer promising approaches for understanding and predicting this compound withdrawal phenomena. Machine learning frameworks applied to drug toxicity assessment can be adapted to model withdrawal risk based on patient-specific factors and medication profiles. [#5] Current computational models of substance withdrawal primarily focus on learning and decision-making processes compromised in addiction, particularly those involving dopamine and executive control circuits. [#2]

The field of computational psychiatry has developed models that capture aspects of withdrawal syndromes, though most have focused on drug use rather than withdrawal specifically. [#2] Future model development should incorporate the neuroadaptive processes specific to this compound, including calcium channel regulation and its relationship to neuronal hyperexcitability states. Bayesian prediction error models may help explain individual variations in withdrawal severity and time course. [#2]

Preclinical-Clinical Translation

Translational research approaches are needed to bridge the gap between mechanistic insights and clinical management. Animal models of this compound dependence and withdrawal can elucidate neuroadaptive mechanisms while human neuroimaging studies can identify neural circuit changes during tapering. [#2] The table below outlines key research gaps and methodological approaches:

Table 4: Research Priorities for this compound Withdrawal Management

Research Domain Current Knowledge Gaps Recommended Methodologies Expected Outcomes
Neurobiology of Withdrawal Incomplete understanding of calcium channel adaptation Animal models, electrophysiology studies, receptor quantification Identification of novel targets for symptom management
Tapering Optimization Limited comparative effectiveness data on tapering schedules Randomized controlled trials, n-of-1 designs, cohort studies Evidence-based protocols for different patient subgroups
Biomarker Discovery No objective biomarkers to guide tapering pace Neuroimaging, EEG, serum proteomics, pharmacogenomics Personalized tapering protocols based on individual risk
Special Populations Optimal approaches for elderly, renal impairment, comorbidities Population-specific clinical trials, pharmacokinetic studies Tailored protocols for vulnerable populations

Pharmacogenomic approaches may help identify individuals at increased risk for severe withdrawal based on polymorphisms affecting this compound metabolism or neural adaptation processes. Development of withdrawal assessment tools specific to this compound would standardize symptom measurement in both clinical and research contexts, facilitating comparative effectiveness research.

Protocol Standardization & Implementation

Future research should focus on developing consensus guidelines for this compound tapering based on systematic evidence review and expert consensus. Implementation science approaches can identify barriers to protocol adoption and strategies to overcome clinical resistance to systematic tapering. Patient-reported outcome measures specific to this compound withdrawal would enhance monitoring precision and facilitate more responsive protocol adjustments.

The integration of digital health technologies for remote monitoring and dose adjustment represents a promising direction for optimizing tapering protocols while minimizing clinic visits. Mobile health applications can track symptoms, provide medication reminders, and offer just-in-time supportive interventions, potentially improving adherence and outcomes.

Conclusion

This compound withdrawal management requires a systematic approach based on understanding of the underlying neuroadaptive processes. Standardized tapering protocols individualized to patient characteristics can minimize withdrawal symptoms while safely achieving discontinuation. Future research should focus on optimizing tapering strategies, identifying biomarkers for withdrawal risk, and developing targeted symptom management approaches. Integration of computational modeling and digital health technologies holds promise for advancing both understanding and clinical management of this compound withdrawal.

Comprehensive Application Notes and Protocols for Gabapentin Dosing Optimization in Renal Dysfunction

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Relevance

Gabapentin is a gamma-aminobutyric acid (GABA) analogue widely used as an adjunctive antiepileptic drug and for managing neuropathic pain conditions such as postherpetic neuralgia and diabetic peripheral neuropathy. [1] [2] The pharmacological activity of this compound is mediated through its binding to the alpha-2-delta (α2δ) subunit of N-type voltage-gated calcium channels, which inhibits the release of excitatory neurotransmitters involved in pain signaling and seizure propagation. [2]

A critical characteristic of this compound is that it is excreted unchanged primarily by the kidneys, with its renal clearance (CL) directly proportional to creatinine clearance (CrCl). [1] [3] This linear relationship means that impaired renal function leads to decreased drug clearance, prolonged elimination half-life, and consequently, elevated plasma concentrations, increasing the risk of dose-related adverse effects such as dizziness, somnolence, and ataxia. [1] [2] [3] In patients with severe renal impairment, the half-life of this compound can be prolonged to up to 52 hours compared to 5-7 hours in individuals with normal renal function. [2] Therefore, precise dosage adjustment relative to renal function is essential for maintaining therapeutic efficacy while minimizing toxicity.

Current Dosing Guidelines and Pharmacokinetic Basis

Established Dosing Recommendations

Dosing guidelines for this compound must account for the specific formulation, as significant differences exist in the pharmacokinetics and dosing of immediate-release (IR) versus extended-release (XR) products like Gralise and Horizant (this compound enacarbil). [4] [5] The following tables summarize the current dosage adjustments for adults and pediatric populations based on creatinine clearance.

Table 1: Dosage Adjustment for this compound Immediate-Release (IR) in Adults and Adolescents (≥12 years) [4] [6] [5]

Renal Function (CrCl mL/min) Total Daily Dose Range (mg/day) Dose Regimen Frequency
≥ 60 900 - 3600 mg Three divided doses (TID)
30 - 59 400 - 1400 mg Two divided doses (BID)
15 - 29 200 - 700 mg Once daily (QD)
< 15 100 - 300 mg Once daily (QD)
Hemodialysis Patients Maintenance Dose based on CrCl <15 mL/min Supplemental Post-Hemodialysis Dose
Receiving Hemodialysis 100 - 300 mg/day 125 - 350 mg after each 4-hour dialysis session

Table 2: Dosage Adjustment for this compound Extended-Release Formulations in Adults [4] [5]

Renal Function (CrCl mL/min) Gralise (Postherpetic Neuralgia) Horizant (Restless Legs Syndrome) Horizant (Postherpetic Neuralgia)
≥ 60 1800 mg once daily with evening meal 600 mg once daily at 5 PM 600 mg twice daily
30 - 59 600 - 1800 mg once daily with evening meal Start 300 mg daily, increase to 600 mg as needed 300 mg twice daily (after 3-day initiation)
15 - 29 Not Recommended 300 mg once daily 300 mg once daily (may increase to twice daily)
< 15 Not Recommended 300 mg every other day 300 mg every other day (may increase to once daily)
Hemodialysis Patients Not Recommended Not Recommended 300 mg following every dialysis

It is crucial to note that the use of this compound in pediatric patients under 12 years with impaired renal function has not been formally evaluated, and dosing recommendations are primarily extrapolated from adult data. [4] However, recent research employing Physiologically Based Pharmacokinetic (PBPK) modeling has started to address this gap. [1] [7]

Pharmacokinetic and Pharmacodynamic Rationale

The fundamental principle for dose adjustment lies in the linear correlation between this compound clearance and creatinine clearance. [3] this compound's apparent total clearance in adults with normal renal function is approximately 100 mL/min, which is essentially equivalent to the creatinine clearance, suggesting minimal involvement of tubular reabsorption. [2] Some evidence suggests a potential role for organic cation transporter-1 (OCT-1) in active tubular secretion, though the clinical significance appears limited as this compound is primarily eliminated via glomerular filtration. [2]

For patients with chronic kidney disease (CKD), the Rowland and Tozer equation provides a theoretical framework for individualizing drug dosing. This method correlates the drug elimination rate constant in renal impairment with the patient's creatinine clearance, supporting the rationale for either dose reduction or extending the dosing interval to maintain safe and effective drug exposure. [2]

Advanced Modeling: PBPK Approaches for Dosing Optimization

PBPK Model Development Workflow

Physologically based pharmacokinetic (PBPK) modeling represents a advanced methodology to forecast this compound pharmacokinetics in special populations, such as pediatric patients or those with renal impairment, where clinical trial data is scarce. [1] A validated "top-down" workflow for PBPK model development is illustrated below.

workflow Start Start: Literature Search for This compound Parameters A Develop PBPK Model in Healthy Adults Start->A B Extrapolate to Pediatric Population A->B C Incorporate Renal Impairment (Adjust GFR & Tubular Secretion) B->C D Verify Model with Clinical PK Data C->D E Simulate Dosing Regimens for Target Populations D->E Geometric Mean Fold Error < 2 End Output: Optimized Dosing Recommendations E->End

This workflow begins by gathering this compound's specific physicochemical properties and ADME characteristics (Absorption, Distribution, Metabolism, Excretion) from databases and published literature. [1] Key input parameters for this compound include its low molecular weight, water solubility, and notably, its saturable absorption mediated by a low-capacity L-type amino acid transporter in the small intestine. [8]

Application to Pediatric Renal Impairment

The established adult PBPK model is extrapolated to pediatric populations by accounting for age-related physiological changes using built-in algorithms in software like PK-Sim. [1] To simulate renal impairment, the model incorporates reduced glomerular filtration rate (GFR) and tubular secretion (TSspec) based on adult renal impairment models. [1]

A recent 2025 study utilizing this approach revealed that in pediatric renal impairment patients under 12 years, the drug exposure (AUC~0-∞~) increased significantly compared to healthy children: 2.09-fold for mild, 3.30-fold for moderate, and 31.67-fold for severe RI. [1] [7] Based on these simulations, the study proposed the following optimized dosing regimen for a 5 mg/kg dose: maintain three times daily (tid) dosing for mild RI, reduce to twice daily (bid) for moderate RI, and further reduce to once daily (qd) for severe RI, with an additional 50% dose reduction for severe RI. [1] This modeling strategy provides a scientific foundation for precision dosing in this vulnerable population.

Experimental Protocols for this compound PK Studies

Protocol for a Single-Dose Pharmacokinetic Study in Renal Impairment

Objective: To characterize the single-dose pharmacokinetics of this compound in subjects with varying degrees of renal function. [3]

Study Design:

  • Type: Open-label, single-dose, multi-center study. [3] [8]
  • Subjects: Adult subjects stratified into groups based on creatinine clearance (e.g., normal: >80 mL/min; mild: 50-79 mL/min; moderate: 30-49 mL/min; severe: <30 mL/min). Patients should be stable, and not on hemodialysis for this protocol. [3]
  • Dosage: A single oral dose of this compound immediate-release (e.g., 400 mg). [3]

Methodology:

  • Pre-dose: Subjects fast overnight for at least 10 hours.
  • Dosing: Administer the single this compound dose with 240 mL of water.
  • Blood Sampling: Collect venous blood samples pre-dose and at scheduled intervals post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 5, 6, 8, 12, 24, 48, 72 hours and up to 264 hours for severe RI subjects) into tubes containing EDTA. [3]
  • Plasma Processing: Centrifuge blood samples promptly and store the harvested plasma at -20°C or lower until analysis.
  • Urine Collection: Collect urine over intervals (e.g., 0-6, 6-12, 12-24, 24-48 hours) to determine renal clearance. Measure total volume and aliquot samples for analysis.

Bioanalytical Method:

  • Technique: High-Performance Liquid Chromatography (HPLC) with UV or MS/MS detection. [3]
  • Procedure: A pre-column derivatization method can be employed for enhanced detection. Briefly, mix plasma/urine samples with the derivatization agent, inject onto the HPLC system, and quantify this compound concentrations against a validated calibration curve. [7]

Pharmacokinetic Analysis:

  • Use non-compartmental analysis (e.g., with WinNonlin) to estimate key parameters: C~max~, T~max~, AUC~0-t~, AUC~0-∞~, t~1/2~, Apparent Oral Clearance (CL/F), and Renal Clearance (CL~R~). [3]
  • Correlate CL/F and CL~R~ with measured creatinine clearance to establish the quantitative relationship for dosing adjustments.
Protocol for Assessing the Impact of Hemodialysis

Objective: To determine the clearance of this compound during hemodialysis and establish supplemental dosing recommendations. [8]

Study Design:

  • Type: Open-label, single-dose study in patients with End-Stage Renal Disease (ESRD) undergoing maintenance hemodialysis. [8]
  • Dosage: Administer a single dose of this compound (e.g., 400 mg IR or 600 mg XR this compound enacarbil) immediately after a hemodialysis session is completed.

Methodology:

  • Post-Dose Period: Conduct intensive blood sampling after the dose is administered to characterize the inter-dialytic pharmacokinetic profile.
  • Dialytic Period: Administer the same dose before a subsequent hemodialysis session. Collect blood samples at the start (pre-dialysis) and end of the hemodialysis session, and from the dialysate effluent collected throughout the session.
  • Sample Analysis: Quantify this compound concentrations in all plasma and dialysate samples using a validated bioanalytical method.

Data Analysis:

  • Calculate the Hemodialysis Clearance (CL~HD~) using the dialysate concentration and plasma concentration data.
  • Determine the Fraction of Dose Removed by hemodialysis by measuring the total amount of this compound recovered in the dialysate effluent.
  • Based on the fraction removed, recommend a specific supplemental dose to be administered after each hemodialysis session to maintain therapeutic concentrations. [6] [8] [5]

Key Considerations for Researchers and Clinicians

  • Therapeutic Drug Monitoring (TDM): While not routinely used, TDM can be valuable in special populations. Toxicities are often associated with concentrations >15 mg/L for this compound, whereas therapeutic efficacy for neuropathic pain is typically observed at lower concentrations. [2]
  • Formulation Interchangeability: this compound IR, Gralise, and Horizant are not interchangeable due to significant differences in their pharmacokinetic profiles and indications. [5]
  • Dose Titration and Withdrawal: For efficacy, this compound must be titrated gradually to a therapeutic dose (e.g., 1800-3600 mg/day for neuropathic pain in normal renal function) and taken around-the-clock, not as needed. [9] Abrupt discontinuation should be avoided; a tapering schedule over at least one week is recommended to minimize withdrawal risks. [5]
  • Limitations of Current Evidence: It is important to note that many renal dosing recommendations are based on pharmacokinetic studies, with a lack of robust clinical trials confirming the efficacy of these adjusted dosing strategies in the CKD population. [2]

Conclusion

Optimizing this compound dosing in renal dysfunction is a critical component of safe and effective pharmacotherapy. While established dosing guidelines provide a essential foundation, emerging tools like PBPK modeling offer a powerful and sophisticated means to personalize dosing, particularly in understudied populations such as pediatric patients with renal impairment. The experimental protocols outlined provide a rigorous methodology for generating the robust pharmacokinetic data necessary to inform and validate these dosing strategies further.

References

Gabapentin Pharmacokinetic Data and Dosing Adjustments

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize key quantitative findings from recent studies, which are essential for designing pediatric gabapentin trials and formulating dosing recommendations.

Table 1: Simulated this compound Exposure and Dosing Adjustments in Pediatric Patients with Renal Impairment (Age <12 years) [1] This data is based on PBPK model simulations comparing pediatric patients with renal impairment (RI) to healthy children. Dosing adjustments are proposed for a regimen of 5 mg/kg.

Renal Function (Grade) Glomerular Filtration Rate (GFR) Range (mL/min/1.73 m²) Increase in Drug Exposure (AUC) vs. Healthy Proposed Dosing Regimen Adjustment
Mild RI 30-59 2.09-fold Administer twice daily (bid)
Moderate RI 15-29 3.30-fold Administer once daily (qd)
Severe RI <15 31.67-fold Administer every other day (qod) with a 50% dose reduction

Table 2: Key Population Pharmacokinetic Parameters of this compound in Pediatrics [2] This data comes from a population PK analysis pooling data from healthy children and pediatric patients with epilepsy.

Parameter Description / Finding Note
Major Covariate Creatinine clearance is the major determinant of this compound oral clearance (CL/F). Highlights the critical role of renal function.
CL/F Relationship Oral clearance increases with increasing creatinine clearance. A linear relationship was identified.
Age Relationship The effect of age on clearance is explained by its correlation with creatinine production and muscle mass. Clearance matures with body development.
Volume of Distribution (Vd/F) Correlated with body weight. Standard for size-based dosing in pediatrics.

Experimental Protocols for Pediatric PK Studies

Here are detailed methodologies for key experiments and modeling approaches cited in recent literature.

Physiologically Based Pharmacokinetic (PBPK) Modeling

This protocol outlines the "top-down" strategy used to develop and validate a this compound PBPK model for pediatric patients with renal impairment [1].

  • Software: PK-Sim software (version 9.0) is used for the whole-body PBPK framework. Literature data is digitized using GetData Graph Digitizer [1].
  • Model Development:
    • Healthy Adults: A base model is developed using this compound's physicochemical and ADME properties (e.g., fraction unbound, renal clearance) and validated against clinical PK data from single and multiple doses [1].
    • Renal Impairment Extension: The adult model is adapted by reducing the glomerular filtration rate (GFR) and tubular secretion parameters to simulate mild (GFR: 30 mL/min/1.73 m²), moderate (15 mL/min/1.73 m²), and severe (5 mL/min/1.73 m²) renal impairment [1].
    • Pediatric Extension: The healthy adult model is scaled to pediatric populations using the software's built-in algorithms that account for age-related changes in physiology (e.g., organ size, blood flow, GFR maturation) [1].
  • Model Verification: The model's predictive performance is evaluated by comparing simulated plasma concentration-time profiles and PK parameters (like AUC) to observed clinical data. A geometric mean fold error of less than 2 is typically considered acceptable [1].
Population Pharmacokinetic (PopPK) Modeling

This protocol describes a retrospective approach to building a popPK model using clinical therapeutic drug monitoring (TDM) data [3].

  • Data Collection: Data is retrospectively collected from electronic health records of hospitalized patients. Key data points include:
    • This compound dosing history (time and amount).
    • Recorded plasma this compound concentrations and sampling times.
    • Patient demographics (age, sex, body weight).
    • Clinical covariates (serum creatinine, fasting plasma glucose, diagnosis of type 2 diabetes) [3].
  • Inclusion/Exclusion Criteria: The study includes adult patients (≥18 years) who received at least one oral dose of this compound and had at least one subsequent plasma concentration measured. Pregnant patients and children are excluded [3].
  • Model Development: Modeling is performed using specialized software (e.g., MONOLIX). A one-compartment model with first-order absorption and elimination is typically tested. Bioavailability can be modeled as dose-dependent to account for saturable absorption [3].
  • Covariate Analysis: The effect of various covariates on PK parameters (Clearance - Cl, Volume of Distribution - Vd) is tested. This includes renal function indicators (serum creatinine, eGFR), body size metrics, and diabetic status. Covariates are statistically evaluated for significance [3].
Bioanalytical Method for this compound Quantification

A robust method for measuring this compound concentrations in plasma is fundamental to any PK study [4].

  • Equipment: Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
  • Chromatography:
    • Column: C18 column (e.g., 50 mm × 2.0 mm, 3 μm).
    • Mobile Phase: Isocratic elution with a mixture of water and acetonitrile, both containing 0.1% formic acid (e.g., 88:12 v/v).
    • Flow Rate: 0.20 mL/min.
    • Run Time: 3 minutes [4].
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI) in positive mode.
    • Detection: Multiple Reaction Monitoring (MRM).
    • Ion Transitions: For this compound: m/z 172.2 → 154.1 [4].
  • Sample Preparation: Protein precipitation with acetonitrile. An internal standard (e.g., (S)-(+)-alpha-amino-cyclohexane-propionic acid) is added to the plasma sample before precipitation to correct for variability [4].

Study Design Workflow and Pharmacokinetic Relationships

The following diagrams illustrate the logical workflow for a pediatric PK study design and the key relationships governing this compound's pharmacokinetics.

cluster_approach Modeling Options cluster_covariates Key Covariates Start Define Study Objective & Population P1 Select Modeling Approach Start->P1 P2 Collect Data & Covariates P1->P2 M1 PBPK Model P1->M1 M2 PopPK Model P1->M2 P3 Develop & Validate Model P2->P3 C1 Renal Function (Serum Creatinine) P2->C1 C2 Body Size & Weight P2->C2 C3 Patient Age P2->C3 P4 Simulate Dosing Scenarios P3->P4 End Formulate Dosing Recommendations P4->End

Diagram 1: A workflow for designing a pediatric pharmacokinetic study for this compound, highlighting the use of modeling approaches and critical data points.

RenalFunc Renal Function (Serum Creatinine, eGFR) CL This compound Clearance (CL) RenalFunc->CL Directly Proportional BodySize Body Size (Weight) Vd Volume of Distribution (Vd) BodySize->Vd Directly Proportional Age Patient Age Age->CL Impacts via Creatinine Production AUC Drug Exposure (AUC) CL->AUC Inversely Proportional Vd->AUC Inversely Proportional Dose Administered Dose Absorption Saturable Absorption Dose->Absorption Absorption->AUC Less than Dose- Proportional at High Doses

Diagram 2: Key factors influencing this compound pharmacokinetics and their interrelationships, crucial for clinical study design and analysis.

Key Considerations for Protocol Design

When designing a this compound pediatric PK study, beyond the core protocols, several factors are critical for success:

  • Ethical Considerations: Pediatric studies require special ethical oversight. Informed consent from parents/guardians and age-appropriate assent from children are mandatory. Minimizing blood sample volume and using sparse sampling designs are essential to reduce participant burden [2].
  • Formulation: The formulation (liquid vs. capsule) can influence absorption rates. This should be standardized or accounted for in the study design and data analysis [2].
  • Saturable Absorption: this compound's absorption involves a saturable transporter. Study designs exploring higher doses must account for this non-linearity, as it results in less than proportional increases in exposure [3].
  • Model Evaluation: Any PBPK or PopPK model must be rigorously validated. This includes internal validation (e.g., visual predictive checks) and, if possible, external validation with a separate dataset to ensure its predictive power is reliable [1] [3].

I hope these detailed application notes and protocols provide a solid foundation for your research. Should you require further elaboration on any specific section, please feel free to ask.

References

Gabapentin Withdrawal: Seizure Risk & Clinical Profile

Author: Smolecule Technical Support Team. Date: February 2026

Gabapentin withdrawal syndrome can occur after abrupt discontinuation or overly rapid tapering, especially after prolonged use (typically more than three weeks) [1] [2]. The syndrome shares similarities with benzodiazepine and alcohol withdrawal [1] [2].

The table below summarizes key clinical aspects of this compound withdrawal relevant for risk management.

Aspect Clinical Characteristics & Risk Factors
Primary Seizure Risk Rebound or increased frequency of seizures; uncontrollable seizures (status epilepticus) in patients with seizure disorders [1].
Onset & Duration Onset: 12 hours to 7 days after discontinuation [1]. Duration: Can last up to 10 days; case reports note severe symptoms 10 days post-taper [1] [2].
Key Risk Factors History of epilepsy, high-dose therapy, long-term use, concurrent use of other CNS-depressant drugs, renal impairment affecting drug clearance [1] [3].
Other Common Symptoms Anxiety, insomnia, restlessness, nausea, dizziness, headaches, pain, flu-like symptoms, mood swings [1] [4].

Proposed Mechanism of Withdrawal and Seizure Risk

The following diagram illustrates the proposed neuroadaptive mechanism behind this compound withdrawal and the consequent increase in seizure risk. This model is based on its action on voltage-gated calcium channels and the subsequent downstream effects on neuronal excitability.

G A Chronic this compound Use B Alpha-2-Delta Subunit Downregulation A->B C Reduced Calcium Influx B->C D Adaptive Reduction in GABAergic Inhibition C->D F Unmasked State of Neuronal Hyperexcitability D->F Compensated State E Abrupt this compound Discontinuation E->F G Increased Seizure Risk F->G

Diagram: Proposed Neuroadaptive Mechanism of this compound Withdrawal Seizure Risk. The diagram illustrates how chronic use leads to neuroadaptations. Abrupt discontinuation removes the inhibitory block, unmasking a state of neuronal hyperexcitability and lowering the seizure threshold [1].

Research & Management Protocols

Tapering Regimen for Preclinical and Clinical Studies

A slow, individualized taper is the cornerstone of managing this compound withdrawal. Abrupt cessation is not recommended [1] [4]. The following protocol can serve as a template for clinical studies or patient management.

Objective: To safely discontinue this compound while minimizing withdrawal symptoms, including seizure breakthrough. Principle: Gradual dose reduction allows the nervous system to re-adapt. A slower taper is preferred, especially with long-term use, high doses, or a history of epilepsy [2].

Recommended Protocol:

  • Baseline Assessment: Document indication for use, current dose, duration of therapy, renal function, and history of seizures or substance use.
  • Taper Initiation:
    • Rate: Reduce the total daily dose at a maximum rate of 300 mg every 4 days [1]. For more sensitive patients or after long-term use, a slower reduction (e.g., 100 mg every week) may be warranted.
    • Strategy: The taper can be implemented by decreasing the dose at each administration time or by gradually eliminating one dose per day.
  • Monitoring: Closely monitor for emergence of withdrawal symptoms (see Table 1) or breakthrough seizures. Patient-reported outcome measures or diaries are useful.
  • Pause or Reversal: If significant withdrawal symptoms occur, consider pausing the taper at the current dose or increasing to the last tolerated dose to stabilize.
  • Final Discontinuation: Once the lowest feasible dose is reached (e.g., 100-300 mg/day), the drug can be discontinued.
Key Considerations for Researchers and Clinicians
  • High-Risk Populations: Exercise extreme caution in subjects/patients with a history of epilepsy. Abrupt withdrawal can provoke status epilepticus [1].
  • Polypharmacy: Be aware of interactions with other CNS depressants (opioids, benzodiazepines, alcohol) which may complicate the withdrawal syndrome [1].
  • Individualization: There is no universal timeline. Case reports indicate that even a one-week taper can be insufficient to prevent severe withdrawal in some individuals, suggesting tapers may need to extend over weeks to months [2] [4].

Frequently Asked Questions (FAQs)

Q1: Can this compound withdrawal cause seizures in individuals without a pre-existing epilepsy diagnosis? A1: While the highest risk is in patients treated for seizure disorders, the neuroadaptations and hyperexcitability state induced by withdrawal theoretically pose a risk to any individual. Documented cases primarily involve patients with epilepsy, but careful monitoring during discontinuation is universally recommended.

Q2: What is the recommended management for a breakthrough seizure during this compound taper? A2:

  • Acute Management: Follow standard emergency protocols for managing a single acute seizure.
  • Re-evaluate Taper: Immediately reinstate a higher, previously tolerated dose of this compound to achieve neurological stability.
  • Re-titrate: Once stable, re-initiate a taper at a significantly slower rate (e.g., 100 mg reduction per week or slower).
  • Investigative Workup: Rule out other provoking factors for the seizure (e.g., metabolic disturbances, concurrent illness).

Q3: How should this compound be managed in patients with renal impairment to reduce withdrawal risk? A3: this compound is renally excreted [3]. In renal impairment, the drug accumulates, leading to higher effective doses. A taper must be initiated from the patient's appropriately renally-dosed regimen and may need to be slower due to a prolonged half-life. Dosing must be adjusted based on creatinine clearance [3].

References

gabapentin generic bioequivalence variability issues

Author: Smolecule Technical Support Team. Date: February 2026

The Scientific Basis for Variability

Generic gabapentin formulations are approved based on average bioequivalence to the originator, but emerging research investigates individual variability that may occur despite this.

  • Bioequivalence Standards: Regulatory approval requires that the 90% confidence intervals for the geometric mean ratios of Area Under the Curve (AUC) and peak concentration (Cmax) fall within the 80.00% to 125.00% range [1] [2]. This ensures that the average exposure between two products is equivalent.
  • The Core Issue: The average bioequivalence approach does not fully account for individual variations in pharmacokinetics. Even with bioequivalent products, an individual patient could experience AUC or Cmax ratios outside the 80-125% margin when switching formulations [1]. This variability is a key focus for researchers.

Key Evidence & Quantitative Data

The following table summarizes findings from a pharmacokinetic study that modeled four different this compound formulations [1].

Study Aspect Key Findings and Quantitative Results
Objective Develop & validate a PK model to investigate individual deviations and PK subpopulations for bioequivalent this compound formulations.
Optimal Structural Model Two-compartment model with absorption constant (Ka), an absorption lag time (Tlag), and clearance (Ke) adjusted for renal function.
Model Parameters Each parameter (Ka, Tlag, V, Ke, KCP, KPC) was separately estimated per administered formulation.
Key Covariate Renal function (CrCl) was a significant covariate on clearance (Ke), improving model fit.
Conclusion The validated model can aid research into generic interchangeability and assess appropriateness of bioequivalence requirements.

This additional table presents data from a standard two-way crossover bioequivalence study, representing the kind of data used for regulatory approval [2].

Parameter Test Formulation (Geometric Mean) Reference Formulation (Geometric Mean) Geometric Mean Ratio (90% CI)
AUCt (h·μg/mL) Data not specified in source Data not specified in source 103.15% (90.38% - 117.72%)
AUCinf (h·μg/mL) Data not specified in source Data not specified in source 103.53% (90.78% - 118.07%)
Cmax (μg/mL) Data not specified in source Data not specified in source 108.06% (96.32% - 121.24%)
tmax (h) Not statistically significant difference between test and reference
t½ (h) Not statistically significant difference between test and reference
Conclusion The 90% CIs for both AUC and Cmax were within the 80-125% acceptance range, confirming bioequivalence.

Experimental Protocols for Investigation

For researchers troubleshooting variability, here are detailed methodologies from the literature.

1. Detailed Pharmacokinetic Modeling Study [1]

  • Study Design: Based on data from a previously conducted comparative bioavailability study.
  • Subjects: Healthy subjects administered the originator and three generic this compound formulations.
  • Modeling Procedure:
    • Structural Model Selection: Tested one- and two-compartment models, with and without absorption lag time (Tlag). Selected the optimal model using the Akaike Information Criterion (AIC), bias, and imprecision.
    • Formulation Separation: Compared models where parameters (Ka, Tlag, V, etc.) were either shared or separately estimated for each formulation.
    • Covariate Analysis: Tested the influence of patient covariates (e.g., weight, renal function) on model parameters using stepwise linear regression. Renal function (creatinine clearance) was implemented as a multiplicative term on clearance.
  • Validation: The final model underwent internal and external validation.

2. Standard Bioequivalence Study Protocol [2]

  • Study Design: Randomized, single-blind, two-period, crossover study with a 7-day washout period.
  • Subjects: 37 healthy adult males and females under fasting conditions.
  • Drug Administration: Single oral dose of 300 mg this compound (test or reference capsule) with 200 mL of water.
  • Blood Sampling: Venous blood samples drawn pre-dose and at 14 time points up to 24 hours post-dose (e.g., 20, 40 min; 1, 1.5, 2, 2.5, 3, 4, 5, 6, 8, 10, 12, 15, 24 h).
  • Bioanalysis: Plasma concentrations of this compound determined using validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
  • Statistical Analysis: Bioequivalence concluded if 90% CIs for AUC and Cmax ratios were within 80-125%.

This compound PK Modeling Workflow

The diagram below illustrates the nonparametric pharmacokinetic modeling approach used to investigate subpopulations and inter-occasion variability, which goes beyond average bioequivalence [1].

Start Start: Bioequivalence Study Data StructModel Test Structural Models Start->StructModel AIC, VPC FormSep Separate Parameters per Formulation StructModel->FormSep e.g., Ka, Tlag Covariate Covariate Analysis FormSep->Covariate e.g., CrCl on Ke FinalModel Final Validated Model Covariate->FinalModel Validation Goal Goal: Identify PK Subpopulations FinalModel->Goal Simulation & Analysis

Diagram Title: Pharmacokinetic Modeling Workflow for Variability

Troubleshooting Common Research Scenarios

Scenario: High inter-individual variability (IIV) is obscuring formulation differences in our model.

  • Investigate Absorption Differences: The research indicates that the absorption rate constant (Ka) may vary significantly between formulations, even when they are bioequivalent on average [1]. Focus your model on allowing separate estimation of Ka for each formulation.
  • Incorporate Renal Function: this compound is eliminated solely by renal excretion. As a covariate, including creatinine clearance (CrCl) as a multiplicative term on clearance (Ke) can significantly reduce unexplained IIV and improve model fit [1].

Scenario: A clinical colleague questions whether generic this compound products are truly interchangeable.

  • Explain Regulatory vs. Individual Evidence: Acknowledge that while studies show products are bioequivalent on a population level (e.g., [2]), research is ongoing to understand individual deviations [1]. The current model supports interchangeability for the vast majority, but cannot guarantee identical exposure for every single individual in every switch.
  • Reference Safety Data: Note that large-scale studies have been unable to identify evidence for clinical inequivalence for certain drug classes, though concerns persist among some clinicians [1].

References

gabapentin central nervous system side effects mitigation

Author: Smolecule Technical Support Team. Date: February 2026

Gabapentin: CNS Mechanisms & Research FAQs

Q1: What is the primary molecular mechanism of action of this compound in the CNS?

This compound's main identified target is the α2-δ auxiliary subunit of voltage-gated calcium channels (VGCCs), with the highest affinity for the α2-δ1 subtype [1] [2]. Binding to this subunit reduces the trafficking of these channels to pre-synaptic terminals and inhibits calcium influx. This, in turn, leads to the reduced release of several excitatory neurotransmitters, thereby dampening neuronal excitability [2].

While initially designed as a GABA analog, its action on GABAergic systems is complex and appears secondary. Some human studies indicate it may increase GABA synthesis, but this effect is not consistently observed in in vitro models [1] [2]. It has also been reported to antagonize NMDA receptors and protein kinase pathways, but it does not directly affect GABAA or GABAB receptors [1] [2].

Q2: What are the key CNS-related adverse effects and their underlying mechanisms?

Recent evidence highlights several significant CNS adverse effects. The table below summarizes the primary effects and their proposed pathophysiological bases.

Adverse Effect Proposed Pathophysiological Basis Key Supporting Findings
Respiratory Depression Additive/synergistic effect with opioids; dampening of CNS excitability [3]. Increased risk of opioid-related overdose, particularly in multimodal pain therapy; dose-dependent [3].
Weight Gain & Obesity Secondary effects like peripheral edema; altered GI function; affects up to 25% of patients [3]. Impacts treatment adherence; higher risk in patients with pre-existing metabolic disorders [3].
Depression & Suicidal Thoughts Neurotransmitter modulation impacting mood pathways; exact mechanism under investigation [3]. Identified as a significant risk requiring patient monitoring [3].
Sedation & Dizziness General reduction in excitatory neurotransmitter release (e.g., glutamate) and neuronal firing [4] [2]. Common side effects influencing tolerability and safety, especially in elderly populations [3] [4].

Q3: What experimental methodologies are used to study this compound's neuro-modulatory effects?

A well-validated method involves mapping neuronal activity in response to a stimulus using c-Fos immunohistochemistry. C-Fos is an immediate-early gene expressed in neurons following activation, serving as a marker for functional pathways.

The following diagram outlines a typical rodent model workflow for studying this compound's effects on surgically induced pain:

G A Animal Groups B Paw Surgery (under anesthesia) A->B C This compound Pre-treatment (e.g., 150 mg/kg, i.p.) A->C  Administered  20 min before surgery D Perfusion & Tissue Harvest (90-min post-surgery) B->D C->D E Brain Sectioning (40-μm thick sections) D->E F c-Fos Immunohistochemistry E->F G Quantitative Analysis of c-Fos+ Neurons F->G

Experimental Workflow: c-Fos Mapping

Key Protocol Steps [5]:

  • Pre-treatment: Administer a single dose of this compound (e.g., 150 mg/kg, i.p.) or saline (control) 20 minutes before a standardized surgical incision (e.g., paw surgery) under anesthesia.
  • Tissue Preparation: Ninety minutes post-surgery, transcardially perfuse the animals with 4% paraformaldehyde. Extract the whole brain and cut serial 40-μm thick sections.
  • Immunohistochemistry: Process the sections using a peroxidase-antiperoxidase protocol with a primary antibody against c-Fos protein.
  • Data Analysis: Locate and quantify c-Fos immunoreactive (c-Fos+) neurons in specific brain nuclei, such as the paraventricular nucleus (PVN) of the hypothalamus and the dorsal raphe nucleus (DRN).

Expected Outcome: This study demonstrated that this compound significantly attenuated surgery-induced c-Fos expression in the PVN while increasing it in the DRN and nucleus raphe magnus, suggesting it differentially modulates distinct neural pathways involved in pain and stress [5].

Q4: How can genetic research inform mitigation strategies for variable drug response?

Pharmacogenomics can help identify patients most likely to benefit from this compound, thereby mitigating the risk of ineffective therapy and unnecessary side effects.

A recent genome-wide association study (GWAS) on chronic pelvic pain identified a specific single nucleotide polymorphism (SNP) in the Neuregulin 3 (NRG3) gene that is associated with this compound efficacy [6]. NRG3 is involved in neural development. This finding suggests that genetic profiling could allow for personalized treatment plans, directing this compound to likely responders and avoiding trial-and-error in non-responders [6].

Q5: What are the critical considerations for mitigating risks in drug interaction studies?

This compound has a high potential for pharmacokinetic and pharmacodynamic interactions. A screening of a major drug interactions database identifies 271 drugs with known interactions with this compound [7].

Interaction Type Number of Interactions Critical Mitigation Measures for Researchers
Major Drug Interaction 28 Avoid combinations; risk of interaction outweighs benefit (e.g., respiratory depression with opioids) [3] [7].
Moderate Drug Interaction 233 Use only under special circumstances with close monitoring [7].
Disease Interaction 4 Use with caution in patients with renal impairment, respiratory disease, etc. [7].
Alcohol/Food Interaction 1 Avoid alcohol due to additive CNS depression [7].

Research Implications & Future Directions

The evidence shows that this compound's CNS effects are a double-edged sword. While its modulation of VGCCs provides therapeutic benefit, it also underlies critical risks like respiratory depression, especially with co-administered opioids [3]. The observation that it enhances neurogenesis in rat embryonic cortical stem cells opens intriguing questions about its potential long-term effects on neural circuitry [8].

Future research should focus on:

  • Personalized Medicine: Validating genetic markers, like the NRG3 SNP, to predict efficacy and improve patient selection [6].
  • Mechanistic Studies: Further elucidating the pathways leading to adverse effects like weight gain and mood changes to identify novel mitigation targets [3].
  • Long-Term Impact: Understanding the functional consequences of this compound-induced neurogenesis or sustained neurological changes.

References

gabapentin dose adjustment renal impairment calculations

Author: Smolecule Technical Support Team. Date: February 2026

Gabapentin Dosing in Renal Impairment

Dosing must be adjusted based on creatinine clearance (CrCl) as this compound is eliminated unchanged by the kidneys [1]. The following tables summarize dosage adjustments for various this compound formulations.

Table 1: Immediate-Release this compound Dosing [2] [3] [4]

Creatinine Clearance (CrCl) Total Daily Dose Range Recommended Dose Regimen
≥ 60 mL/min 900 - 3600 mg/day 300 mg three times daily
30 - 59 mL/min 400 - 1400 mg/day 200 mg twice daily
15 - 29 mL/min 200 - 700 mg/day 200 - 700 mg once daily
< 15 mL/min 100 - 300 mg/day 100 - 300 mg once daily; reduce dose proportionally for very low CrCl

For Hemodialysis Patients (Immediate-Release) [2] [3]

  • Maintenance Dose: Base on CrCl estimates from the table above.
  • Supplemental Dose: Administer a supplemental dose of 125 mg to 350 mg after each 4-hour hemodialysis session [2] [4].

Table 2: Extended-Release Formulations Dosing [2] [3]

Formulation & Indication CrCl ≥ 60 mL/min CrCl 30-59 mL/min CrCl 15-29 mL/min CrCl < 15 mL/min / Hemodialysis
Gralise (PHN) 1800 mg once daily with evening meal 600-1800 mg once daily with evening meal Not recommended Not recommended
Horizant (PHN) 600 mg twice daily 300 mg twice daily 300 mg once or twice daily 300 mg every other day or after each dialysis
Horizant (RLS) 600 mg daily at 5 PM Start 300 mg daily, may increase to 600 mg 300 mg daily 300 mg every other day; not recommended on hemodialysis

PHN=Postherpetic Neuralgia; RLS=Restless Legs Syndrome. Horizant and Gralise are not interchangeable with each other or with immediate-release this compound [3].

Pharmacokinetics & Experimental Protocols

Understanding this compound's unique pharmacokinetics is fundamental for rational dosing design in drug development and clinical research.

Key Pharmacokinetic Parameters [1]

Parameter This compound (Immediate-Release) Pregabalin (for comparison)
Tmax (hours) 2 - 3 ~1
t1/2 (hours) 5 - 7 5.5 - 6.7
Bioavailability 27 - 60% (dose-dependent) >90%
Pharmacokinetics Nonlinear (saturable absorption) Linear
Plasma Protein Binding <3% ~0%
Metabolism None None
Route of Elimination 100% renal, unchanged 92-99% renal, unchanged

Mechanism of Action & Transport this compound's action, absorption, and distribution are mediated by specific amino acid transporters [1]:

  • Pharmacodynamic Target: Binds with high affinity to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system. This binding inhibits the accumulation of α2δ-1 in the dorsal horn and reduces the release of several excitatory neurotransmitters, thereby mediating its anticonvulsant and analgesic effects [1].
  • Absorption Pathway: Absorption primarily in the small intestine via the L-type amino acid transporter 1 (LAT1), a low-capacity, saturable system. This is the reason for its nonlinear, dose-dependent bioavailability [1] [5].
  • Prodrug Advantage: This compound enacarbil is a prodrug designed to be absorbed via high-capacity nutrient transporters throughout the intestine, leading to higher, dose-proportional, and sustained this compound exposure [5].

The following diagram illustrates the journey of this compound from administration to elimination, highlighting key pharmacokinetic processes and sites of action.

G A Oral Administration Immediate-Release B Intestinal Absorption via LAT1 Transporter (Saturable Process) A->B Gastrointestinal Tract C Systemic Circulation Low & Variable Bioavailability B->C Portal Circulation D Crosses Blood-Brain Barrier via LAT1 C->D Distribution G Renal Excretion 100% Unchanged Drug Dependent on CrCl C->G Filtration & Secretion E Binds to α2δ-1 Subunit of Voltage-Gated Ca²⁺ Channels D->E CNS Target Site F Pharmacological Effect Reduced Neurotransmitter Release E->F Inhibition of Nociceptive Signaling H Elimination G->H Urine

Research Considerations & Protocols

Renal Function Estimation Methodology For clinical trials and pharmacokinetic studies, accurate assessment of renal function is required.

  • Primary Equation: Use the Cockcroft-Gault formula for calculating Creatinine Clearance (CrCl), as it is the most referenced method in existing this compound dosing guidelines [6].
  • Alternative Method: The Modification of Diet in Renal Disease (MDRD) study equation is also validated and may be superior for estimating GFR in patients with significantly impaired function (GFR < 60 mL/min) [6].
  • Application: Use population-specific standards (e.g., pediatric, elderly) and ensure serum creatinine levels are stable when performing calculations [6].

Emerging Research: PBPK Modeling in Pediatrics A 2025 study used a Physiologically Based Pharmacokinetic (PBPK) modeling approach to optimize this compound dosing in pediatric patients with renal impairment, a population with limited prior data [7].

  • Workflow: The model was developed and validated in healthy adults, then extrapolated to pediatric populations by accounting for age-related physiological changes. For renal impairment, the model incorporated reduced glomerular filtration and tubular secretion [7].
  • Finding & Proposed Dosing: The model predicted significantly increased drug exposure (AUC) in children with renal impairment. It proposed adjusted dosing frequencies: twice daily for mild RI, once daily for moderate RI, and every other day with a 50% dose reduction for severe RI [7]. This protocol provides a modern framework for dose prediction in special populations.

Troubleshooting & Risk Mitigation

For researchers analyzing clinical data or designing safety protocols, be aware of these key risks:

  • Toxicity in Renal Impairment: this compound accumulates in patients with CKD, leading to dose-related neurotoxicity (somnolence, dizziness, confusion). This is a well-documented cause of adverse events and can mimic uremic encephalopathy [8].
  • Respiratory Depression: Monitor for this risk, particularly in patients on concomitant CNS depressants (like opioids) [1].
  • Withdrawal Protocol: this compound should be withdrawn gradually over a minimum of one week to avoid withdrawal symptoms. Do not abruptly discontinue [3].

References

gabapentin drug drug interactions CNS depressants

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What is the primary safety concern when combining gabapentin with other CNS depressants? The principal risk is additive CNS depression, which can lead to dangerous outcomes such as severe sedation, respiratory depression, coma, and an increased risk of death. This is particularly critical when this compound is co-administered with opioids [1] [2]. The FDA has issued a formal warning about serious breathing problems in patients using this compound with other CNS depressants, especially in those with pre-existing respiratory impairment [2] [3].

Q2: Does this compound have a significant pharmacokinetic interaction profile? A key characteristic of this compound is its low risk of pharmacokinetic drug interactions. It is not metabolized by hepatic cytochrome P450 enzymes, has negligible plasma protein binding, and is eliminated unchanged by the kidneys [4] [5]. Its most notable documented pharmacokinetic interaction is with morphine, which can increase this compound concentrations, potentially necessitating dose adjustment [2].

Q3: What in vivo experimental evidence exists for this compound's pharmacodynamic interactions? Preclinical studies demonstrate synergistic cardiovascular depression. One study in anesthetized rats showed that a high dose of this compound (50 mg/kg IV) alone caused bradycardia and hypotension. When combined with verapamil (a calcium channel blocker) or metoprolol (a beta-blocker), these negative chronotropic and inotropic effects were significantly exacerbated compared to either drug alone [6].

Known Interacting Substances & Mechanisms

The table below summarizes major CNS depressants known to interact with this compound, along with the proposed mechanisms and clinical consequences.

Interacting Drug Class Example Substances Interaction Mechanism Potential Clinical Consequences
Opioids [5] [2] Morphine, Oxycodone, etc. Pharmacodynamic & Pharmacokinetic: Additive CNS depression; morphine may increase this compound plasma concentrations [2]. Sedation, dizziness, severe respiratory depression, increased risk of opioid-related death [2] [3].
Benzodiazepines [1] [3] Lorazepam, Diazepam Pharmacodynamic: Potentiation of GABA-ergic inhibition, leading to additive CNS depression. Profound sedation, dizziness, ataxia, and respiratory impairment.
Barbiturates Phenobarbital Pharmacodynamic: Additive CNS depression via enhanced GABA effects. Deep sedation, respiratory depression, coma.
Alcohol [4] [5] Ethanol Pharmacodynamic: Additive CNS depressant effects. Impaired motor skills, increased dizziness and somnolence, risk of accidents.
First-Generation Antihistamines Hydroxyzine Pharmacodynamic: Additive CNS depression. Marked sedation and drowsiness.
Other Antiepileptics Pregabalin Pharmacodynamic: Similar mechanism of action (binding to α2δ subunit), leading to additive effects [4]. Dizziness, somnolence, and confusion.

Experimental Protocols & Data

1. In Vivo Model: Assessing Cardiovascular Interactions in Rats This protocol is based on a study investigating the combined effects of this compound with verapamil and metoprolol [6].

  • Objective: To characterize the combined pharmacodynamic effects of this compound and cardiovascular drugs on hemodynamic parameters.
  • Subjects: Male Sprague Dawley rats (n=22), assigned to one of four groups: Saline+Verapamil, this compound+Verapamil, Saline+Metoprolol, this compound+Metoprolol.
  • Anesthesia & Instrumentation: Animals are anesthetized (e.g., with isoflurane). ECG leads are placed for continuous heart rate (HR) monitoring. A pressure-volume catheter is inserted into the left ventricle (LV) via the carotid artery to measure LV pressure, maximal dP/dt (a contractility index), and minimal dP/dt (a relaxation index). A femoral artery catheter is used for direct blood pressure (BP) measurement.
  • Intervention & Dosing:
    • Baseline hemodynamic measurements are recorded.
    • Groups receive either saline (control) or This compound (50 mg/kg, IV).
    • After this compound stabilization, groups receive escalating doses of Verapamil (0.05 to 0.4 mg/kg, IV) or a single dose of Metoprolol (0.5 mg/kg, IV).
  • Data Collection & Analysis: HR, BP, maximal dP/dt, and minimal dP/dt are continuously recorded and compared between control and this compound-pretreated groups at each dose level. Statistical analysis (e.g., ANOVA) determines if this compound significantly potentiates the effects of verapamil or metoprolol.

2. In Vitro Model: Calcium Channel Current Analysis in H9c2 Cells This complementary in vitro protocol helps elucidate the cellular mechanism behind the in vivo observations [6].

  • Objective: To determine the direct effect of this compound on voltage-gated calcium channel currents and calmodulin expression.
  • Cell Culture: H9c2 cardiomyocyte cells are maintained in standard culture conditions.
  • Electrophysiology (Patch Clamp): Cells are bathed in a solution that isolates calcium currents. Using the whole-cell patch-clamp technique, voltage-gated calcium currents (ICa) are recorded before and after the application of this compound to the bath solution. A reduction in current amplitude indicates direct calcium channel blockade.
  • Protein Analysis (Western Blot): After treatment with this compound, cells are lysed. Proteins are separated by gel electrophoresis, transferred to a membrane, and probed with an antibody against calmodulin (CaM). Downregulation of CaM protein expression, normalized to a housekeeping protein like GAPDH, would suggest a novel mechanism for this compound's negative inotropic effects.

Mechanistic Pathways & Workflows

The following diagram illustrates the primary hypothesized mechanism of action for this compound and how it leads to additive effects with other CNS depressants.

gabapentin_mechanism GBP This compound Subunit Binds to α₂δ-1 Subunit of Voltage-Gated Ca²⁺ Channels GBP->Subunit Ca_Influx Inhibition of Channel Trafficking & Reduced Ca²⁺ Influx Subunit->Ca_Influx NT_Release Decreased Release of Excitatory Neurotransmitters (e.g., Glutamate) Ca_Influx->NT_Release CNS_Depression Net Reduction in Neuronal Excitability NT_Release->CNS_Depression Additive_Effect Additive CNS Depression (Risk of Sedation, Respiratory Depression) CNS_Depression->Additive_Effect Potentiated Effect Other_Depressants Other CNS Depressants (e.g., Opioids, Benzodiazepines) Other_Depressants->Additive_Effect Potentiated Effect

Diagram 1: Proposed mechanism for this compound's CNS depressant effects and its additive potential with other agents. This compound primarily binds to the α₂δ-1 auxiliary subunit of presynaptic voltage-gated calcium channels. This binding inhibits channel trafficking to the membrane and reduces calcium influx into the neuron, leading to a decreased release of excitatory neurotransmitters. The net result is a reduction in neuronal excitability. When combined with other CNS depressants that act on different targets (e.g., GABA receptors, opioid receptors), this effect is potentiated, leading to a high risk of severe additive CNS depression [1] [4] [7].

The workflow below integrates the in vivo and in vitro experimental approaches to systematically investigate a suspected drug interaction.

experimental_workflow Start Hypothesis: this compound potentiates a known CNS depressant (Drug X) InVivo In Vivo Study (Rodent Model) Start->InVivo Data1 Physiological Data (HR, BP, Respiration, Behavior) InVivo->Data1 InVitro In Vitro Follow-Up Data1->InVitro If effect is confirmed Data2 Cellular/Molecular Data (Ion currents, Protein expression) InVitro->Data2 Conclusion Confirm Interaction & Elucidate Mechanism Data2->Conclusion

Diagram 2: A proposed workflow for investigating this compound drug interactions. The process begins with a hypothesis in a complex in vivo system to confirm a physiological interaction. If an effect is observed, the investigation moves to reduced in vitro systems to pinpoint the precise cellular or molecular mechanism.

Key Considerations for Researchers

  • Abrupt Withdrawal: In models involving chronic dosing, note that abrupt discontinuation of this compound can precipitate withdrawal seizures, which may confound study results [2].
  • Dosing Schedule: Due to its saturable absorption, administering large single doses of this compound in animal studies will result in lower-than-expected bioavailability. Dividing the total daily dose into multiple administrations is critical for maintaining target plasma levels [4].
  • Abuse Potential: Be aware that this compound has documented misuse potential, often to "get high" or potentiate the effects of opioids like methadone. This is a significant confounder in clinical and observational studies [5].

References

gabapentin entrapment efficiency niosomes optimization

Author: Smolecule Technical Support Team. Date: February 2026

Gabapentin Niosome Optimization Data

For a quick overview, this table summarizes key quantitative data from recent research on this compound niosomes.

Optimization Parameter Reported Value / Range Experimental Context / Formulation

| Particle Size | 50 - 120 nm [1] 267.2 nm (for Luteolin, reference) [2] | Optimized formulation (F7) using Span 80 and cholesterol [1]. Value for Luteolin provided for reference on surfactant impact [2]. | | Entrapment Efficiency (EE) | 52% - 60% drug release in 48 hours [3] | G3 and G4 formulations; release profile fits Korsmeyer-Peppas model [3]. | | Zeta Potential | -20.25 mV (for Luteolin, reference) [2] | Value for Luteolin provided for reference on stability [2]. | | Surfactant & Stabilizer | Span 60, Span 80, Cholesterol [1] [3] [4] | Common components for bilayer formation and stability [1] [3] [4]. | | Critical Process Variable | Sonication Time & Amplitude [5] [2] | Significantly influences final vesicle size and PDI [5] [2]. |

Experimental Protocols & Workflows

Here are the detailed methodologies for preparing and characterizing niosomes, as cited in the research.

Thin Film Hydration Method

This is the most commonly used technique for preparing niosomes.

  • Step 1: Dissolution. Dissolve the drug (this compound), surfactant (e.g., Span 60 or 80), and stabilizer (Cholesterol) in an organic solvent (e.g., chloroform and methanol in a 1:1 ratio) in a round-bottom flask [3] [2].
  • Step 2: Film Formation. Evaporate the solvent using a rotary evaporator at approximately 40°C and 100 rpm for 30-60 minutes to form a thin, dry lipid film on the inner wall of the flask [4] [2].
  • Step 3: Solvent Removal. Place the flask under vacuum in a desiccator overnight to ensure complete removal of any residual organic solvent [2].
  • Step 4: Hydration. Hydrate the dry film with a buffer solution (e.g., phosphate buffer saline, pH 7.4) at a temperature above the gel-liquid transition temperature of the surfactant (e.g., 55°C) for 30 minutes with gentle agitation. This yields a milky niosomal dispersion [3] [2].
  • Step 5: Size Reduction. Sonicate the resulting dispersion using a probe sonicator. The time and amplitude are critical variables that must be optimized (e.g., 3-5 minutes) [5] [2].

The following diagram illustrates this workflow.

G Organic Solution:\nDrug, Surfactant, Cholesterol Organic Solution: Drug, Surfactant, Cholesterol Rotary Evaporation\n(40°C, 100 rpm, 30-60 min) Rotary Evaporation (40°C, 100 rpm, 30-60 min) Organic Solution:\nDrug, Surfactant, Cholesterol->Rotary Evaporation\n(40°C, 100 rpm, 30-60 min) Form thin film Dry Lipid Film Dry Lipid Film Rotary Evaporation\n(40°C, 100 rpm, 30-60 min)->Dry Lipid Film Solvent evaporated Vacuum Desiccator\n(Overnight) Vacuum Desiccator (Overnight) Dry Lipid Film->Vacuum Desiccator\n(Overnight) Remove trace solvent Hydration with Buffer\n(55°C, 30 min, agitation) Hydration with Buffer (55°C, 30 min, agitation) Vacuum Desiccator\n(Overnight)->Hydration with Buffer\n(55°C, 30 min, agitation) Add aqueous phase Milky Niosomal Dispersion Milky Niosomal Dispersion Hydration with Buffer\n(55°C, 30 min, agitation)->Milky Niosomal Dispersion Vesicles form Probe Sonication\n(3-5 min, optimized amplitude) Probe Sonication (3-5 min, optimized amplitude) Milky Niosomal Dispersion->Probe Sonication\n(3-5 min, optimized amplitude) Reduce size Final Niosome Formulation Final Niosome Formulation Probe Sonication\n(3-5 min, optimized amplitude)->Final Niosome Formulation

Characterization Workflow

After preparation, niosomes must be characterized for critical quality attributes.

  • Entrapment Efficiency (EE): Separate unentrapped drug by centrifuging the niosomal dispersion (e.g., at 10,000 rpm for 45 minutes at 4°C). Analyze the amount of free drug in the supernatant using a validated method like UV-Vis spectroscopy or HPLC. Calculate EE using the formula: EE% = [(Total drug - Free drug) / Total drug] × 100 [4].
  • Particle Size & Polydispersity Index (PDI): Dilute the niosomal dispersion with a suitable buffer and analyze using Dynamic Light Scattering (DLS). The Z-average is the mean particle size, and the PDI indicates the breadth of the size distribution [5] [2].
  • Zeta Potential: Measure the electrophoretic mobility of the particles in an electric field using the same DLS instrument. This value indicates the surface charge and predicts the physical stability of the dispersion; values above ±30 mV are generally considered stable [2].
  • In-Vitro Drug Release: Place the niosomal dispersion in a dialysis bag immersed in a release medium (e.g., PBS pH 7.4) under sink conditions. Maintain the medium at a constant temperature (e.g., 37°C) with continuous agitation. Withdraw samples at predetermined time intervals and analyze the drug concentration to build a release profile [3].

The characterization workflow is summarized below.

G Final Niosome Formulation Final Niosome Formulation Centrifugation\n(10,000 rpm, 45 min, 4°C) Centrifugation (10,000 rpm, 45 min, 4°C) Final Niosome Formulation->Centrifugation\n(10,000 rpm, 45 min, 4°C) Separate free drug Dynamic Light Scattering (DLS) Dynamic Light Scattering (DLS) Final Niosome Formulation->Dynamic Light Scattering (DLS) Zeta Potential Cell Zeta Potential Cell Final Niosome Formulation->Zeta Potential Cell Dialysis Bag in Release Medium Dialysis Bag in Release Medium Final Niosome Formulation->Dialysis Bag in Release Medium Supernatant (Free Drug) Supernatant (Free Drug) Centrifugation\n(10,000 rpm, 45 min, 4°C)->Supernatant (Free Drug) Spectroscopy/HPLC Spectroscopy/HPLC Supernatant (Free Drug)->Spectroscopy/HPLC Entrapment Efficiency (EE%) Entrapment Efficiency (EE%) Spectroscopy/HPLC->Entrapment Efficiency (EE%) Particle Size & PDI Particle Size & PDI Dynamic Light Scattering (DLS)->Particle Size & PDI Zeta Potential (mV) Zeta Potential (mV) Zeta Potential Cell->Zeta Potential (mV) In-Vitro Drug Release Profile In-Vitro Drug Release Profile Dialysis Bag in Release Medium->In-Vitro Drug Release Profile

Frequently Asked Questions (FAQs)

Q1: How can I improve the entrapment efficiency of my hydrophilic drug like this compound?

  • A: For hydrophilic drugs, the primary location for encapsulation is the aqueous core. Using a higher surfactant-to-drug ratio can create more vesicles, thereby increasing the total aqueous volume available for encapsulation [5]. Furthermore, increasing the cholesterol content can improve the tightness of the bilayer membrane, reducing drug leakage and potentially enhancing EE [6].

Q2: My niosomes are aggregating during storage. What can I do to improve stability?

  • A: Aggregation is often a sign of low surface charge, allowing particles to come close and adhere. Ensure your formulation has a sufficient zeta potential (typically > ±30 mV). You can introduce a charge inducer (e.g., Dicetyl phosphate for negative charge) to the lipid film [5] [6]. Another strategy is PEGylation—incorporating a PEG-lipid (e.g., DSPE-PEG-2000) into the formulation. PEG creates a steric barrier around the vesicles, preventing aggregation and improving shelf-life [5] [7].

Q3: The particle size of my batches is inconsistent. Which factors have the most significant impact?

  • A: Particle size is highly sensitive to process parameters. The sonication time and amplitude are critical; optimize and strictly control these variables [5] [2]. Furthermore, the surfactant composition plays a key role. Research shows that the ratio of surfactants (e.g., Span 60 to Tween 60) significantly influences the final size by modulating the hydrophilic-lipophilic balance of the bilayer [7].

Q4: The drug release profile does not meet the target. How can I modify it?

  • A: The release profile is governed by the membrane's composition and integrity. To achieve a more sustained release, you can increase the cholesterol content or use surfactants with longer alkyl chains (e.g., Span 60), which create a more rigid and less permeable bilayer [6] [3]. If a faster release is needed, consider using more fluidizing surfactants or incorporating charge inducers that can create pores in the membrane.

References

gabapentin analytical method validation ICH guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Core ICH Validation Parameters for Gabapentin HPLC

For any analytical method, you must demonstrate it is suitable for its intended purpose. The table below summarizes the typical acceptance criteria for key validation parameters as per ICH guidelines, based on recent this compound method developments.

Validation Parameter Experimental Approach Typical Acceptance Criteria & Findings for this compound
Specificity Forced degradation studies (e.g., acid, base, oxidative, thermal stress) to demonstrate separation of this compound from degradation products [1]. Baseline separation of this compound from all potential impurities and degradation products [1].
Linearity & Range Analysis of 5-6 concentrations in duplicate, plotted as concentration vs. peak area [2] [1]. R² > 0.999 over a range (e.g., 3-50 µg/mL for a combination product) [1].
Accuracy (Recovery) Spiking known amounts of this compound into a placebo or sample matrix at multiple levels (e.g., 80%, 100%, 120%). Mean recovery of 98-102% [1].

| Precision | Repeatability: Multiple injections of a homogeneous sample by one analyst, one day. Intermediate Precision: Multiple injections by different analysts, different days, different instruments. | RSD ≤ 2.0% for repeatability; No significant variation found in intermediate precision [1]. | | Limit of Detection (LOD) / Quantitation (LOQ) | Signal-to-Noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ [3]. | LOD can be as low as 0.60 µg/mL; LOQ as low as 2.00 µg/mL, depending on method and detection [1]. | | Robustness | Deliberate, small variations in method parameters (e.g., pH, temperature, flow rate) using Design of Experiments (DoE) [3]. | Method performance remains within specified limits; establishes a Method Operational Design Range (MODR) [3]. |

Detailed Experimental Protocol: RP-HPLC for this compound

The following is a summarized protocol based on a modern, green RP-HPLC method for the simultaneous quantification of this compound and methylcobalamin [1]. You can adapt it for this compound alone.

  • Instrumentation: HPLC system with UV or DAD detector.
  • Column: Zorbax Eclipse C8 (150 mm × 4.6 mm, 3.5 µm) or equivalent [1].
  • Mobile Phase: Potassium phosphate buffer (pH 6.9) / Acetonitrile in a ratio of 95:5 (v/v) [1].
  • Flow Rate: 2.0 mL/min [1].
  • Injection Volume: 100 µL [1].
  • Detection Wavelength: 210 nm [1].
  • Column Temperature: Ambient.
  • Sample Solvent: Distilled water or mobile phase.
  • Analytical Procedure:
    • Prepare the mobile phase, filter through a 0.45 µm membrane, and degas.
    • Dilute this compound standard reference material to a target concentration within the linear range (e.g., 10-20 µg/mL).
    • Prepare sample solutions by extracting and dissolving powdered tablets in the solvent.
    • Inject the solutions and record the chromatograms. The typical retention time for this compound under these conditions is short, contributing to a total run time of about 10 minutes [1].

Advanced Approaches: QbD & Lifecycle Management

Adopting a Quality-by-Design (QbD) framework, as outlined in ICH Q8/Q14, moves method development from a one-time exercise to a science-based lifecycle management process [4] [3].

  • Define an Analytical Target Profile (ATP): Before starting, define what the method needs to achieve. For example: "The method must quantify this compound-related impurities with an LOQ of ≤ 0.03% and provide a precise reportable result" [3].
  • Conduct Risk Assessment: Use tools like Fishbone (Ishikawa) diagrams and Failure Mode and Effects Analysis (FMEA) to identify variables that could impact method performance (e.g., pH, mobile phase composition, column temperature, standard stability) [3].
  • Develop an Analytical Design Space: Use Design of Experiments (DoE) to systematically study the high-risk variables identified. This establishes a multidimensional "design space" where method parameters can be adjusted without requiring revalidation, ensuring robustness [4] [3]. The following diagram illustrates this systematic QbD workflow for analytical methods.

G Start Start: Define Analytical Target Profile (ATP) Risk Conduct Risk Assessment (Fishbone, FMEA) Start->Risk DoE Establish Design Space using DoE Risk->DoE Control Define Control Strategy & System Suitability DoE->Control Lifecycle Continuous Monitoring & Lifecycle Management Control->Lifecycle

Troubleshooting Common HPLC Issues

Problem Possible Root Cause Investigative & Corrective Actions

| Poor Peak Shape (Tailing) | - Silanol interaction with this compound's amine group.

  • Inappropriate mobile phase pH. | - Action: Use a mobile phase with pH ~6.9 [1] or add an ion-pair reagent [2]. Test columns with different endcapping. | | Insufficient Sensitivity | - Sub-optimal detection wavelength.
  • Low injection volume or sample concentration. | - Action: Verify wavelength at low UV (e.g., 210 nm) [1]. Consider increasing injection volume (e.g., 50-100 µL) [3] [1]. | | Retention Time Drift | - Mobile phase pH or buffer concentration not controlled.
  • Column temperature fluctuation. | - Action: Precisely prepare mobile phase and buffer. Use a column oven to maintain stable temperature. A robustness study can quantify the impact of these parameters [3]. | | Failed System Suitability (Precision) | - Injection-related issues.
  • Column degradation.
  • Uncontrolled environmental factors (e.g., temp). | - Action: Check for air bubbles in samples. Ensure column is not overloaded. Investigate intermediate precision to isolate the cause (instrument, analyst, or day) [3]. |

Modern Method Development Trends

  • Embrace Green Chemistry: The method described uses a mobile phase with only 5% acetonitrile, which is more environmentally sustainable and reduces costs compared to traditional methods using 30-50% organic solvent [1]. Tools like AGREE and Analytical Eco-Scale can quantify your method's greenness [1].
  • Leverage Technology: Consider using UHPLC for faster analysis and higher throughput. Furthermore, AI and machine learning are emerging tools to optimize method parameters and predict performance [4].

References

gabapentin vs pregabalin efficacy neuropathic pain

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety: Pregabalin vs. Gabapentin

Recent high-level evidence, including a systematic review and meta-analysis, consistently demonstrates pregabalin's superior efficacy in reducing neuropathic pain intensity compared to this compound, alongside a comparable or better safety profile [1].

The table below summarizes key findings from a 2025 meta-analysis of 14 studies involving 3,346 patients [1].

Outcome Measure Findings (Pregabalin vs. This compound) Statistical Significance
Overall Pain Intensity (VAS) Significantly lower global VAS score SMD: -0.47 (95% CI: -0.74 to -0.19) [1]
Pain-free Days Significantly more days with no/mild pain MD: 9.00 days (95% CI: 8.93 to 9.07) [1]
Severe Pain Days Significantly fewer days with severe pain MD: -3.00 days (95% CI: -4.96 to -1.04) [1]
≥50% Pain Reduction Higher proportion of patients (DPN-specific) 48.0% vs. 25.3% (P < 0.001) [2]
Opioid Use Significantly reduced opioid use OR: 0.50 (95% CI: 0.33 to 0.76) [1]
Quality of Life Significantly higher metrics SMD: 0.39 (95% CI: 0.11 to 0.68) [1]
Adverse Events (Nausea) Significantly lower incidence of nausea OR: 0.36 (95% CI: 0.20 to 0.63) [1]
Adverse Events (Vomiting) Significantly lower incidence of vomiting OR: 0.33 (95% CI: 0.13 to 0.85) [1]

A separate 2025 Randomized Controlled Trial focusing on painful Diabetic Peripheral Neuropathy (DPN) also confirmed pregabalin's superior efficacy. Patients on pregabalin achieved a lower final VAS score (3.79 ± 1.30) compared to those on this compound (4.65 ± 1.27), with a mean difference of 0.87 [2].

Mechanisms of Action and Experimental Insights

Both drugs modulate neuropathic pain by targeting the α2δ-1 subunit of voltage-gated calcium channels on presynaptic neurons, reducing calcium influx and the release of excitatory neurotransmitters like glutamate [3]. However, differences in pharmacokinetics and additional mechanisms influence their efficacy.

The diagram below illustrates the shared and distinct mechanisms of action.

G Mechanisms of this compound and Pregabalin cluster_shared Shared Primary Mechanism cluster_pregabalin Pregabalin-Specific Effects cluster_context Contextual Factors Nerve Injury Nerve Injury Neuronal Hyperexcitability Neuronal Hyperexcitability Nerve Injury->Neuronal Hyperexcitability Bind to α2δ-1 Subunit Bind to α2δ-1 Subunit Reduced Presynaptic Ca²⁺ Influx Reduced Presynaptic Ca²⁺ Influx Bind to α2δ-1 Subunit->Reduced Presynaptic Ca²⁺ Influx Decreased Glutamate Release Decreased Glutamate Release Reduced Presynaptic Ca²⁺ Influx->Decreased Glutamate Release Reduced Pain Signaling Reduced Pain Signaling Decreased Glutamate Release->Reduced Pain Signaling Pregabalin Pregabalin Pregabalin->Bind to α2δ-1 Subunit Modulates Excitatory Amino Acid Transporters Modulates Excitatory Amino Acid Transporters Pregabalin->Modulates Excitatory Amino Acid Transporters Influences Potassium & Purinergic Receptors Influences Potassium & Purinergic Receptors Pregabalin->Influences Potassium & Purinergic Receptors This compound This compound This compound->Bind to α2δ-1 Subunit Requires LC Activation Requires LC Activation This compound->Requires LC Activation Impaired Noradrenergic System Impaired Noradrenergic System Blunts this compound Analgesia Blunts this compound Analgesia Impaired Noradrenergic System->Blunts this compound Analgesia Impaired Noradrenergic System->Requires LC Activation Duloxetine Duloxetine Spinal NA Increase Spinal NA Increase Duloxetine->Spinal NA Increase Effective Analgesia Effective Analgesia Spinal NA Increase->Effective Analgesia Spinal NA Increase->Effective Analgesia Requires LC Activation->Spinal NA Increase

A key experimental insight involves the noradrenergic pain inhibitory system. Preclinical studies show that this compound's analgesic effect depends on activating the locus coeruleus (LC) to increase spinal noradrenaline (NA) levels. In models with an impaired noradrenergic system (e.g., spontaneously hypertensive rats, SHR), This compound fails to provide analgesia, whereas duloxetine, which increases spinal NA independently of the LC, remains effective [4]. This suggests that individual patient neurobiology may significantly influence this compound's efficacy.

Dosing and Clinical Protocol Considerations

Understanding dosing equivalence and strategies for switching between medications is crucial for clinical practice and trial design.

Aspect This compound Pregabalin

| Standard Adult Dose for Neuropathic Pain | Diabetic Neuropathy: 600 mg/day (max 1800 mg/day) [2]. Neuropathic Pain (general): Start 300 mg/day, titrate to 900-1800 mg/day [5]. | Diabetic Neuropathy: Start 150 mg/day (IR) or 165 mg/day (XR), max 300 mg/day (IR) or 330 mg/day (XR) [6]. Postherpetic Neuralgia: Start 150-300 mg/day, max 600 mg/day [6]. | | Dose Equivalence Ratio | 6:1 ratio (this compound:Pregabalin) for total daily dose conversion is commonly used [5]. | | Switching Strategies | Direct switch: Stop one, start the equivalent dose of the other at the next scheduled dose. Cross-tapering: Overlap half-doses of both drugs for 2-4 days. Taper and switch: Taper the first drug to zero over at least a week, then initiate the second [5]. | | Renal Dosing | Requires adjustment based on creatinine clearance (CrCl) [6] [5]. | Requires adjustment based on creatinine clearance (CrCl); extended-release not recommended if CrCl < 30 mL/min [6]. | | Key Monitoring Parameters | Efficacy, sedation, dizziness, cognitive effects. In at-risk patients, monitor for respiratory depression [5]. | Efficacy, dizziness, somnolence, peripheral edema, weight gain, and mood/behavior changes [6]. |

Research Gaps and Future Directions

Despite the established evidence, several areas warrant further investigation:

  • Combination Therapies: Research into synergistic combinations is growing. A recent preclinical study showed a synergistic antiallodynic effect between pregabalin and thioctic acid (α-lipoic acid) in a rat model, allowing for effective analgesia at lower, potentially safer doses [3]. Similarly, a 2025 meta-analysis supports the efficacy of pregabalin combined with opioids for cancer-related neuropathic pain, albeit with increased adverse events [7].
  • Sex and Demographic Differences: Most preclinical synergy studies have historically used male animals. Newer research is deliberately including female subjects to address this gap and improve translational relevance [3].
  • Long-term Outcomes: More high-quality, long-term randomized controlled trials are needed to solidify the comparative evidence, particularly regarding quality of life and functional outcomes [7] [1].

References

gabapentin comparative effectiveness FDA trial data

Author: Smolecule Technical Support Team. Date: February 2026

Gabapentin: FDA Indications and Trial Data

The following table summarizes the pain-related indications for this compound and key findings from the data submitted to the FDA for approval.

Aspect Details

| FDA-Approved Pain Indications | • Postherpetic neuralgia in adults (U.S.) • Various types of peripheral neuropathic pain in adults (e.g., painful diabetic neuropathy in Europe) [1] [2] | | Key Findings from FDA Submission Data | • FDA rejected an application for this compound for diabetic peripheral neuropathy based on its risk versus benefit profile [3] [2]. • Clinical trials supporting approval were generally short in duration [3] [2]. • Trials demonstrated only modest pain benefits [3] [2]. • The placebo response in trials was frequently one-third to one-half as great as the benefit from this compound [3] [2]. |

Comparative Effectiveness against Active Alternatives

The table below outlines how this compound compares to other active medications for neuropathic pain, based on systematic reviews and meta-analyses.

Comparison Key Efficacy Findings Key Tolerability Findings

| vs. Pregabalin | • Some studies found no significant difference in pain relief for certain conditions (e.g., early post-surgical neuropathic pain) [2]. • One trial in chronic sciatica found no significant difference in pain intensity between this compound and pregabalin [2]. | • One study noted this compound had a more favorable impact on some aspects of health-related quality of life [2]. | | vs. Amitriptyline (TCA) | • One systematic review of head-to-head trials concluded there was no significant difference in pain reduction between this compound and amitriptyline [4]. | • Withdrawals due to adverse events were not significantly different between this compound and amitriptyline [4]. | | vs. Duloxetine (SNRI) | • An open-label RCT in painful diabetic neuropathy found duloxetine, pregabalin, and this compound were all effective, with no statistically significant differences in pain reduction between them [4]. | • The adverse event profile was similar across this compound, duloxetine, and pregabalin [4]. |

Brand vs. Generic this compound

Research comparing brand-name (Neurontin) and generic this compound presents seemingly conflicting findings, which are important to interpret based on study design.

Study Type Findings
Randomized Controlled Trial (RCT) A single-blind, randomized, controlled non-inferiority trial concluded that generic this compound was non-inferior to the brand-name product in pain reduction and functional improvement for neuropathic lower back pain. Safety profiles were similar, and the generic medication cost was 4.67 times lower [5] [6].
Retrospective Cohort Study A study of electronic medical records reported that patients starting treatment with brand-name this compound had significantly longer treatment persistence, higher adherence, lower subsequent healthcare costs, and a greater reduction in pain symptoms compared to those initiating a generic product [7].

Important Safety and Policy Considerations

  • FDA Warnings: The FDA has strengthened warnings for this compound (and pregabalin) to emphasize risks of serious central nervous system (CNS) depression and respiratory depression, particularly when used with other CNS depressants like opioids [3] [2].
  • Misuse and Overdose Potential: There is a growing concern regarding the misuse potential of this compound and its involvement in drug overdose deaths, especially in combination with other drugs [3].

Proposed Mechanism of Action

The diagram below illustrates the primary hypothesized molecular mechanisms through which this compound is believed to exert its effects.

GabapentinMechanism GBP This compound Alpha2Delta Binds to α2δ subunit of Voltage-Gated Calcium Channels GBP->Alpha2Delta OtherMechanisms Other Potential Mechanisms: • Inhibits NMDA receptors • Enhances GABA synthesis • Modulates CaMKII GBP->OtherMechanisms ReducedTrafficking Reduces trafficking of channels to cell membrane Alpha2Delta->ReducedTrafficking ReducedCalcium Reduced calcium influx into neuron ReducedTrafficking->ReducedCalcium ReducedRelease Decreased release of excitatory neurotransmitters (e.g., Glutamate) ReducedCalcium->ReducedRelease AntinociceptiveEffect Antinociceptive, Anticonvulsant Effects ReducedRelease->AntinociceptiveEffect

Note: The precise mechanism of action of this compound is not fully understood. It does not directly bind to GABA receptors. Its primary recognized action is binding to the α2δ subunit of voltage-gated calcium channels, which is thought to reduce the release of excitatory neurotransmitters involved in pain and seizure pathways [8] [1]. Other potential mechanisms are an area of ongoing research [8].

Conclusion for Research and Development

  • Modest Efficacy: The foundation of clinical evidence for this compound in pain shows modest benefits and significant placebo effects in short-duration trials [3] [2].
  • Risk-Benefit Profile: The FDA's rejection for the diabetic peripheral neuropathy indication highlights the importance of a critical assessment of its overall risk-benefit profile [3] [2].
  • Consider Formulation Impact: While generics are pharmaceutically equivalent, real-world adherence and outcomes may be influenced by complex factors beyond bioequivalence, which could be a consideration for trial design and post-marketing studies [7] [5].

References

gabapentin vs carbamazepine seizure control outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Direct Comparison & Clinical Outcomes

The table below summarizes the core characteristics and comparative effectiveness data for seizure control.

Parameter Carbamazepine Gabapentin
Primary Seizure Indications Focal (partial-onset) seizures, generalized tonic-clonic seizures [1]. Adjunctive therapy for partial-onset seizures [2] [3].
FDA-Approved for Epilepsy Yes [1]. Yes (as adjunctive therapy) [3].
Mechanism of Action Modulates voltage-gated sodium channels, inhibiting action potentials [1]. Binds to the α2δ-1 subunit of voltage-gated calcium channels [3] [4].
Seizure Freedom Rate (Aggregated from RCTs) 58% at 6 months; 48% at 12 months [5]. Specific aggregate rates not provided in search results; generally considered effective for focal seizures but not generalized epilepsy [2].
12-Month Retention Rate (Older Adults) 48% [6]. 59% [6].
Common Adverse Effects Dizziness, drowsiness, ataxia, nausea, vomiting [1]. Dizziness, somnolence, fatigue, ataxia, peripheral edema [2].
Serious Safety Risks Black box warnings for severe dermatological reactions (e.g., SJS/TEN) and blood dyscrasias (agranulocytosis, aplastic anemia) [1]. Increased risk of suicidal thoughts and behavior; respiratory depression (serious side effect) [2].
Drug-Drug Interaction Potential High; strong inducer of CYP3A4 and P-glycoprotein [7]. Low; not significantly metabolized, low protein binding [3] [7].
Pregnancy Category Category D (Positive evidence of risk) [8]. Category C (Risk cannot be ruled out) [8].

Detailed Experimental Data & Methodologies

For a deeper understanding, the table below outlines key experimental designs and findings from critical studies cited in the results.

Study Focus Methodology Summary Key Findings & Relevance

| CBZ Efficacy Meta-Analysis [5] | Design: Systematic review & meta-analysis of 30 RCTs (≥3 months duration). Population: Patients with epilepsy on CBZ monotherapy. Outcomes: Seizure freedom rate (SFR) and Retention rate (RR). | Findings: SFR and RR were highly variable. Aggregated SFR was 58% at 6 months and 48% at 12 months. Outcomes were significantly influenced by study duration and blinding. Relevance: Provides high-level evidence on CBZ's efficacy and highlights how study design impacts outcome measures in ASM trials. | | Comparative Effectiveness in Older Adults [6] | Design: Retrospective cohort study of 417 patients (≥55 years). Intervention: Initiation of one of 10 common ASMs. Outcome: 12-month drug retention (a composite of efficacy and tolerability). | Findings: Lamotrigine had the highest 12-month retention (79%), followed by levetiracetam (73%). CBZ retention was 48%, and this compound was 59%. Relevance: Offers real-world data on effectiveness in a clinically complex population (older adults), where this compound showed a higher retention rate than CBZ. | | Drug-Drug Interaction Study [7] | Design: Open-label, fixed-sequence trial in 36 healthy volunteers. Intervention: Assessed pharmacokinetics of factor Xa inhibitors before/during treatment with CBZ, this compound, or pregabalin. | Findings: Carbamazepine significantly reduced exposure to edoxaban, apixaban, and rivaroxaban (~34-44% reduction in AUC). This compound and pregabalin did not affect anticoagulant exposure. Relevance: Empirically demonstrates CBZ's high DDI potential due to enzyme induction, a critical consideration for polypharmacy, unlike this compound. |

Mechanisms of Action Visualization

The distinct mechanisms of action for each drug are illustrated in the following diagrams.

mechanism_of_action Mechanisms of Action: Carbamazepine vs. This compound cluster_cbz Carbamazepine cluster_gbp This compound CBZ Carbamazepine VGSC Voltage-Gated Sodium Channel (Presynaptic Neuron) CBZ->VGSC Binds to Inactivated State AP Inhibition of Action Potentials VGSC->AP NT_CBZ Reduced Release of Excitatory Neurotransmitters AP->NT_CBZ Seizure_CBZ Suppression of Seizure Activity and Spread NT_CBZ->Seizure_CBZ GBP This compound Subunit α2δ-1 Subunit of Voltage-Gated Calcium Channel GBP->Subunit High-Affinity Binding VGCC Reduced Membrane Trafficking of Calcium Channels Subunit->VGCC Ca Reduced Calcium Influx VGCC->Ca NT_GBP Reduced Release of Excitatory Neurotransmitters (e.g., Glutamate) Ca->NT_GBP Seizure_GBP Suppression of Pathological Neurotransmission NT_GBP->Seizure_GBP

Key Comparative Insights for Professionals

  • Carbamazepine is a first-line treatment for focal seizures with robust long-term efficacy data but a challenging safety profile, including the need for genetic screening in certain populations and a high potential for drug interactions [5] [1] [7].
  • This compound offers a favorable pharmacokinetic and safety profile with minimal drug interactions, making it suitable for patients with complex medication regimens [3] [7]. Its role is primarily as an adjunctive therapy for partial-onset seizures [2] [3].
  • Comparative Effectiveness: While carbamazepine has a strong historical position, real-world studies in specific populations like older adults show that other medications, including this compound, may have higher retention rates, reflecting better overall tolerability and effectiveness in practice [6].

References

Efficacy and Safety: Comparative Data from Clinical Studies

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key findings from clinical studies comparing gabapentin and amitriptyline in DPN.

Study Metric This compound Findings Amitriptyline Findings Comparative Results & P-value
Study Reference Sekar et al. (2017) [1] Sekar et al. (2017) [1]
Reduction in Mean Pain Score (VAS 0-100) 67.72 to 29.51 (12 weeks) [1] 65.92 to 36.85 (12 weeks) [1] This compound showed greater reduction; P=0.024 [1]
Reduction in Paresthesia Score 1.8 point decrease from baseline [2] 0.9 point decrease from baseline [2] Favored this compound; P=0.004 [2]
Adverse Event Incidence 31% (4/13 patients) [2] 92% (11/12 patients) [2] Favored this compound; P=0.003 [2]
Common Adverse Events Somnolence, increased appetite, elevated LFTs [1] Dry mouth, dizziness, urinary issues [1] Side effect profiles differ by drug [3] [4] [1]
Study Reference Morello et al. (1999) [2] Morello et al. (1999) [2]
Study Reference OPTION-DM (2022) [3] [5] [4] OPTION-DM (2022) [3] [5] [4]
Response Rate (Monotherapy, 6 weeks) Not directly reported for monotherapy 37% [4] No single pathway was superior [3]
Patient Preference (Overall Pathway) Pregabalin→Amitriptyline pathway most preferred (43%) [3] Amitriptyline→Pregabalin pathway preferred by 24% [3] P=0.26 [3]

Experimental Protocols of Key Studies

Understanding the methodology of pivotal trials is crucial for interpreting their results.

  • The OPTION-DM Trial (2022): This was a UK-based, multicenter, double-blind, randomized crossover trial [3].

    • Participants: 140 adults with DPN and a 7-day average pain score of ≥4 (0-10 Numeric Rating Scale) [3].
    • Intervention Pathways: Participants were randomized to three 16-week pathways: (A) amitriptyline supplemented with pregabalin, (B) duloxetine supplemented with pregabalin, and (C) pregabalin supplemented with amitriptyline. A 2-week washout period separated each pathway [3] [4].
    • Dosing: Each pathway began with a 2-week titration of the first drug to the maximum tolerated dose, followed by a 6-week monotherapy period. Participants with inadequate pain response (NRS >3) at week 6 had the second drug added for a 10-week combination phase [3] [4].
    • Outcomes: The primary outcome was the 7-day average pain score at week 16. Secondary outcomes included quality of life, sleep, tolerability, and patient preference [3].
  • Sekar et al. (2017) & Morello et al. (1999): These were randomized, open-label, parallel-group studies [2] [1].

    • Participants: Sekar included 100 type-II diabetic patients with painful DPN; Morello included 25 similar patients [2] [1].
    • Interventions: Patients were randomized to receive either this compound (titrated to a max of 1800-2400 mg/day) or amitriptyline (titrated to a max of 75-90 mg/day) for 12 weeks [2] [1].
    • Outcomes: The primary endpoint was change in pain intensity, measured using an 11-point Visual Analog Scale (VAS) [1] or a 5-point categorical scale [2]. Sekar et al. also used a sleep interference scale and Patient/Clinician Global Impression of Change (PGIC/CGIC) [1].

Mechanisms of Action and Signaling Pathways

The analgesic mechanisms of this compound and amitriptyline involve distinct but potentially complementary pathways in the nervous system.

G Mechanisms of Action in Neuropathic Pain cluster_gaba Gabapentinoid Pathway (this compound/Pregabalin) cluster_ami Amitriptyline Pathway Nerve Injury Nerve Injury VGCC Binds to α₂δ-1 Subunit of Voltage-Gated Ca²⁺ Channels Nerve Injury->VGCC Inhibits α₂δ-1 / NMDAR\nComplex Formation Inhibits α₂δ-1 / NMDAR Complex Formation Nerve Injury->Inhibits α₂δ-1 / NMDAR\nComplex Formation Inhibits Thrombospondins (TSPs)\nvia α₂δ-1 Inhibits Thrombospondins (TSPs) via α₂δ-1 Nerve Injury->Inhibits Thrombospondins (TSPs)\nvia α₂δ-1 Inhibits Serotonin (5-HT)\n& Norepinephrine (NE) Reuptake Inhibits Serotonin (5-HT) & Norepinephrine (NE) Reuptake Nerve Injury->Inhibits Serotonin (5-HT)\n& Norepinephrine (NE) Reuptake Reduced Presynaptic\nCa²⁺ Influx Reduced Presynaptic Ca²⁺ Influx VGCC->Reduced Presynaptic\nCa²⁺ Influx  Inhibits Decreased Release of\nExcitatory Neurotransmitters\n(e.g., Glutamate) Decreased Release of Excitatory Neurotransmitters (e.g., Glutamate) Reduced Presynaptic\nCa²⁺ Influx->Decreased Release of\nExcitatory Neurotransmitters\n(e.g., Glutamate)  Leads to Attenuated Spinal Cord\nExcitatory Neurotransmission Attenuated Spinal Cord Excitatory Neurotransmission Decreased Release of\nExcitatory Neurotransmitters\n(e.g., Glutamate)->Attenuated Spinal Cord\nExcitatory Neurotransmission  Results in Reduced Pain Perception Reduced Pain Perception Attenuated Spinal Cord\nExcitatory Neurotransmission->Reduced Pain Perception Reduced NMDAR\nHyperactivity Reduced NMDAR Hyperactivity Inhibits α₂δ-1 / NMDAR\nComplex Formation->Reduced NMDAR\nHyperactivity  Leads to Reduced NMDAR\nHyperactivity->Attenuated Spinal Cord\nExcitatory Neurotransmission  Contributes to Blocks Injury-Evoked\nExcitatory Synaptogenesis Blocks Injury-Evoked Excitatory Synaptogenesis Inhibits Thrombospondins (TSPs)\nvia α₂δ-1->Blocks Injury-Evoked\nExcitatory Synaptogenesis  Leads to Blocks Injury-Evoked\nExcitatory Synaptogenesis->Reduced Pain Perception Increased 5-HT & NE\nin Synaptic Cleft Increased 5-HT & NE in Synaptic Cleft Inhibits Serotonin (5-HT)\n& Norepinephrine (NE) Reuptake->Increased 5-HT & NE\nin Synaptic Cleft  Leads to Enhanced Descending\nInhibitory Pathways Enhanced Descending Inhibitory Pathways Increased 5-HT & NE\nin Synaptic Cleft->Enhanced Descending\nInhibitory Pathways  Activates Reduced Pain Signal\nTransmission Reduced Pain Signal Transmission Enhanced Descending\nInhibitory Pathways->Reduced Pain Signal\nTransmission  Results in Reduced Pain Signal\nTransmission->Reduced Pain Perception

The diagram above illustrates the core mechanisms. Key points of interaction and concern include:

  • This compound's Primary Modes: this compound primarily binds to the α₂δ-1 subunit of presynaptic voltage-gated calcium channels (VGCCs) in the dorsal root ganglion and spinal cord [6]. This binding inhibits channel function, reducing calcium influx and the subsequent release of excitatory neurotransmitters (e.g., glutamate, substance P) into the synapse, thereby dampening pain signal propagation [6].
  • Amitriptyline's Primary Mode: As a tricyclic antidepressant, amitriptyline's main mechanism is the inhibition of serotonin and norepinephrine reuptake in the central nervous system [1]. This increases the concentration of these neurotransmitters in the synaptic cleft, potentiating the body's inherent descending inhibitory pain pathways that project from the brainstem to the spinal cord [1].
  • Emerging Complexities of this compound: Research indicates this compound's actions are broader, including:
    • Disruption of NMDAR Signaling: It interferes with the interaction between α₂δ-1 and NMDA receptors, which is crucial for central sensitization and neuropathic pain maintenance [6].
    • Inhibition of Synaptogenesis: By blocking astrocyte-derived thrombospondins via α₂δ-1, this compound can inhibit injury-evoked formation of excitatory synapses, potentially altering pain circuits long-term [6].
  • Noted Interaction with Regenerative Therapies: Preclinical data suggests a potential conflict. This compound has been shown to inhibit the analgesic and nerve regeneration effects induced by Hepatocyte Growth Factor (HGF) in a peripheral nerve injury model [7]. This suggests that gabapentinoids might interfere with regenerative processes, possibly through Ca²⁺-dependent mechanisms, a critical consideration for future combination therapies [7].

Interpretation and Research Implications

  • Clinical Translation: The OPTION-DM trial strongly supports guideline recommendations that allow for choice based on patient-specific factors, given the comparable efficacy and cost-effectiveness of different pathways [3] [5]. The finding that combination therapy provides significant additional benefit for monotherapy non-responders is a key practice-changing outcome [3].
  • Reconciling Divergent Findings: Differences between older, smaller studies and the modern OPTION-DM trial may be attributed to methodological evolution. OPTION-DM used a double-blind, crossover design that reduces inter-patient variability and reflects real-world sequential and combination use, providing a higher standard of evidence [3].
  • Safety and Tolerability: Across studies, the side effect profiles differ significantly. Amitriptyline is frequently associated with anticholinergic effects (e.g., dry mouth, constipation), while this compound is linked with dizziness and somnolence [3] [2] [4]. This remains a primary differentiator for drug selection.

The evidence confirms that neither this compound nor amitriptyline is universally superior. The optimal choice for a patient or cohort in a clinical trial depends on the balance between efficacy, individual side effect profiles, comorbidities, and potential drug interactions.

References

gabapentin vs tricyclic antidepressants chronic pain

Author: Smolecule Technical Support Team. Date: February 2026

Evidence from Head-to-Head Clinical Trials

Direct comparative studies (head-to-head trials) are considered the most reliable for determining which drug is more effective. A recent systematic review and meta-analysis of such trials provides high-quality evidence on their relative efficacy.

Comparison Evidence Quality Conclusion on Efficacy Conclusion on Tolerability
TCA vs. Gabapentin/Pregabalin Moderate-quality [1] No clinically relevant difference in pain reduction [1] No significant difference in dropouts due to adverse events found in the direct comparison [1]
Context on Tolerability Indirect evidence (from placebo-controlled trials) suggests TCAs may have a higher burden of side effects (lower "Number Needed to Harm") compared to this compound [2].

Mechanisms of Action in Pain Control

The therapeutic effects of these drugs for pain are mediated through distinct pathways, which are visualized in the diagrams below.

This compound's Primary Mechanism

Gabapentin_Mechanism This compound Binds Calcium Channel Subunit This compound This compound α2δ-1 Subunit α2δ-1 Subunit This compound->α2δ-1 Subunit Binds to Excitatory Neurotransmitter\nRelease (e.g., Glutamate) Excitatory Neurotransmitter Release (e.g., Glutamate) This compound->Excitatory Neurotransmitter\nRelease (e.g., Glutamate)  Inhibits Voltage-Gated\nCalcium Channel Voltage-Gated Calcium Channel Calcium Influx Calcium Influx Voltage-Gated\nCalcium Channel->Calcium Influx Mediates α2δ-1 Subunit->Voltage-Gated\nCalcium Channel Auxiliary subunit of Calcium Influx->Excitatory Neurotransmitter\nRelease (e.g., Glutamate) Triggers Reduced Neuronal\nHyperexcitability Reduced Neuronal Hyperexcitability Reduced Excitatory\nSignaling Reduced Excitatory Signaling Reduced Excitatory\nSignaling->Reduced Neuronal\nHyperexcitability

TCA's Primary Mechanism

TCA_Mechanism TCAs Enhance Descending Pain Inhibition TCA TCA Norepinephrine (NE)\nReuptake Norepinephrine (NE) Reuptake TCA->Norepinephrine (NE)\nReuptake Inhibits Serotonin (5-HT)\nReuptake Serotonin (5-HT) Reuptake TCA->Serotonin (5-HT)\nReuptake Inhibits Increased NE & 5-HT\nin Synaptic Cleft Increased NE & 5-HT in Synaptic Cleft Norepinephrine (NE)\nReuptake->Increased NE & 5-HT\nin Synaptic Cleft Serotonin (5-HT)\nReuptake->Increased NE & 5-HT\nin Synaptic Cleft Enhanced Descending\nInhibitory Pathway Enhanced Descending Inhibitory Pathway Increased NE & 5-HT\nin Synaptic Cleft->Enhanced Descending\nInhibitory Pathway Pain Signal Pain Signal Enhanced Descending\nInhibitory Pathway->Pain Signal Suppresses Reduced Pain Signal\nTransmission Reduced Pain Signal Transmission Pain Signal->Reduced Pain Signal\nTransmission

Experimental Protocol for a Comparative Trial

For researchers designing clinical trials, here is a detailed methodology based on standards used in recent head-to-head studies and FDA guidance for chronic pain trials [3] [1].

  • Study Design: Randomized, double-blind, double-dummy, active-controlled trial with a parallel-group or crossover design. The crossover design is efficient but requires careful management of washout periods to prevent carryover effects [1].
  • Population:
    • Inclusion: Adults (e.g., ≥18 years) with a confirmed diagnosis of chronic neuropathic pain (e.g., painful diabetic neuropathy, postherpetic neuralgia) of at least 3 months duration and a baseline pain intensity of ≥4 on a 0-10 Numerical Rating Scale (NRS) [3].
    • Exclusion: Contraindications to study drugs; severe renal/hepatic/cardiac disease; history of substance misuse; use of other strong analgesics.
  • Intervention & Comparator:
    • Group 1 (this compound): Initiate at 300 mg daily, titrate to a target of 1800-3600 mg/day in divided doses based on tolerance and response [4].
    • Group 2 (TCA - Nortriptyline): Initiate at 10-25 mg daily, titrate to a target of 50-150 mg/day [2]. Using a secondary amine TCA like nortriptyline or desipramine may improve tolerability.
    • A double-dummy technique is required to maintain blinding (e.g., Group 1 takes active this compound + placebo TCA capsule, Group 2 takes active TCA + placebo this compound) [1].
  • Treatment Period: Include a 2-8 week titration phase to reach a stable, effective dose, followed by an 8-12 week maintenance phase at that dose [3] [1].
  • Primary Outcome Measure: Change in mean pain intensity from baseline to the end of the maintenance phase, measured by an 11-point NRS (0="no pain" to 10="worst pain imaginable") [3] [1].
  • Secondary Outcome Measures:
    • Proportion of responders (patients achieving ≥30% and ≥50% pain reduction) [1].
    • Patient Global Impression of Change (PGIC) [1].
    • Quality of life measures (e.g., SF-36).
    • Sleep quality assessments.
    • Incidence of adverse events and withdrawal rates due to side effects.
  • Statistical Analysis: Intention-to-treat (ITT) analysis is preferred. For the primary outcome, an analysis of covariance (ANCOVA) is suitable, with the baseline pain score as a covariate. A pre-specified minimal clinically important difference (MCID), typically a 1-point change on the NRS, should guide interpretation [3].

Key Considerations for Clinical Practice and Research

  • Safety and Tolerability Drives Choice: The decision between these agents is often not about efficacy but safety. TCAs have a more problematic side-effect profile, particularly anticholinergic effects and cardiac risks, which make them less suitable for the elderly or patients with specific comorbidities [5] [2] [6]. This compound is generally safer in overdose but requires renal adjustment and can cause significant dizziness and drowsiness [7] [4].
  • Individualized Patient Response is Key: Despite population-level data showing equivalence, individual patients may respond well to one drug and not the other. Treatment must be personalized, and a trial of the alternative is warranted if the first choice fails or is poorly tolerated [1].
  • Evidence Has Evolved: Earlier reviews based on indirect comparisons suggested TCAs were superior [8]. However, more recent and robust direct-comparison evidence has firmly established their equivalence for neuropathic pain, highlighting the importance of using head-to-head trial data for such conclusions [1].

References

×

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Physical Description

Solid

Color/Form

White to off-white crystalline solid; crystals from ethanol/ether

XLogP3

-1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

171.125928785 g/mol

Monoisotopic Mass

171.125928785 g/mol

Heavy Atom Count

12

Taste

Bitter

LogP

1.25
-1.1 (LogP)
log Kow = -1.10
-1.10

Decomposition

Hazardous decomposition products formed under fire conditions - Carbon oxides, nitrogen oxides (NOx).

Appearance

White to Off-White Solid

Melting Point

162-166 °C; also reported as 165-167 °C
165 - 167 °C

UNII

6CW7F3G59X

GHS Hazard Statements

Aggregated GHS information provided by 103 companies from 20 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 32 of 103 companies. For more detailed information, please visit ECHA C&L website;
Of the 19 notification(s) provided by 71 of 103 companies with hazard statement code(s):;
H315 (81.69%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (94.37%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (84.51%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H360 (78.87%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (14.08%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Gabapentin is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

In the United States, gabapentin is officially indicated for the treatment of postherpetic neuralgia in adults and for the adjunctive treatment of partial-onset seizures, with or without secondary generalization, in patients 3 years of age and older. In Europe, gabapentin is indicated for adjunctive therapy in the treatment of partial-onset seizures, with or without secondary generalization, in patients 6 years of age and older and as monotherapy in patients 12 years of age and older. It is also used in adults for the treatment of various types of peripheral neuropathic pain, such as painful diabetic neuropathy.
Treatment of chronic pain
Treatment of postherpetic neuralgia

Livertox Summary

Gabapentin is a unique anticonvulsant that is used as adjunctive therapy in management of epilepsy and for neuropathic pain syndromes. Therapy with gabapentin is not associated with serum aminotransferase elevations, but several cases of clinically apparent liver injury from gabapentin have been reported.

Drug Classes

Anticonvulsants

Therapeutic Uses

Analgesics; Anti-Anxiety Agents; Anticonvulsants; Antimanic Agents; Antiparkinson Agents; Calcium Channel Blockers; Excitatory Amino Acid Antagonists
Neurontin is indicated for: Management of postherpetic neuralgia in adults. /Included in US product labeling/
Neurontin is indicated for: Adjunctive therapy in the treatment of partial onset seizures, with and without secondary generalization, in adults and pediatric patients 3 years and older with epilepsy. /Included in US product labeling/
Horizant (gabapentin enacarbil) Extended-Release Tablets are indicated for the treatment of moderate-to-severe primary Restless Legs Syndrome (RLS) in adults. /Included in US product label/
For more Therapeutic Uses (Complete) data for GABAPENTIN (12 total), please visit the HSDB record page.

Pharmacology

Gabapentin is an anti-convulsant medication that inhibits the release of excitatory neurotransmitters, allowing for its use against pathologic neurotransmission such as that seen in neuropathic pain and seizure disorders.[L8717,L8732] It has a wide therapeutic index, with doses in excess of 8000 mg/kg failing to cause a fatal reaction in rats.[L8765] Gabapentin is ineffective in absence seizures and should be used in caution in patients with mixed seizure disorders involving absence seizures. Gabapentin has been associated with drug reaction with eosinophilia and systemic symptoms (DRESS), otherwise known as multi-organ hypersensitivity. This reaction can prove fatal and early symptoms such as fever, lymphadenopathy, and rash should be promptly investigated.[L8717,L8720,L8732]
Gabapentin is a synthetic analogue of the neurotransmitter gamma-aminobutyric acid with anticonvulsant activity. Although its exact mechanism of action is unknown, gabapentin appears to inhibit excitatory neuron activity. This agent also exhibits analgesic properties. (NCI04)

MeSH Pharmacological Classification

Anti-Anxiety Agents

ATC Code

N03AX12
N - Nervous system
N03 - Antiepileptics
N03A - Antiepileptics
N03AX - Other antiepileptics
N03AX12 - Gabapentin

Mechanism of Action

The precise mechanism through which gabapentin exerts its therapeutic effects is unclear. The primary mode of action appears to be at the auxillary α2δ-1 subunit of voltage-gated calcium channels (though a low affinity for the α2δ-2 subunit has also been reported). The major function of these subunits is to facilitate the movement of pore-forming α1 subunits of calcium channels from the endoplasmic reticulum to the cell membrane of pre-synaptic neurons. There is evidence that chronic pain states can cause an increase in the expression of α2δ subunits and that these changes correlate with hyperalgesia. Gabapentin appears to inhibit the action of α2δ-1 subunits, thus decreasing the density of pre-synaptic voltage-gated calcium channels and subsequent release of excitatory neurotransmitters. It is likely that this inhibition is also responsible for the anti-epileptic action of gabapentin. There is some evidence that gabapentin also acts on adenosine receptors and voltage-gated potassium channels, though the clinical relevance of its action at these sites is unclear.
Although the exact mechanism by which gabapentin exerts its analgesic effects is not known, the drug has been shown to prevent allodynia (pain-related behavior in response to normally innocuous stimuli) and hyperalgesia (exaggerated response to painful stimuli) in several models of neuropathic pain. Gabapentin also has been shown to decrease pain-related responses after peripheral inflammation in animals; however, the drug has not altered immediate pain-related behaviors. The clinical relevance of these findings is not known. In vitro studies demonstrate that gabapentin binds to the alpha2delta subunit of voltage-activated calcium channels; however, the clinical importance of this effect is not known.
Gabapentin is an anticonvulsant agent structurally related to the inhibitory CNS neurotransmitter gamma-aminobutyric acid (GABA). Gabapentin enacarbil is a prodrug of gabapentin that is rapidly converted to gabapentin following oral administration; the therapeutic effects of gabapentin enacarbil are attributed to gabapentin. Although gabapentin was developed as a structural analog of GABA that would penetrate the blood-brain barrier (unlike GABA) and mimic the action of GABA at inhibitory neuronal synapses, the drug has no direct GABA-mimetic action and its precise mechanism of action has not been elucidated.
Results of some studies in animals indicate that gabapentin protects against seizure and/or tonic extensions induced by the GABA antagonists picrotoxin and bicuculline or by GABA synthesis inhibitors (e.g., 3-mercaptopropionic acid, isonicotinic acid, semicarbazide). However, gabapentin does not appear to bind to GABA receptors nor affect GABA reuptake or metabolism and does not act as a precursor of GABA or of other substances active at GABA receptors. Gabapentin also has no affinity for binding sites on common neuroreceptors (e.g., benzodiazepine; glutamate; quisqualate; kainate; strychnine-insensitive or -sensitive glycine; alpha1-, alpha2-, or beta-adrenergic; adenosine A1 or A2; cholinergic [muscarinic or nicotinic]; dopamine D1 or D2; histamine H1; type 1 or 2 serotonergic [5-HT1 or 5-HT2]; opiate mc, delta, or k) or ion channels (e.g., voltage-sensitive calcium channel sites labeled with nitrendipine or diltiazem, voltage-sensitive sodium channel sites labeled with batrachotoxinin A 20alpha-benzoate). Conflicting results have been reported in studies of gabapentin affinity for and activity at N-methyl-d-aspartic acid (NMDA) receptors.
Currently, the clinical management of visceral pain remains unsatisfactory for many patients suffering from this disease. While preliminary animal studies have suggested the effectiveness of gabapentin in successfully treating visceral pain, the mechanism underlying its analgesic effect remains unclear. Evidence from other studies has demonstrated the involvement of protein kinase C (PKC) and extracellular signal-regulated kinase1/2 (ERK1/2) in the pathogenesis of visceral inflammatory pain. In this study, we tested the hypothesis that gabapentin produces analgesia for visceral inflammatory pain through its inhibitory effect on the PKC-ERK1/2 signaling pathway. Intracolonic injections of formalin were performed in rats to produce colitis pain. Our results showed that visceral pain behaviors in these rats decreased after intraperitoneal injection of gabapentin. These behaviors were also reduced by intrathecal injections of the PKC inhibitor, H-7, and the ERK1/2 inhibitor, PD98059. Neuronal firing of wide dynamic range neurons in L6-S1 of the rat spinal cord dorsal horn were significantly increased after intracolonic injection of formalin. This increased firing rate was inhibited by intraperitoneal injection of gabapentin and both the individual and combined intrathecal application of H-7 and PD98059. Western blot analysis also revealed that PKC membrane translocation and ERK1/2 phosphorylation increased significantly following formalin injection, confirming the recruitment of PKC and ERK1/2 during visceral inflammatory pain. These effects were also significantly reduced by intraperitoneal injection of gabapentin. Therefore, we concluded that the analgesic effect of gabapentin on visceral inflammatory pain is mediated through suppression of PKC and ERK1/2 signaling pathways. Furthermore, we found that the PKC inhibitor, H-7, significantly diminished ERK1/2 phosphorylation levels, implicating the involvement of PKC and ERK1/2 in the same signaling pathway. Thus, our results suggest a novel mechanism of gabapentin-mediated analgesia for visceral inflammatory pain through a PKC-ERK1/2 signaling pathway that may be a future therapeutic target for the treatment of visceral inflammatory pain.
The gabapentinoids (pregabalin and gabapentin) are first line treatments for neuropathic pain. They exert their actions by binding to the alpha2delta (a2d) accessory subunits of voltage-gated Ca2+ channels. Because these subunits interact with critical aspects of the neurotransmitter release process, gabapentinoid binding prevents transmission in nociceptive pathways. Gabapentinoids also reduce plasma membrane expression of voltage-gated Ca2+ channels but this may have little direct bearing on their therapeutic actions. In animal models of neuropathic pain, gabapentinoids exert an anti-allodynic action within 30 minutes but most of their in vitro effects are 30-fold slower, taking at least 17 hours to develop. This difference may relate to increased levels of a2d expression in the injured nervous system. Thus, in situations where a2d is experimentally upregulated in vitro, gabapentinoids act within minutes to interrupt trafficking of a2d subunits to the plasma membrane within nerve terminals. When a2d is not up-regulated, gabapentinoids act slowly to interrupt trafficking of a2d protein from cell bodies to nerve terminals. This improved understanding of the mechanism of gabapentinoid action is related to their slowly developing actions in neuropathic pain patients, to the concept that different processes underlie the onset and maintenance of neuropathic pain and to the use of gabapentinoids in management of postsurgical pain.

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC6
SLC6A1 (GAT1) [HSA:6529] [KO:K05034]

Vapor Pressure

2.94X10-10 mm Hg at 25 °C (est)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

60142-96-3

Absorption Distribution and Excretion

Absorption of gabapentin is thought to occur solely via facilitated transport by the LAT1 transporter within the intestines. As this process is saturable, the oral bioavailability of gabapentin is inversely proportional to the administered dose - the oral bioavailability of a 900mg/day regimen is approximately 60%, whereas a 4800mg/day regimen results in only 27% bioavailability. The Tmax of gabapentin has been estimated to be 2-3 hours. Food has no appreciable effect on gabapentin absorption.
Gabapentin is eliminated solely in the urine as unchanged drug. Cimetidine, an inhibitor of renal tubular secretion, reduces clearance by approximately 12%, suggesting that some degree of tubular secretion is involved in the renal elimination of gabapentin.
The apparent volume of distribution of gabapentin after IV administration is 58±6 L. The drug is found in the CSF in concentrations approximately 9-20% of the corresponding plasma concentrations and is secreted into breast milk in concentrations similar to that seen in plasma.
Both the plasma clearance and renal clearance of gabapentin are directly proportional to the patient's creatinine clearance due to its primarily renal elimination.
/MILK/ Gabapentin enters maternal milk. It has been calculated that a nursing human infant could be exposed to a maximum dosage of 1 mg/kg/day. This is 5-10% of the usual pediatric (>3 years old) therapeutic dose. In veterinary patients, this appears unlikely to be of significant clinical concern.
The pharmacokinetic properties of gabapentin vary based on the specific formulation of the drug. Following oral administration, gabapentin is absorbed principally in the proximal small intestine via a saturable L-amino acid transport system; as a result, the bioavailability of the drug decreases with increasing doses. Gabapentin gastroretentive tablets are specifically formulated to swell upon contact with gastric fluid to a size that promotes gastric retention for approximately 8-10 hours when taken with a meal; this allows for gradual and slow release of the drug to the proximal small intestine, its principal site of absorption. Following administration of gabapentin gastroretentive tablets in healthy individuals, time to peak plasma concentrations of the drug was increased (about 4-6 hours longer), peak plasma concentrations were increased, and systemic exposure was decreased relative to conventional (immediate-release) gabapentin. Gabapentin enacarbil, a prodrug of gabapentin, is rapidly and efficiently converted to gabapentin by first-pass hydrolysis following oral administration. Unlike gabapentin, gabapentin enacarbil is absorbed via high-capacity transporters throughout the GI tract and is not affected by saturable absorption; this improves bioavailability of the drug and allows for dose-proportional exposure. Food has only a minimal effect on the pharmacokinetics of conventional (immediate-release) formulations of gabapentin, but increases the bioavailability of gabapentin gastroretentive tablets. Administration of gabapentin enacarbil extended-release tablets with food also increases systemic exposure of the drug compared with exposure under fasted conditions.
Less than 3% of gabapentin circulates bound to plasma protein. The apparent volume of distribution of gabapentin after 150 mg intravenous administration is 58 +/- 6 L (mean +/- SD). In patients with epilepsy, steady-state predose (Cmin) concentrations of gabapentin in cerebrospinal fluid were approximately 20% of the corresponding plasma concentrations.
Gabapentin is eliminated from the systemic circulation by renal excretion as unchanged drug. Gabapentin is not appreciably metabolized in humans. ... Gabapentin elimination rate constant, plasma clearance, and renal clearance are directly proportional to creatinine clearance. In elderly patients, and in patients with impaired renal function, gabapentin plasma clearance is reduced. Gabapentin can be removed from plasma by hemodialysis.
For more Absorption, Distribution and Excretion (Complete) data for GABAPENTIN (9 total), please visit the HSDB record page.

Metabolism Metabolites

Gabapentin is not appreciably metabolized in humans - in humans, metabolites account for less than 1% of an administered dose, with the remainder being excreted as unchanged parent drug in the urine.
Elimination is primarily via renal routes, but gabapentin is partially metabolized bo N-methyl-gabapentin in dogs.
All pharmacological actions following gabapentin administration are due to the activity of the parent compound; gabapentin is not appreciably metabolized in humans.
All pharmacological actions following gabapentin administration are due to the activity of the parent compound; gabapentin is not appreciably metabolized in humans. Route of Elimination: Gabapentin is eliminated from the systemic circulation by renal excretion as unchanged drug. Gabapentin is not appreciably metabolized in humans. Half Life: 5-7 hours

Associated Chemicals

Gabapentin enacarbil; 478296-72-9

Wikipedia

Gabapentin
Bremelanotide

FDA Medication Guides

Gralise
Gabapentin
TABLET;ORAL
ALMATICA
04/18/2023
Neurontin
Gabapentin
CAPSULE;ORAL
TABLET;ORAL
SOLUTION;ORAL
UPJOHN
12/16/2020

Drug Warnings

VET: In general, avoid the use of the commercially available human oral solution (Neurontin) in dogs as it reportedly contains 300 mg/mL xylitol. As the threshold dose that can cause hypoglycemia in dogs is approximately 100 mg/kg doses of up to 15 mg/kg in dogs using the solution should be safe, but further data is needed to confirm this Additionally, xylitol may be hepatotoxic in dogs. Doses of 500 mg/kg of xylitol are thought to be the threshold for this toxicity, but there have been anecdotal reports of it occuring at much lower doss. In cats, at the dosages used presently, xylitol toxicity dosen not appear to be a problem with gabapentin oral solcuiton, but sue with caution.
VET: Sedation and ataxia are probably the most likely adverse effects seen in small animals. Starting the dose at the lower end of the range and increasing with time may alleviate these effects.
Gabapentin and gabapentin enacarbil should be used during pregnancy only when the potential benefits justify the possible risks to the fetus.
FDA Pregnancy Risk Category: C /RISK CANNOT BE RULED OUT. Adequate, well controlled human studies are lacking, and animal studies have shown risk to the fetus or are lacking as well. There is a chance of fetal harm if the drug is given during pregnancy; but the potential benefits may outweigh the potential risk./
For more Drug Warnings (Complete) data for GABAPENTIN (37 total), please visit the HSDB record page.

Biological Half Life

The elimination t1/2 of gabapentin in patients with normal renal function is 5-7 hours. In patients with reduced renal function, the elimination t1/2 may be prolonged - in patients with a creatinine clearance of <30 mL/min, the reported half-life of gabapentin was approximately 52 hours.
In dogs ... elimination half life is approximately 2-4 hours.
Gabapentin elimination half-life is 5 to 7 hours and is unaltered by dose or following multiple dosing.
In cats ... elimination half life of 2.8 hours is similar to dogs.

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals -> Nervous System -> Antiepileptics
Pharmaceuticals

Methods of Manufacturing

In the original synthesis (Goedecke) cyclohexenone is reacted with ethyl cyanoacetate in the presence of ammonia to yield the Guareschi salt, which is hydrolyzed and decarboxylated to give 1,1-cyclohexanediacetic acid which is transformed to the corresponding anhydride with acetic anhydride. This anhydride is treated with methanol to yield the half ester 2-[1-(methoxycarbonyl)cyclohexyl]acetic acid, which is subjected to a Curtius type rearrangement to give the isocyanate 2-[1-(isocyanatomethyl)cyclohexyl]acetic acid. The desired compound is obtained by hydrolysis of 2-[1-(isocyanatomethyl)cyclohexyl]acetic acid with HCl, followed by hydrochloric salt removal via anion exchange.
Cyclohexane-1,1-diacetic acid is monoesterified with methanol and the ester reacted with ethyl chloroformate in the presence of triethylamine followed by reaction with sodium azide to yield the 1-isocyanatomethyl derivative of the monoester. This latter compound is converted to the 1-(aminomethyl) product and the lactam, through the cyclization of the ester and the free amine. The mixture is refluxed with dilute HCl to give the product.
Preparation: G. Satzinger et al., German patent 2460891 (1976 to Godecke); eidem, United States of America patent 4024175 (1977 to Warner-Lambert).

Clinical Laboratory Methods

GC determination in biological fluids ... LC-MS/MS determination in plasma.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.
Store Neurontin Tablets and Capsules at 25 °C (77 °F); excursions permitted between 15 °C to 30 °C (59 °F to 86 °F) [see USP Controlled Room Temperature]. Store Neurontin Oral Solution refrigerated, 2 °C to 8 °C (36 °F to 46 °F).

Interactions

When gabapentin is administered with morphine, patients should be observed for signs of central nervous system (CNS) depression, such as somnolence, sedation and respiratory depression
Coadministration of Neurontin with hydrocodone decreases hydrocodone exposure. The potential for alteration in hydrocodone exposure and effect should be considered when Neurontin is started or discontinued in a patient taking hydrocodone.
The mean bioavailability of gabapentin was reduced by about 20% with concomitant use of an antacid (Maalox) containing magnesium and aluminum hydroxides. It is recommended that gabapentin be taken at least 2 hours following Maalox administration.
Concomitant use of alcohol or other drugs that can cause sedation or dizziness can potentiate the CNS effects of gabapentin and generally should be avoided. In addition, alcohol can increase the rate of drug release from gabapentin enacarbil extended-release tablets and should be avoided in patients receiving this formulation. Concomitant use of opiate analgesics in patients receiving gabapentin may result in increased plasma concentrations of gabapentin and increase the risk of adverse CNS effects and respiratory depression; dosage adjustments may be required with such concomitant use.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023
Yagi T, Naito T, Mino Y, Umemura K, Kawakami J: Impact of concomitant antacid administration on gabapentin plasma exposure and oral bioavailability in healthy adult subjects. Drug Metab Pharmacokinet. 2012;27(2):248-54. Epub 2012 Jan 13. [PMID:22240839]
Czapinski P, Blaszczyk B, Czuczwar SJ: Mechanisms of action of antiepileptic drugs. Curr Top Med Chem. 2005;5(1):3-14. doi: 10.2174/1568026053386962. [PMID:15638774]
Patsalos PN, Berry DJ, Bourgeois BF, Cloyd JC, Glauser TA, Johannessen SI, Leppik IE, Tomson T, Perucca E: Antiepileptic drugs--best practice guidelines for therapeutic drug monitoring: a position paper by the subcommission on therapeutic drug monitoring, ILAE Commission on Therapeutic Strategies. Epilepsia. 2008 Jul;49(7):1239-76. doi: 10.1111/j.1528-1167.2008.01561.x. [PMID:18397299]
Abou-Khalil BW: Antiepileptic Drugs. Continuum (Minneap Minn). 2016 Feb;22(1 Epilepsy):132-56. doi: 10.1212/CON.0000000000000289. [PMID:26844734]
Bockbrader HN, Wesche D, Miller R, Chapel S, Janiczek N, Burger P: A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin. Clin Pharmacokinet. 2010 Oct;49(10):661-9. doi: 10.2165/11536200-000000000-00000. [PMID:20818832]
Goto M, Miyahara I, Hirotsu K, Conway M, Yennawar N, Islam MM, Hutson SM: Structural determinants for branched-chain aminotransferase isozyme-specific inhibition by the anticonvulsant drug gabapentin. J Biol Chem. 2005 Nov 4;280(44):37246-56. Epub 2005 Sep 1. [PMID:16141215]
Dickens D, Webb SD, Antonyuk S, Giannoudis A, Owen A, Radisch S, Hasnain SS, Pirmohamed M: Transport of gabapentin by LAT1 (SLC7A5). Biochem Pharmacol. 2013 Jun 1;85(11):1672-83. doi: 10.1016/j.bcp.2013.03.022. Epub 2013 Apr 6. [PMID:23567998]
Maneuf YP, Luo ZD, Lee K: alpha2delta and the mechanism of action of gabapentin in the treatment of pain. Semin Cell Dev Biol. 2006 Oct;17(5):565-70. Epub 2006 Sep 24. [PMID:17067834]
Hendrich J, Van Minh AT, Heblich F, Nieto-Rostro M, Watschinger K, Striessnig J, Wratten J, Davies A, Dolphin AC: Pharmacological disruption of calcium channel trafficking by the alpha2delta ligand gabapentin. Proc Natl Acad Sci U S A. 2008 Mar 4;105(9):3628-33. doi: 10.1073/pnas.0708930105. Epub 2008 Feb 25. [PMID:18299583]
Kukkar A, Bali A, Singh N, Jaggi AS: Implications and mechanism of action of gabapentin in neuropathic pain. Arch Pharm Res. 2013 Mar;36(3):237-51. doi: 10.1007/s12272-013-0057-y. Epub 2013 Feb 24. [PMID:23435945]
Cheng JK, Chen CC, Yang JR, Chiou LC: The antiallodynic action target of intrathecal gabapentin: Ca2+ channels, KATP channels or N-methyl-d-aspartic acid receptors? Anesth Analg. 2006 Jan;102(1):182-7. [PMID:16368827]
Martins DF, Prado MR, Daruge-Neto E, Batisti AP, Emer AA, Mazzardo-Martins L, Santos AR, Piovezan AP: Caffeine prevents antihyperalgesic effect of gabapentin in an animal model of CRPS-I: evidence for the involvement of spinal adenosine A1 receptor. J Peripher Nerv Syst. 2015 Dec;20(4):403-9. doi: 10.1111/jns.12149. [PMID:26456872]
Manville RW, Abbott GW: Gabapentin Is a Potent Activator of KCNQ3 and KCNQ5 Potassium Channels. Mol Pharmacol. 2018 Oct;94(4):1155-1163. doi: 10.1124/mol.118.112953. Epub 2018 Jul 18. [PMID:30021858]
Sills GJ: The mechanisms of action of gabapentin and pregabalin. Curr Opin Pharmacol. 2006 Feb;6(1):108-13. doi: 10.1016/j.coph.2005.11.003. Epub 2005 Dec 22. [PMID:16376147]
Zuchora B, Wielosz M, Urbanska EM: Adenosine A1 receptors and the anticonvulsant potential of drugs effective in the model of 3-nitropropionic acid-induced seizures in mice. Eur Neuropsychopharmacol. 2005 Jan;15(1):85-93. [PMID:15572277]
FDA Approved Drug Products: Neurontin (gabapentin) for oral use
DPD Approved Drugs: Gabapentin
MedSafe NZ: Gabapentin
EMA Approved Drugs: Gabapentin
FDA Approved Drugs: Gabapentin XR
CaymenChem: Gabapentin MSDS

Explore Compound Types